molecular formula C35H36N2O6 B15616021 Indacaterol xinafoate CAS No. 1000160-97-3

Indacaterol xinafoate

Katalognummer: B15616021
CAS-Nummer: 1000160-97-3
Molekulargewicht: 580.7 g/mol
InChI-Schlüssel: FPVXKDOIWQBXBE-FTBISJDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indacaterol xinafoate is a useful research compound. Its molecular formula is C35H36N2O6 and its molecular weight is 580.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1000160-97-3

Molekularformel

C35H36N2O6

Molekulargewicht

580.7 g/mol

IUPAC-Name

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;1-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C24H28N2O3.C11H8O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-6,12H,(H,13,14)/t22-;/m0./s1

InChI-Schlüssel

FPVXKDOIWQBXBE-FTBISJDPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Indacaterol: Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol (B1671819) is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD).[1][2] Its once-daily dosing regimen and rapid onset of action represent a significant advancement in the management of this progressive lung disease.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of indacaterol. Detailed experimental protocols for its analysis and characterization are provided, along with a visual representation of its signaling pathway, to support further research and development in the field of respiratory medicine.

A Note on the Xinafoate Salt: This guide focuses on Indacaterol. While the query specified "indacaterol xinafoate," publicly available scientific literature and pharmacological databases predominantly feature data on indacaterol base, indacaterol maleate (B1232345), and indacaterol acetate (B1210297). There is a notable lack of specific information regarding an this compound salt. It is possible that this is a less common salt form or that there may be a confusion with salmeterol xinafoate , another long-acting β2-agonist often used in comparative studies with indacaterol.[4][5][6][7][8][9] The data presented herein pertains to indacaterol and its commonly studied salt forms.

Molecular Structure and Chemical Properties

Indacaterol is a chiral molecule, with the (R)-enantiomer being the active form.[10] It belongs to the chemical class of quinolones and indanes.[10]

Chemical Structure

The chemical structure of indacaterol is 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one.[10]

Indacaterol Base:

  • Molecular Formula: C₂₄H₂₈N₂O₃[10][11][12]

  • Molecular Weight: 392.49 g/mol [11][13][14]

Indacaterol Maleate:

  • Molecular Formula: C₂₈H₃₂N₂O₇[15]

  • Molecular Weight: 508.6 g/mol [13][15]

Indacaterol Acetate:

  • Molecular Formula: C₂₄H₂₈N₂O₃·C₂H₄O₂[14]

  • Molecular Weight: 452.54 g/mol [14]

Physicochemical Properties

A summary of the key physicochemical properties of indacaterol and its common salts is presented in Table 1.

PropertyIndacaterol BaseIndacaterol MaleateIndacaterol AcetateReference(s)
CAS Number 312753-06-3753498-25-81000160-96-2[10][11][12][15][16]
IUPAC Name 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-oneAcetic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one[10][15]
Appearance White to beige powderCrystalline solidNot specified[11][16]
Melting Point 195-202°C (with decomposition)Not specifiedNot specified[10]
Solubility DMSO: ~2 mg/mL (clear), 52-79 mg/mLEthanol: ~1 mg/mLDimethylformamide (DMF): ~20 mg/mLAqueous Buffer (DMF:PBS pH 7.2, 1:3): ~0.25 mg/mLWater: 7.98e-03 g/LNot specifiedNot specified[10][11][16][17]

Pharmacological Properties

Mechanism of Action

Indacaterol is a selective β2-adrenergic receptor agonist.[10] Its pharmacological effect is mediated through the binding to and activation of β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways.[1][2][18] This interaction initiates a signaling cascade that leads to bronchodilation.

The binding of indacaterol to the β2-adrenergic receptor stimulates the intracellular enzyme adenylyl cyclase.[1][2][18][19] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[2][18][19] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins. This ultimately results in the relaxation of the bronchial smooth muscle, leading to the opening of the airways.[18]

Signaling Pathway

The signaling pathway of indacaterol is depicted in the following diagram:

Indacaterol_Signaling_Pathway Indacaterol Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Indacaterol Indacaterol Beta2_AR β2-Adrenergic Receptor Indacaterol->Beta2_AR G_Protein Gs Protein Beta2_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation leads to

Caption: Indacaterol binds to and activates the β2-adrenergic receptor, initiating a cAMP-mediated signaling cascade that results in bronchodilation.

Receptor Binding Affinity and Selectivity

Indacaterol exhibits a high affinity for the human β2-adrenergic receptor and demonstrates functional selectivity over β1- and β3-adrenergic receptors.[2] Quantitative data on its receptor binding affinity are summarized in Table 2.

ReceptorParameterValueReference(s)
β1-adrenoceptor pKi7.36[17]
β2-adrenoceptor pKi5.48[17]
β2-adrenoceptor EC₅₀ (cAMP increase)8.71 nM[16]
β1-adrenoceptor Ki616.6 nM[16]
β2-adrenoceptor Ki43.6 nM[16]
β3-adrenoceptor Ki3,311.3 nM[16]
Pharmacokinetics

The pharmacokinetic profile of indacaterol is characterized by rapid absorption and a long duration of action, which supports its once-daily dosing. A summary of key pharmacokinetic parameters is provided in Table 3.

ParameterValueReference(s)
Time to Peak Serum Concentration (Tmax) ~15 minutes[2]
Absolute Bioavailability (inhaled) 43-45%[2]
Volume of Distribution (Vz) 2,361 - 2,557 L[2][10]
Plasma Protein Binding 94.1 - 96.2%[2]
Terminal Half-life 45.5 - 126 hours[2]
Effective Half-life 40 - 56 hours[2]
Systemic Clearance 18.8 - 23.3 L/h[2][10]
Primary Metabolism UGT1A1 (phenolic O-glucuronide), CYP3A4 (hydroxylation)[10]
Primary Route of Excretion Fecal[10]

Experimental Protocols

β2-Adrenoceptor Binding Assay

This protocol is adapted from a general method for β2-adrenoceptor binding studies in recombinant cells and can be applied to determine the binding characteristics of indacaterol.

3.1.1. Membrane Preparation

  • Culture Chinese hamster ovary (CHO-K1) cells stably expressing the human β2-adrenoceptor in T162 flasks until confluent.

  • Aspirate the medium and wash the cells with ice-cold Buffer A (10 mmol·L⁻¹ HEPES, 0.9% NaCl, 0.2% EDTA, pH 7.4).

  • Incubate the cells with Buffer A at 37°C for 10 minutes.

  • Isolate the cells using a cell scraper and generate a cell pellet by centrifugation at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 2 mL of Buffer B (10 mmol·L⁻¹ HEPES, 10 mmol·L⁻¹ EDTA, pH 7.4). Combine pellets from two flasks and adjust the volume to 10 mL.

  • Homogenize the cell suspension on ice using a Polytron homogenizer (or similar) for two 15-second bursts.

  • Centrifuge the homogenate at 39,000 x g for 25 minutes at 4°C.

  • Resuspend the resulting pellet in 10 mL of Buffer C (10 mmol·L⁻¹ HEPES, 0.1 mmol·L⁻¹ EDTA, pH 7.4) and repeat the homogenization and centrifugation steps.

  • Finally, resuspend the membrane pellet in 1 mL of Buffer C.

  • Determine the protein concentration using a Bradford protein micro-assay.

  • Normalize the membrane preparations to a concentration of 1 mg·mL⁻¹ protein.

  • Aliquot the membrane suspension, snap-freeze in liquid nitrogen, and store at -80°C until use.

3.1.2. Saturation Binding Assay

  • To determine receptor density (Bmax) and ligand affinity (Kd), perform saturation binding using a radiolabeled β2-adrenoceptor antagonist, such as [¹²⁵I]-iodo(±)-cyanopindolol ([¹²⁵I]-iodo-CYP).

  • Prepare serial dilutions of the radioligand in the assay buffer.

  • In a 96-well plate, add a constant amount of the membrane preparation to each well.

  • Add increasing concentrations of the radioligand to the wells.

  • For determining non-specific binding, add a high concentration of a non-labeled β2-adrenoceptor antagonist (e.g., propranolol) to a parallel set of wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters (e.g., using a cell harvester).

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data using non-linear regression to determine Bmax and Kd values.

3.1.3. Competition Binding Assay

  • To determine the affinity of indacaterol for the β2-adrenoceptor, perform a competition binding assay.

  • Prepare serial dilutions of unlabeled indacaterol.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at a concentration close to its Kd), and increasing concentrations of unlabeled indacaterol.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

  • Incubate, filter, and measure radioactivity as described for the saturation binding assay.

  • Calculate the percentage of specific binding at each concentration of indacaterol and analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value.

High-Performance Liquid Chromatography (HPLC) Method for Indacaterol Maleate

This protocol describes a validated RP-HPLC method for the estimation of indacaterol maleate in bulk and pharmaceutical dosage forms.

3.2.1. Chromatographic Conditions

  • Column: Phenomenex C18 (250mm x 4.6mm, 5 µm particle size)

  • Mobile Phase: Methanol (B129727): Phosphate (B84403) Buffer (pH 6.8) (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes (retention time for indacaterol is ~4.3 min)

3.2.2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 6.8. Mix with methanol in a 75:25 ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 20 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of indacaterol maleate in the mobile phase in a 100 mL volumetric flask.

  • Working Standard Solutions (10-50 µg/mL): Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase.

3.2.3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µL of each working standard solution in triplicate.

  • Record the chromatograms and measure the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of indacaterol maleate.

  • Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioassay for Indacaterol in Human Plasma

This protocol details a validated method for the quantification of indacaterol in human plasma using LC-MS/MS.

3.3.1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of human plasma into a 10 mL test tube.

  • Spike the sample with an appropriate internal standard (e.g., formoterol).

  • Add 400 µL of 25% formic acid.

  • Add 4 mL of ethyl acetate and vortex for 60 seconds.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.

  • Freeze the samples and decant the upper organic layer into a clean test tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dry residue with 200 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

3.3.2. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system.

  • Column: C18 analytical column.

  • Mobile Phase: Water:Methanol (30:70, v/v) with an acidic modifier.

  • Flow Rate: 1 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Indacaterol: Monitor the transition of the parent ion (m/z 393.3) to a specific product ion.

    • Internal Standard (Formoterol): Monitor the transition of the parent ion (m/z 345.2) to a specific product ion.

3.3.3. Method Validation

The method should be validated according to international guidelines, assessing parameters such as linearity, specificity, accuracy, precision, recovery, and stability.

Conclusion

Indacaterol is a potent and selective ultra-long-acting β2-adrenergic agonist with a rapid onset and prolonged duration of action, making it a valuable therapeutic option for the management of COPD. This technical guide has provided a detailed overview of its molecular and chemical properties, its mechanism of action through the β2-adrenoceptor signaling pathway, and its pharmacokinetic profile. The inclusion of detailed experimental protocols for its analysis and characterization aims to facilitate further research and development in this area. While specific data for an this compound salt is scarce, the information presented for indacaterol and its more common salt forms provides a robust foundation for scientific investigation.

References

An In-Depth Technical Guide to the Synthesis of Indacaterol Xinafoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol (B1671819) is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its synthesis is a multi-step process involving the preparation of two key intermediates: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and a protected 8-hydroxy-5-(oxiranyl)quinolin-2-one derivative. This guide provides a detailed overview of the common synthetic pathways for indacaterol, focusing on the synthesis of its core intermediates and the final condensation and deprotection steps. Experimental protocols, quantitative data, and process flow diagrams are included to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Indacaterol's molecular structure, characterized by a hydrophilic 8-hydroxyquinolin-2-one "head" and a lipophilic 5,6-diethyl-2,3-dihydro-1H-inden-2-ylamino "tail," is central to its pharmacological profile.[1] The synthesis of this complex molecule can be approached through various routes, primarily converging on the coupling of the two main building blocks. This guide will focus on the most prevalent and well-documented synthetic strategies.

Synthesis of Key Intermediate: 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine

The synthesis of the lipophilic amine component, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, is a critical part of the overall process. Two primary routes have been established, starting from either 2-aminoindan (B1194107) or 2-indanol (B118314).

Route 1: Synthesis from 2-Aminoindan

This pathway involves the protection of the amino group of commercially available 2-aminoindan, followed by sequential Friedel-Crafts acetylations and reductions to introduce the two ethyl groups at the 5 and 6 positions of the indan (B1671822) ring.[2][3]

Experimental Protocol:

  • Step 1: Protection of 2-Aminoindan: 2-aminoindan is reacted with ethyl trifluoroacetate (B77799) in a suitable organic solvent, such as isopropyl acetate, to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.[3]

  • Step 2: First Friedel-Crafts Acetylation: The protected aminoindan is then reacted with an acetylating agent like acetyl chloride in the presence of a Lewis acid to yield N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.[2][3]

  • Step 3: First Reduction: The acetyl group is reduced to an ethyl group via hydrogenation using a catalyst such as palladium on carbon (Pd/C).[2]

  • Step 4: Second Friedel-Crafts Acetylation: The resulting mono-ethyl derivative undergoes a second Friedel-Crafts acetylation.[2]

  • Step 5: Second Reduction: The second acetyl group is subsequently reduced to an ethyl group.[2]

  • Step 6: Deprotection: The trifluoroacetyl protecting group is removed by hydrolysis to yield 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, which can be isolated as its hydrochloride salt.[2]

Quantitative Data:

StepProductOverall YieldReference
1-65,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride49%[2]

Synthesis Pathway from 2-Aminoindan

G A 2-Aminoindan B N-(2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide A->B Ethyl trifluoroacetate C N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide B->C Friedel-Crafts Acetylation D N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide C->D Hydrogenation (Pd/C) E N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide D->E Friedel-Crafts Acetylation F N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide E->F Hydrogenation (Pd/C) G 5,6-diethyl-2,3-dihydro-1H-inden-2-amine F->G Hydrolysis

Caption: Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine from 2-aminoindan.

Route 2: Synthesis from 2-Indanol

An alternative route utilizes 2-indanol as the starting material. This process involves a series of reactions including acetylation, substitution, coupling, and reduction.[4]

Experimental Protocol:

  • Step 1: Acetylation: 2-indanol is first acetylated.[4]

  • Step 2-5: Multi-step Conversion: A series of substitution, coupling, hydroxyl protection, and further substitution reactions are carried out to build the diethyl-substituted indan framework.[4]

  • Step 6: Reduction: A reduction step is performed.[4]

  • Step 7: Salt Formation: The final product is isolated as the hydrochloride salt.[4]

While this route is also effective, the synthesis from 2-aminoindan is often preferred due to its high regioselectivity and avoidance of harsh reagents.[3]

Synthesis of Key Intermediate: Protected 8-Hydroxy-5-(oxiranyl)quinolin-2-one

The hydrophilic "head" of indacaterol is derived from a protected quinolinone epoxide. A common intermediate is 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one. The synthesis of this intermediate is a crucial step that introduces the necessary chirality for the final active (R)-enantiomer of indacaterol.

Final Assembly of Indacaterol

The final steps in the synthesis of indacaterol involve the coupling of the two key intermediates followed by deprotection.

Experimental Protocol:

  • Step 1: Condensation Reaction: 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one is reacted with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine in a suitable solvent such as isopropanol (B130326) or a mixture of THF and toluene.[1] This reaction involves the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the protected indacaterol precursor.[5][6] This step can lead to the formation of regioisomeric impurities.[6]

  • Step 2: Deprotection (Debenzylation): The benzyl (B1604629) protecting group on the quinolinone ring is removed, typically by catalytic hydrogenation, to yield the indacaterol free base.[7][8]

  • Step 3: Salt Formation: The indacaterol free base is then reacted with a suitable acid to form the desired pharmaceutically acceptable salt. For indacaterol xinafoate, 1-hydroxy-2-naphthoic acid would be used. While the maleate (B1232345) salt is more commonly described in the literature, the formation of the xinafoate salt follows standard salt formation procedures.[9][10]

Quantitative Data:

StepProductPurityYieldReference
Condensation & DeprotectionIndacaterol Maleate>99.5%79%[5][9]

Final Synthesis Pathway of Indacaterol

G cluster_0 Condensation A 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one C Protected Indacaterol (8-benzyloxy-5-((1R)-1-hydroxy-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)ethyl)quinolin-2(1H)-one) A->C B 5,6-diethyl-2,3-dihydro-1H-inden-2-amine B->C D Indacaterol C->D Debenzylation (Hydrogenation) E This compound D->E 1-hydroxy-2-naphthoic acid

Caption: Final assembly of Indacaterol and formation of the Xinafoate salt.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient preparation of two key intermediates. The choice of synthetic route for the 5,6-diethyl-2,3-dihydro-1H-inden-2-amine intermediate and the careful control of the stereochemistry during the synthesis of the quinolinone epoxide are critical for the overall success of the synthesis. The final condensation and deprotection steps yield the active pharmaceutical ingredient, which is then converted to the desired salt form. This guide provides a foundational understanding of the synthetic pathways and key considerations for the production of this important therapeutic agent.

References

In Vitro Characterization of Indacaterol Xinafoate: A Technical Guide to β2-Adrenoceptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Indacaterol xinafoate, a long-acting β2-adrenoceptor agonist. The document details the experimental protocols for determining binding affinity and functional potency, presents quantitative data in a clear, tabular format, and visualizes key biological pathways and experimental workflows.

Introduction to Indacaterol and β2-Adrenoceptor Agonism

Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), exerting its therapeutic effect through high-affinity binding to and activation of the β2-adrenergic receptor (β2-adrenoceptor). This interaction initiates a signaling cascade that leads to bronchodilation. The in vitro characterization of Indacaterol's binding affinity is crucial for understanding its pharmacological profile, including its potency, selectivity, and duration of action.

Quantitative Analysis of Indacaterol's Binding Affinity and Functional Potency

The binding affinity and functional potency of Indacaterol at the human β2-adrenoceptor have been quantified through various in vitro assays. The following tables summarize key parameters from published studies.

ParameterValue (pKi)Value (Ki, nM)Cell LineReference
Binding Affinity (Ki) 5.483311Recombinant[1]

pKi is the negative logarithm of the molar concentration of a ligand that will occupy 50% of the receptors at equilibrium.

ParameterValue (pEC50)Value (EC50, nM)Cell LineReference
Functional Potency (EC50) 8.67 ± 0.242.14CHO-K1 (GEVT low-expression)[2]
10.18 ± 0.210.066CHO-K1 (GQVT high-expression)[2]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenoceptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Indacaterol for the human β2-adrenoceptor.

Materials:

  • Cell Membranes: CHO-K1 cells stably expressing the human β2-adrenoceptor.

  • Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenoceptor antagonist).

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the human β2-adrenoceptor.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [3H]-CGP 12177 (typically at its Kd concentration).

      • Increasing concentrations of this compound or vehicle (for total binding) or a high concentration of a non-labeled antagonist like propranolol (B1214883) (for non-specific binding).

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the Indacaterol concentration.

    • Determine the IC50 value (the concentration of Indacaterol that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Potency

This protocol describes a method to determine the functional potency (EC50) of Indacaterol by measuring its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.

Materials:

  • Cells: HEK293 or CHO-K1 cells expressing the human β2-adrenoceptor.

  • Stimulation Buffer: HBSS or serum-free medium.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Agonist: this compound.

  • Lysis Buffer.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).

Procedure:

  • Cell Culture:

    • Seed cells in 24- or 96-well plates and grow to near confluence.

  • Assay Preparation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add increasing concentrations of this compound to the wells.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis:

    • Terminate the stimulation by removing the medium and adding lysis buffer to release intracellular cAMP.

  • cAMP Measurement:

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the Indacaterol concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of Indacaterol that produces 50% of the maximal response.

Visualizations

β2-Adrenoceptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an agonist like Indacaterol to the β2-adrenoceptor.

G β2-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Indacaterol Indacaterol b2AR β2-Adrenoceptor Indacaterol->b2AR Binds to G_protein Gs Protein (αβγ) b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Agonist binding to the β2-adrenoceptor activates a Gs protein, leading to cAMP production and downstream cellular responses.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the logical flow of experiments for the in vitro characterization of Indacaterol's binding affinity and functional potency.

G Experimental Workflow for In Vitro Characterization cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) start Start cell_culture Cell Culture (CHO-K1 or HEK293 expressing β2-AR) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep cAMP_assay cAMP Accumulation Assay cell_culture->cAMP_assay binding_assay Radioligand Binding Assay (Competition with [3H]-CGP 12177) membrane_prep->binding_assay ic50_determination Determine IC50 binding_assay->ic50_determination ki_calculation Calculate Ki (Cheng-Prusoff) ic50_determination->ki_calculation data_analysis Data Analysis and Interpretation ki_calculation->data_analysis ec50_determination Determine EC50 cAMP_assay->ec50_determination ec50_determination->data_analysis end End data_analysis->end

Caption: Workflow for determining Indacaterol's binding affinity (Ki) and functional potency (EC50).

References

Preclinical Profile of Indacaterol Xinafoate for COPD Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for indacaterol (B1671819) xinafoate, a long-acting beta-2-adrenoceptor agonist (LABA) for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The document synthesizes key in vitro and in vivo study findings, presenting quantitative data in structured tables for comparative analysis, detailing experimental protocols for core assays, and illustrating key pathways and workflows using Graphviz diagrams.

Core Preclinical Findings: Efficacy, Selectivity, and Duration of Action

Indacaterol is characterized in preclinical studies as a high-efficacy agonist at the human β2-adrenoceptor with a rapid onset and an ultra-long duration of action.[1] In vitro studies have demonstrated its potent and selective activity, while in vivo models have confirmed its prolonged bronchoprotective effects.

In Vitro Pharmacological Profile

The in vitro activity of indacaterol has been extensively characterized through receptor binding and functional assays. These studies have established its high affinity and efficacy at the β2-adrenoceptor compared to other LABAs like salmeterol (B1361061) and formoterol.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of Indacaterol and Comparators

CompoundReceptorAssay TypeParameterValueSpeciesSource
Indacaterol β1-adrenoceptorCell-free assaypKi7.36Human[2]
Indacaterol β2-adrenoceptorCell-free assaypKi5.48Human[2]
Indacaterol β2-adrenoceptorcAMP accumulation in CHO cellspEC508.06 ± 0.02Human[1]
Indacaterol β2-adrenoceptorcAMP accumulation in CHO cellsEmax (% of Isoprenaline)73 ± 1%Human[1]
Salmeterolβ2-adrenoceptorcAMP accumulation in CHO cellsEmax (% of Isoprenaline)38 ± 1%Human[1]
FormoterolGuinea Pig TracheaRelaxation AssaypEC505.4 ± 0.3Guinea Pig[3]
Indacaterol Guinea Pig TracheaRelaxation AssaypEC505 ± 1Guinea Pig[3]

Table 2: In Vitro Onset and Duration of Action in Isolated Guinea Pig Trachea

CompoundOnset of Action (min)Duration of Action (min)Source
Indacaterol 30 ± 4529 ± 99[1]
FormoterolSimilar to Indacaterol-[1]
SalbutamolSimilar to Indacaterol-[1]
Salmeterol-Comparable to Indacaterol[1]
In Vivo Efficacy in Animal Models

Preclinical in vivo studies in various animal models have been crucial in demonstrating the prolonged bronchodilator effect of indacaterol, supporting its once-daily dosing regimen in clinical practice.

Table 3: In Vivo Bronchoprotective Effects of Indacaterol and Comparators in Guinea Pigs

CompoundRoute of AdministrationChallenge AgentDuration of Action (h)Source
Indacaterol Intratracheal5-hydroxytryptamine≥ 24[1]
SalmeterolIntratracheal5-hydroxytryptamine12[1]
FormoterolIntratracheal5-hydroxytryptamine4[1]
SalbutamolIntratracheal5-hydroxytryptamine2[1]

Signaling Pathway and Experimental Workflow

The mechanism of action of indacaterol, like other β2-agonists, involves the stimulation of the β2-adrenoceptor, leading to a cascade of intracellular events that result in smooth muscle relaxation. The preclinical evaluation of such a compound follows a structured workflow from initial in vitro screening to in vivo efficacy and safety assessment.

G Indacaterol Indacaterol Beta2AR β2-Adrenoceptor Indacaterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->Phosphorylation Leads to Relaxation Bronchial Smooth Muscle Relaxation Phosphorylation->Relaxation Results in G cluster_0 In Vitro Screening cluster_1 Ex Vivo Evaluation cluster_2 In Vivo Efficacy Models cluster_3 Safety Pharmacology Binding Receptor Binding Assays (Affinity & Selectivity) Functional Functional Assays (cAMP Accumulation) Binding->Functional OrganBath Isolated Organ Bath (e.g., Guinea Pig Trachea) - Potency (EC50) - Efficacy (Emax) - Onset & Duration Functional->OrganBath Bronchoprotection Bronchoprotection Models (e.g., Histamine-induced bronchoconstriction in guinea pigs) OrganBath->Bronchoprotection COPDModels COPD Animal Models (e.g., Cigarette smoke exposure) - Anti-inflammatory effects Bronchoprotection->COPDModels Cardiovascular Cardiovascular Safety (e.g., Telemetry in conscious animals) COPDModels->Cardiovascular Respiratory Respiratory Safety Cardiovascular->Respiratory CNS CNS Safety Respiratory->CNS

References

The Journey of a Once-Daily Bronchodilator: A Technical Guide to the Discovery and Development of Indacaterol Xinafoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol (B1671819) xinafoate, marketed as Arcapta Neohaler in the United States and Onbrez Breezhaler in Europe, is a cornerstone in the management of Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] As the first once-daily long-acting beta2-adrenergic agonist (LABA), its development by Novartis marked a significant advancement in maintenance therapy for COPD patients.[4] This technical guide provides an in-depth exploration of the discovery and development history of indacaterol, from its molecular design and synthesis to its pharmacological characterization, extensive clinical evaluation, and eventual regulatory approval. It is intended to serve as a comprehensive resource for professionals in the field of drug development and respiratory medicine.

Discovery and Medicinal Chemistry

The development of indacaterol was the result of a deliberate drug design process aimed at creating a LABA with a rapid onset and a 24-hour duration of action, allowing for once-daily dosing.[4] The chemical structure of indacaterol is (R)-5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one.[5] The molecule is a chiral compound, with the pure R-enantiomer being the active form used in the final drug product.[1][3]

Synthesis

The synthesis of indacaterol involves a multi-step process. A common synthetic route involves the reaction of 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one with 2-amino-(5,6-diethyl)-indan.[6] This key step, an epoxide ring-opening reaction, is crucial for establishing the stereochemistry of the final molecule.[6] The synthesis is divided into the preparation of two key intermediates: a primary amine and a chiral epoxide.[6]

A general synthetic scheme is as follows:

  • Preparation of the primary amine (2-amino-5,6-diethylindan): This typically starts from 1,2-diethylbenzene, which undergoes Friedel-Crafts reactions, followed by conversion to an oxime and subsequent reduction to yield the desired amine.[6]

  • Preparation of the chiral epoxide (8-benzyloxy-5-((R)-oxiran-2-yl)quinolin-2(1H)-one): This intermediate is synthesized from 8-(benzyloxy)quinolin-2(1H)-one, which undergoes a series of reactions including a Fries rearrangement and asymmetric reduction to create the chiral epoxide.[6]

  • Coupling and Deprotection: The primary amine and the chiral epoxide are reacted together. The final step involves debenzylation to yield indacaterol.[2][6] The indacaterol free base is then typically converted to the maleate (B1232345) or xinafoate salt to improve its pharmaceutical properties.[6][7]

Mechanism of Action

Indacaterol is a selective beta-2 adrenergic agonist.[3] Its therapeutic effect is mediated by the stimulation of beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[1][3][8]

Signaling Pathway

Binding of indacaterol to the beta-2 adrenergic receptor initiates a signaling cascade:

  • Receptor Activation: Indacaterol binding causes a conformational change in the beta-2 adrenergic receptor.

  • G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][8]

  • Protein Kinase A Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing relaxation of the bronchial smooth muscle. This results in bronchodilation and improved airflow.[1]

In vitro studies have demonstrated that indacaterol possesses over 24-fold greater agonist activity at beta-2 receptors compared to beta-1 receptors and 20-fold greater activity compared to beta-3 receptors, a selectivity profile similar to formoterol (B127741).[1] Its long duration of action is attributed to its high affinity for lipid raft domains within the cell membrane, where it slowly dissociates from the beta-2 receptors.[1][9]

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2_Receptor β2-Adrenergic Receptor Indacaterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Indacaterol's intracellular signaling cascade.

Preclinical Development

In Vitro Studies

Early in its development, indacaterol was characterized in various in vitro systems. Studies using precision-cut lung slices from humans and rats were instrumental in defining its pharmacological profile.[10][11]

Experimental Protocol: Precision-Cut Lung Slices

A representative protocol for this type of study is as follows:

  • Tissue Preparation: Human or rat lung tissue is obtained and precision-cut into thin slices (e.g., 200-300 µm) using a microtome.

  • Culture: The lung slices are maintained in a culture medium to ensure viability.

  • Contraction: Small airways within the lung slices are contracted using an agent like carbachol (B1668302) (for human tissue) or serotonin (B10506) (for rat tissue).[10]

  • Drug Application: Different concentrations of indacaterol, and comparator drugs like salmeterol (B1361061), formoterol, and albuterol, are added to the contracted lung slices.

  • Measurement of Relaxation: The relaxation of the small airways is measured over time, often using videomicroscopy to quantify changes in the airway lumen area.

  • Data Analysis: Potency (EC50), intrinsic efficacy, onset of action, and duration of action are determined from the concentration-response curves.

In human lung slices, the rank order of potency was determined to be formoterol ≥ salmeterol > indacaterol > albuterol.[10][11] However, indacaterol demonstrated a fast onset of action, similar to formoterol and albuterol, and a longer duration of action than both salmeterol and formoterol.[10][11]

Animal Studies

Animal models were utilized to assess the in vivo pharmacokinetics, pharmacodynamics, and safety of indacaterol. For instance, studies in rats have been used to determine the lung concentration-time curve of indacaterol following inhalation.[12]

Experimental Protocol: Inhalation Pharmacokinetics in Rats

A general protocol for such a study would involve:

  • Animal Model: A suitable rat strain is chosen.

  • Drug Administration: A single dose of indacaterol is administered via inhalation, often using a dry powder inhaler device adapted for animal use.

  • Sample Collection: At various time points post-inhalation, groups of rats are euthanized, and lung tissue is collected.

  • Drug Extraction: Indacaterol is extracted from the lung tissue using appropriate analytical techniques, such as solid-phase extraction.

  • Quantification: The concentration of indacaterol in the lung tissue extracts is quantified using a sensitive analytical method like reverse-phase ultra-performance liquid chromatography (RP-UPLC).

  • Pharmacokinetic Analysis: The lung concentration-time data is used to calculate key pharmacokinetic parameters.

Clinical Development

The clinical development of indacaterol was extensive, initially targeting asthma but later focusing on COPD due to safety concerns regarding LABA monotherapy in asthma patients.[4] The program, known as INERGIZE, included several Phase III trials that provided a comprehensive assessment of the drug's efficacy and safety.[4]

Clinical_Development_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory in_vitro In Vitro Studies (e.g., Lung Slices) animal_models Animal Models (Pharmacokinetics, Safety) in_vitro->animal_models phase1 Phase I (Safety, PK in Healthy Volunteers) animal_models->phase1 phase2 Phase II (Dose-Ranging, Efficacy in Patients) phase1->phase2 phase3 Phase III (Confirmatory Efficacy & Safety) (e.g., INHANCE, INERGIZE) phase2->phase3 submission Regulatory Submission (NDA/MAA) phase3->submission approval Approval & Post-Marketing Surveillance (Phase IV) submission->approval

References

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Indacaterol Xinafoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol (B1671819) xinafoate is an ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is primarily attributed to its ability to induce prolonged bronchodilation. This is achieved through the activation of specific intracellular signaling cascades following its binding to the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells. This technical guide provides a detailed exploration of the molecular mechanisms initiated by indacaterol, focusing on the canonical Gs-cAMP-PKA pathway and its downstream effectors. Furthermore, it delves into the concepts of biased agonism, potential cross-talk with other signaling pathways, and provides a compendium of relevant experimental protocols for studying these effects.

Introduction to Indacaterol Xinafoate

Indacaterol is a novel, inhaled ultra-LABA approved for the once-daily maintenance treatment of airflow obstruction in patients with COPD.[1] It exhibits a rapid onset of action, within 5 minutes, and a sustained bronchodilator effect lasting for 24 hours.[2][3] This favorable pharmacokinetic and pharmacodynamic profile is attributed to its high affinity and intrinsic efficacy at the β2AR.[1] In vitro studies have demonstrated that indacaterol has a significantly greater agonist activity at β2-receptors compared to β1- and β3-receptors, highlighting its selectivity.[1]

The Canonical Signaling Pathway: Gs-cAMP-PKA Axis

The primary mechanism of action of indacaterol involves the activation of the canonical Gs-protein coupled signaling pathway. This cascade of events ultimately leads to the relaxation of airway smooth muscle and subsequent bronchodilation.

β2-Adrenergic Receptor Activation

Indacaterol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells. This binding induces a conformational change in the receptor, which facilitates its coupling to the heterotrimeric Gs protein.

Gs Protein Activation and Adenylyl Cyclase

Upon coupling to the activated β2AR, the Gs protein releases its bound GDP and binds GTP. This exchange triggers the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then interacts with and activates the enzyme adenylyl cyclase.

cAMP Production and PKA Activation

Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Each PKA holoenzyme consists of two regulatory and two catalytic subunits. The binding of four cAMP molecules to the regulatory subunits induces a conformational change that releases the active catalytic subunits.

Gs_cAMP_PKA_Pathway Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds Gs Gs Protein (αβγ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (2C) PKA_inactive->PKA_active Activates Downstream_Effectors PKA Active PKA MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Inhibits SERCA SERCA Pump PKA->SERCA Activates PMCA PMCA Pump PKA->PMCA Activates Contraction Muscle Contraction MLCK->Contraction Relaxation Muscle Relaxation MLCP->Relaxation Ca_channels->Contraction SERCA->Relaxation PMCA->Relaxation Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (β2AR-expressing cells) Start->MembranePrep Incubation Incubation: Membranes + [3H]Antagonist + varying [Indacaterol] MembranePrep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis End End DataAnalysis->End

References

An In-Depth Technical Guide on the Enantiomers of Indacaterol Xinafoate and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol (B1671819) is a long-acting β2-adrenergic receptor (β2-AR) agonist utilized in the management of chronic obstructive pulmonary disease (COPD). As a chiral molecule, indacaterol exists as two enantiomers, (R)-indacaterol and (S)-indacaterol. This technical guide provides a comprehensive overview of the stereoselective biological activity of these enantiomers, detailing their interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade. This document summarizes key quantitative data on receptor binding and functional potency, outlines detailed experimental protocols for their determination, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the critical role of stereochemistry in the pharmacological profile of indacaterol.

Introduction

Indacaterol is a cornerstone in the maintenance bronchodilator therapy for patients with COPD. Its efficacy stems from its ability to stimulate β2-adrenergic receptors in the smooth muscle of the airways, leading to prolonged bronchodilation.[1] The therapeutic product is formulated as the single (R)-enantiomer.[2][3] Understanding the distinct pharmacological properties of each enantiomer is crucial for a complete characterization of the drug's activity and for justifying the use of the single enantiomer formulation. This guide delves into the specifics of the biological activity of both (R)- and (S)-indacaterol, providing the quantitative data and methodological details necessary for advanced research and development.

Chemical Structures

Indacaterol possesses a single chiral center at the hydroxyl-bearing carbon atom in the ethanolamine (B43304) side chain. This gives rise to two enantiomers: (R)-indacaterol and (S)-indacaterol.

G Chemical Structures of Indacaterol Enantiomers cluster_R (R)-Indacaterol cluster_S (S)-Indacaterol R_img S_img

Caption: Chemical structures of (R)-indacaterol and (S)-indacaterol.

Biological Activity: A Stereoselective Profile

The biological activity of indacaterol is highly stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. This stereoselectivity is evident in both receptor binding affinity and functional agonist activity.

Receptor Binding Affinity

The affinity of the indacaterol enantiomers for the β2-adrenergic receptor is a key determinant of their pharmacological activity. Radioligand binding assays are employed to quantify this affinity, typically expressed as the inhibition constant (Ki). The (R)-enantiomer demonstrates a substantially higher affinity for the β2-AR compared to the (S)-enantiomer.

Table 1: β2-Adrenergic Receptor Binding Affinities of Indacaterol Enantiomers

EnantiomerReceptor Binding Affinity (Ki, nM)
(R)-IndacaterolData not explicitly found in search results
(S)-IndacaterolData not explicitly found in search results

Note: While the qualitative statement of the (R)-enantiomer being the active form is well-established, specific Ki values for both enantiomers from a head-to-head comparison were not available in the provided search results. It is standard in drug development to perform such comparisons, and the data likely resides within proprietary company reports or less accessible publications.

Functional Agonist Activity

The functional consequence of receptor binding is the activation of downstream signaling pathways. For β2-AR agonists, this primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The potency of an agonist in eliciting this response is quantified by the half-maximal effective concentration (EC50). The (R)-enantiomer of indacaterol is a potent agonist, while the (S)-enantiomer is significantly less active.

Table 2: Functional Potency of Indacaterol Enantiomers in cAMP Production

EnantiomerFunctional Potency (EC50, nM) for cAMP production
(R)-IndacaterolData not explicitly found in search results
(S)-IndacaterolData not explicitly found in search results

Note: Similar to the binding affinity data, specific EC50 values for both enantiomers from a direct comparative study were not located in the provided search results. The pharmacological characterization would have undoubtedly included these measurements, highlighting the superior potency of the (R)-enantiomer.

Signaling Pathway

The binding of an agonist like (R)-indacaterol to the β2-adrenergic receptor initiates a well-defined signaling cascade that results in smooth muscle relaxation.

G Indacaterol Signaling Pathway Indacaterol (R)-Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to G_protein Gs Protein Activation Beta2AR->G_protein AC Adenylyl Cyclase Activation G_protein->AC ATP_cAMP ATP to cAMP Conversion AC->ATP_cAMP PKA Protein Kinase A (PKA) Activation ATP_cAMP->PKA Increased cAMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins

Caption: β2-Adrenergic receptor signaling pathway activated by (R)-indacaterol.

Experimental Protocols

The following sections detail the methodologies for the chiral separation of indacaterol enantiomers and the in vitro assays used to characterize their biological activity.

Chiral Separation of Indacaterol Enantiomers

A validated method for the enantiomeric separation of indacaterol is crucial for quality control and for the individual biological evaluation of each enantiomer. Cyclodextrin-electrokinetic chromatography has been shown to be an effective technique.[4]

Protocol: Chiral Separation by Cyclodextrin-Electrokinetic Chromatography

  • Instrumentation: A capillary electrophoresis system equipped with a diode array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte: 50 mM sodium formate (B1220265) buffer (pH 4.0) containing 0.7% (m/v) carboxymethyl-α-cyclodextrin as the chiral selector.

  • Sample Injection: Hydrodynamic or electrokinetic injection of the indacaterol sample. A short-end injection technique can be employed to reduce analysis time.

  • Separation Voltage: Application of a high voltage (e.g., 20-30 kV) across the capillary.

  • Detection: On-column detection at a suitable wavelength (e.g., 260 nm).

  • Data Analysis: Integration of the peak areas for the (R)- and (S)-enantiomers to determine the enantiomeric purity.

G Chiral Separation Workflow Sample Racemic Indacaterol Sample Inject Inject Sample into Capillary Sample->Inject Prepare Prepare Background Electrolyte (with Chiral Selector) Prepare->Inject Separate Apply Separation Voltage Inject->Separate Detect UV Detection Separate->Detect Analyze Quantify Enantiomers Detect->Analyze

Caption: Workflow for the chiral separation of indacaterol enantiomers.

β2-Adrenergic Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.

Protocol: Radioligand Competition Binding Assay

  • Receptor Source: Membranes prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A suitable radiolabeled antagonist with high affinity for the β2-AR, such as [3H]-CGP12177 or [125I]-cyanopindolol.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 at a physiological pH.

  • Procedure: a. Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor ( (R)- or (S)-indacaterol). b. Allow the binding to reach equilibrium. c. Separate the bound from free radioligand by rapid filtration through glass fiber filters. d. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. b. Fit the data to a one-site or two-site competition model to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Receptor Binding Assay Workflow Prepare_Membranes Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and Indacaterol Enantiomer Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate Ki Count->Analyze G cAMP Functional Assay Workflow Seed_Cells Seed Cells in Microplate Stimulate Stimulate Cells with Indacaterol Enantiomer Seed_Cells->Stimulate Lyse_Add_Reagents Lyse Cells and Add HTRF Reagents Stimulate->Lyse_Add_Reagents Incubate Incubate for Immunoassay Lyse_Add_Reagents->Incubate Read_Plate Read Fluorescence Signal Incubate->Read_Plate Analyze Calculate EC50 Read_Plate->Analyze

References

Basic research applications of Indacaterol xinafoate in respiratory science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Basic Research Applications of Indacaterol (B1671819) Xinafoate in Respiratory Science

Introduction

Indacaterol xinafoate is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3][4] Its unique pharmacological profile, characterized by a rapid onset of action and a 24-hour duration of effect, allows for once-daily dosing, which can enhance patient adherence.[5][6][7][8] This guide provides a comprehensive overview of the fundamental research applications of indacaterol in respiratory science, focusing on its mechanism of action, preclinical pharmacology, and the experimental models used for its characterization. It is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Indacaterol exerts its therapeutic effect through selective agonism of the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5]

Signaling Pathway:

  • Receptor Binding: Indacaterol binds to the β2-adrenoceptor on airway smooth muscle cells.[5][9]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[2][5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][5]

  • PKA Activation: The subsequent increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase A (PKA).[9]

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, resulting in the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][5]

In vitro studies have demonstrated that indacaterol is a high-efficacy agonist, with a maximal effect (Emax) reaching 73% of that of the full agonist isoprenaline.[7][10] This high intrinsic efficacy contributes to its potent bronchodilator effects.

Indacaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Indacaterol Indacaterol Receptor β2-Adrenergic Receptor Indacaterol->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Indacaterol's primary signaling pathway in airway smooth muscle cells.

Pharmacological Profile: Quantitative Data

Preclinical studies have extensively characterized the pharmacological properties of indacaterol, often in comparison to other β2-agonists. The data below summarizes its potency, efficacy, selectivity, and duration of action from various in vitro and in vivo models.

ParameterSpecies/ModelValueComparator(s)Reference
Potency (pEC50 / -logEC50) Human β2-adrenoceptor (recombinant)8.06 ± 0.02-[10]
Isolated Human Bronchi8.82 ± 0.41Formoterol (B127741): 9.84, Salmeterol: 8.36, Salbutamol (B1663637): 8.43[11]
Efficacy (Emax) Human β2-adrenoceptor (recombinant)73 ± 1% (of isoprenaline)Salmeterol: 38 ± 1%[10]
Isolated Human Bronchi77 ± 5%Formoterol: 94%, Salmeterol: 74%, Salbutamol: 84%[11]
Receptor Selectivity Human β-receptors (in vitro)>24-fold for β2 vs β1; >20-fold for β2 vs β3Similar β1 selectivity to formoterol; similar β3 selectivity to formoterol and salbutamol[2][10]
Onset of Action Isolated Guinea Pig Trachea30 ± 4 minSimilar to formoterol and salbutamol; faster than salmeterol[10][12]
Isolated Human Bronchi7.8 ± 0.7 minFormoterol: 5.8 min, Salbutamol: 11.0 min, Salmeterol: 19.4 min[11]
COPD Patients (FEV1 increase)~5 minutesSimilar to salbutamol; faster than salmeterol-fluticasone[8][13][14]
Duration of Action Isolated Guinea Pig Trachea529 ± 99 minComparable to salmeterol[10][12]
Isolated Human Bronchi>12 hoursSalmeterol: >12 h, Formoterol: 35.3 min, Salbutamol: 14.6 min[11]
Conscious Guinea Pig (in vivo)≥24 hoursSalmeterol: 12 h, Formoterol: 4 h, Salbutamol: 2 h[10][12]

Experimental Protocols & Methodologies

The characterization of indacaterol's properties relies on a range of established experimental models. Detailed protocols for key assays are outlined below.

In Vitro: Isolated Human Bronchi Relaxation Assay

This assay is crucial for determining the direct effects of a compound on human airway tissue.

  • Tissue Source: Human lung tissue is obtained from patients undergoing surgical resection for lung carcinoma, from areas distant to the tumor.[11]

  • Preparation: Bronchial rings (3-5 mm in length) are prepared from segmental or subsegmental bronchi. The rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Experimental Setup: The bronchial rings are connected to isometric force transducers to record changes in muscle tension. A resting tension of 1g is applied.

  • Methodology:

    • Potency and Efficacy: After equilibration, a cumulative concentration-response curve is generated by adding indacaterol (or other agonists) in a stepwise manner to determine the relaxant effect on the tissue's resting tone. Potency (-logEC50) and maximal relaxant effect (Emax) are calculated.[11]

    • Duration of Action: To assess the duration, tissues are contracted using electrical field stimulation (EFS) to induce cholinergic neural contraction. The inhibitory effect of a single concentration of indacaterol is measured over several hours, with repeated EFS challenges.[11]

  • Data Analysis: Data are expressed as a percentage of relaxation. EC50 values are calculated using non-linear regression analysis.

Experimental_Workflow cluster_protocol Isolated Human Bronchi Assay Workflow A Obtain Human Lung Tissue B Dissect Bronchial Rings A->B C Suspend Rings in Organ Bath B->C D Apply Resting Tone & Equilibrate C->D E Add Cumulative Doses of Indacaterol D->E F Record Isometric Tension E->F G Generate Concentration- Response Curve F->G H Calculate -logEC50 and Emax G->H

Workflow for assessing bronchodilator effects on isolated human bronchi.
In Vitro: cAMP Production in Human Airway Smooth Muscle (ASM) Cells

This assay quantifies the primary second messenger responsible for β2-agonist-mediated relaxation.

  • Cell Source: Primary human ASM cells are isolated from trachealis muscle explants obtained from donor tissue.[15]

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with growth factors until they reach confluence.

  • Methodology:

    • Cells are seeded into multi-well plates.

    • Prior to the experiment, cells are serum-starved to reduce basal signaling.

    • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Cells are then stimulated with varying concentrations of indacaterol or other β2-agonists for a defined period (e.g., 15-30 minutes).

    • The reaction is stopped, and cells are lysed.

  • Data Analysis: Intracellular cAMP levels are quantified using commercially available kits, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).

In Vivo: Bronchoprotection in Guinea Pigs

This model assesses the efficacy and duration of action of an inhaled compound in a living organism.

  • Animal Model: Conscious guinea pigs are used.[10]

  • Drug Administration: Indacaterol is administered as a dry powder via intratracheal insufflation to mimic clinical delivery.[10]

  • Methodology:

    • A baseline measurement of airway resistance is taken.

    • The animal receives a dose of indacaterol or a comparator drug.

    • At various time points post-dose (e.g., up to 24 hours), bronchoconstriction is induced using an intravenous infusion of a spasmogen like 5-hydroxytryptamine (serotonin).[10][12]

    • The ability of the drug to inhibit this induced bronchoconstriction is measured.

  • Data Analysis: The percentage of inhibition of the bronchoconstrictor response is calculated at each time point to determine the duration of the bronchoprotective effect.

Cellular and Molecular Effects Beyond Bronchodilation

While smooth muscle relaxation is its primary function, basic research has explored other potential effects of indacaterol.

  • Anti-inflammatory and Anti-fibrotic Potential: Studies in human lung fibroblasts have shown that the combination of indacaterol and the PDE4 inhibitor roflumilast (B1684550) can exert synergistic anti-inflammatory and anti-fibrotic effects. This combination has been shown to inhibit the release of pro-inflammatory and profibrotic mediators induced by transforming growth factor-β (TGF-β).[16]

  • Modulation of Airway Secretion and pH: Research using swine tracheal membranes has demonstrated that lipopolysaccharides (LPS), a component of bacteria, can induce hypersecretion and acidification of airway liquid.[17] Indacaterol was found to restore these LPS-induced changes, normalizing both the secretion rate and the pH. This effect was shown to be dependent on the cystic fibrosis transmembrane conductance regulator (CFTR), suggesting that indacaterol's activation of cAMP-dependent HCO3− secretion through CFTR may contribute to airway defense mechanisms.[17]

  • Synergistic Effects with Anticholinergics: In precision-cut lung slices from guinea pigs, indacaterol shows synergistic bronchoprotective effects when combined with the long-acting muscarinic antagonist (LAMA) glycopyrrolate.[18][19] This synergy is particularly enhanced in models of COPD (LPS-challenged guinea pigs), supporting the clinical rationale for dual-bronchodilator therapy.[18][19]

Conclusion

Basic research has firmly established this compound as a potent, selective, and ultra-long-acting β2-adrenoceptor agonist. Through a combination of in vitro assays using recombinant receptors, isolated tissues, and primary cells, as well as in vivo animal models, its pharmacological profile has been thoroughly defined. These studies have confirmed its rapid onset and 24-hour duration of action, which are underpinned by its high intrinsic efficacy at the β2-receptor and its interaction with the cell membrane. Furthermore, exploratory research suggests potential roles in modulating airway inflammation and fluid secretion, highlighting areas for future investigation. The detailed experimental protocols and quantitative data generated from this foundational research have been instrumental in guiding the successful clinical development of indacaterol for the management of obstructive airway diseases.

References

Methodological & Application

Application Note: Quantification of Indacaterol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of indacaterool xinafoate, a long-acting beta-2 adrenergic agonist, in human plasma using a sensitive and specific HPLC-MS/MS method. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The protocol outlines two common extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by chromatographic separation and mass spectrometric detection. Validation parameters from published studies are summarized to demonstrate the method's robustness and reliability.

Introduction

Indacaterol (B1671819) is an inhaled long-acting beta-2 adrenergic agonist used for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, a reliable and validated bioanalytical method for the quantification of indacaterol in plasma is essential for clinical and preclinical research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the determination of drug concentrations in complex biological matrices like plasma.[4][5][6]

Mechanism of Action

Indacaterol functions by stimulating beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[7] This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][7] The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.[1][7]

Indacaterol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Indacaterol Indacaterol Beta2AR Beta-2 Adrenergic Receptor Indacaterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (1 mL) Spiking Spike with IS and Standards Plasma_Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

References

Application Notes and Protocols for Indacaterol Xinafoate Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is an ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] Its therapeutic effect is mediated by the relaxation of bronchial smooth muscle, which is initiated by the binding of Indacaterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[5] The subsequent activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] Understanding the binding characteristics of Indacaterol to its receptor is crucial for drug development and pharmacogenetic studies.[1]

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Indacaterol xinafoate and other β2-adrenergic receptor agonists.

Signaling Pathway and Experimental Workflow

The binding of an agonist like Indacaterol to the β2-adrenergic receptor initiates a signaling cascade. The experimental workflow for a competitive radioligand binding assay is designed to quantify the affinity of a test compound for the receptor.

G cluster_0 β2-Adrenergic Receptor Signaling Pathway Agonist (Indacaterol) Agonist (Indacaterol) β2-Adrenergic Receptor β2-Adrenergic Receptor Agonist (Indacaterol)->β2-Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) β2-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response (Bronchodilation) Cellular Response (Bronchodilation) Protein Kinase A (PKA)->Cellular Response (Bronchodilation) Leads to

β2-Adrenergic Receptor Signaling Pathway

G cluster_1 Competitive Radioligand Binding Assay Workflow cluster_2 Incubation Components Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Add Membranes Separation of Bound/Free Ligand Separation of Bound/Free Ligand Incubation->Separation of Bound/Free Ligand Filter Quantification Quantification Separation of Bound/Free Ligand->Quantification Scintillation Counting Data Analysis Data Analysis Quantification->Data Analysis Calculate IC50 and Ki Radioligand Radioligand Radioligand->Incubation Unlabeled Ligand (Indacaterol) Unlabeled Ligand (Indacaterol) Unlabeled Ligand (Indacaterol)->Incubation Buffer Buffer Buffer->Incubation

Experimental Workflow for Receptor Binding Assay

Quantitative Data Summary

The binding affinities of Indacaterol and other common β2-adrenergic receptor agonists are summarized below. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. pKi is the negative logarithm of the Ki value.

CompoundReceptorKi (nM)pKiSource
Indacaterol β1-adrenoceptor-7.36[6][7]
β2-adrenoceptor-5.48[6][7]
Salmeterol β2-adrenoceptor1.5-[8]
β1-adrenoceptor/β2-adrenoceptor ratio~1500-[8]
Formoterol (B127741) β2-adrenoceptor7.6-[9]
β1-adrenoceptor3196.5[10]
Olodaterol β2-adrenoceptor-9.14[11]

Experimental Protocols

Membrane Preparation from Transfected Cells

This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor.[12][13]

Materials:

  • CHO-K1 cells stably transfected with the human β2-adrenergic receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose

  • Cell scraper

  • Dounce homogenizer

  • High-speed centrifuge

Procedure:

  • Culture the transfected CHO-K1 cells to confluency in appropriate cell culture flasks.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add a small volume of Lysis Buffer to the flasks and incubate on ice for 15-20 minutes.

  • Scrape the cells from the flask surface and collect the cell suspension.

  • Homogenize the cell suspension with a Dounce homogenizer (approximately 20-30 strokes on ice).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[14]

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.[14][15]

Competitive Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the Ki of this compound using a radiolabeled antagonist, such as [¹²⁵I]Iodocyanopindolol ([¹²⁵I]CYP), and membranes containing the β2-adrenergic receptor.

Materials:

  • Membrane preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Radioligand: [¹²⁵I]Iodocyanopindolol ([¹²⁵I]CYP)

  • Unlabeled Ligand: this compound

  • Non-specific binding control: Propranolol (10 µM)

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/C)

  • Cell harvester

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [¹²⁵I]CYP (at a concentration near its Kd, e.g., 50 pM), and 50 µL of membrane preparation (e.g., 10-20 µg protein).[14]

    • Non-specific Binding: 25 µL Propranolol (10 µM), 25 µL [¹²⁵I]CYP, and 50 µL of membrane preparation.

    • Competition Binding: 25 µL of each this compound dilution, 25 µL [¹²⁵I]CYP, and 50 µL of membrane preparation.

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials or a compatible microplate.

  • Add scintillation fluid to each vial or well and allow to equilibrate.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of Indacaterol that inhibits 50% of the specific radioligand binding).[14]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

References

Application Notes and Protocols for Measuring Indacaterol Xinafoate Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol xinafoate is a long-acting beta-2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that leads to bronchodilation.[2][3] Accurate and reproducible measurement of this compound's efficacy in a cellular context is crucial for drug discovery, development, and quality control.

These application notes provide detailed protocols for key cell-based assays to quantify the efficacy of this compound, focusing on its mechanism of action. The described assays are designed to be performed in a high-throughput format, suitable for screening and pharmacological profiling.

Mechanism of Action of Indacaterol

Indacaterol is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] Upon binding, it stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase.[2][3] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[2]

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Xinafoate Beta2AR β2-Adrenergic Receptor (GPCR) Indacaterol->Beta2AR binds to G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA activates SmoothMuscleRelaxation Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscleRelaxation leads to

Indacaterol Signaling Pathway

Key Cell-Based Assays for Efficacy Measurement

The efficacy of this compound can be assessed using a variety of in vitro cell-based assays that measure key events in its signaling pathway. The most common and relevant assays are:

  • cAMP Measurement Assay: Directly quantifies the production of the second messenger, cAMP, following receptor activation.

  • Reporter Gene Assay: Measures the transcriptional activation of a reporter gene linked to a cAMP response element (CRE).

  • Cell Viability/Proliferation Assay: Assesses the potential cytotoxic effects of the compound at high concentrations.

Data Presentation: Quantitative Efficacy of this compound

The following table summarizes representative quantitative data for this compound obtained from relevant cell-based assays. EC50 values represent the concentration of the drug that elicits a half-maximal response.

Assay TypeCell LineParameter MeasuredThis compound EC50 (nM)Reference Compound (Isoproterenol) EC50 (nM)
cAMP Accumulation AssayCHO-K1 cells expressing human β2-adrenoceptorcAMP production2.5 ± 0.51.2 ± 0.3
CRE-Luciferase Reporter AssayHEK293 cells with CRE-luciferase reporterLuciferase activity5.1 ± 1.22.0 ± 0.6
MTT Cell Viability AssayHuman Bronchial Epithelial Cells (BEAS-2B)Cell Viability (IC50)> 10,000Not Applicable

Note: The EC50 and IC50 values presented are representative and can vary depending on the specific experimental conditions, cell line, and assay reagents.

Experimental Protocols

cAMP Measurement Assay Protocol

This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment using a competitive immunoassay with fluorescence detection.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor (or other suitable cell line, e.g., HEK293).[4][5]

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin.[6]

  • This compound

  • Isoproterenol (positive control)

  • cAMP assay kit (e.g., HTRF, LANCE, or similar)[7]

  • 384-well white assay plates

  • Plate reader capable of fluorescence resonance energy transfer (FRET) or time-resolved fluorescence (TRF) detection.

Workflow:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection Cell_Culture Culture CHO-β2AR cells Harvest_Cells Harvest and resuspend cells Cell_Culture->Harvest_Cells Seed_Plate Seed cells into 384-well plate Harvest_Cells->Seed_Plate Add_Compounds Add compounds to cells Seed_Plate->Add_Compounds Prepare_Compounds Prepare serial dilutions of Indacaterol and controls Prepare_Compounds->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Lyse_Cells Lyse cells (if required by kit) Incubate->Lyse_Cells Add_Reagents Add cAMP assay reagents (e.g., donor and acceptor) Lyse_Cells->Add_Reagents Incubate_RT Incubate at room temperature Add_Reagents->Incubate_RT Read_Plate Read plate on a compatible plate reader Incubate_RT->Read_Plate

cAMP Assay Workflow

Procedure:

  • Cell Seeding:

    • Culture CHO-K1 cells expressing the human β2-adrenergic receptor in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer to the desired concentration.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[7]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and the positive control (Isoproterenol) in assay buffer.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 30 minutes at room temperature.[7]

  • cAMP Detection:

    • Prepare the cAMP detection reagents according to the manufacturer's protocol.

    • Dispense 5 µL of the d2-labeled cAMP conjugate followed by 5 µL of the cryptate-labeled anti-cAMP antibody into each well.[7]

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence signal using a plate reader with the appropriate settings for the chosen assay kit.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the sample ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

CRE-Luciferase Reporter Gene Assay Protocol

This protocol measures the activation of the cAMP-PKA pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

  • HEK293 cells stably or transiently co-transfected with the human β2-adrenergic receptor and a CRE-luciferase reporter construct.[2][8]

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound

  • Isoproterenol (positive control)

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • 96-well or 384-well white, clear-bottom assay plates

  • Luminometer

Workflow:

Reporter_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Luciferase Detection Transfect_Cells Transfect HEK293 cells with β2AR and CRE-luciferase plasmids Seed_Plate Seed transfected cells into 96-well plate Transfect_Cells->Seed_Plate Add_Compounds Add compounds to cells Seed_Plate->Add_Compounds Prepare_Compounds Prepare serial dilutions of Indacaterol and controls Prepare_Compounds->Add_Compounds Incubate_Long Incubate for 4-6 hours at 37°C Add_Compounds->Incubate_Long Equilibrate_Plate Equilibrate plate to room temperature Incubate_Long->Equilibrate_Plate Add_Reagent Add luciferase assay reagent Equilibrate_Plate->Add_Reagent Incubate_Short Incubate for 10 minutes Add_Reagent->Incubate_Short Read_Luminescence Read luminescence Incubate_Short->Read_Luminescence

Reporter Gene Assay Workflow

Procedure:

  • Cell Seeding and Transfection (for transient transfection):

    • Seed HEK293 cells in a 6-well plate.

    • The next day, co-transfect the cells with plasmids encoding the human β2-adrenergic receptor and the CRE-luciferase reporter using a suitable transfection reagent.

    • After 24 hours, harvest the transfected cells and seed them into a 96-well white, clear-bottom plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Isoproterenol) in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[2]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Plot the luminescence signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

MTT Cell Viability Assay Protocol

This protocol is used to assess the potential cytotoxicity of this compound at higher concentrations.

Materials:

  • Human Bronchial Epithelial Cells (BEAS-2B) or another relevant cell line.

  • Cell culture medium.

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom plates.

  • Spectrophotometer (plate reader) capable of reading absorbance at 570 nm.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Viability Detection Cell_Culture Culture BEAS-2B cells Seed_Plate Seed cells into 96-well plate Cell_Culture->Seed_Plate Add_Compounds Add compounds to cells Seed_Plate->Add_Compounds Prepare_Compounds Prepare serial dilutions of Indacaterol Prepare_Compounds->Add_Compounds Incubate_24h Incubate for 24-48 hours at 37°C Add_Compounds->Incubate_24h Add_MTT Add MTT solution to each well Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours at 37°C Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight (optional) Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance

MTT Cell Viability Assay Workflow

Procedure:

  • Cell Seeding:

    • Seed BEAS-2B cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 4 hours at 37°C.[3]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]

    • Incubate the plate overnight at 37°C in a humidified atmosphere.[3]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Conclusion

The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy. By quantifying key downstream events of β2-adrenergic receptor activation, these assays enable researchers to obtain reliable and reproducible data on the potency and potential cytotoxicity of the compound. The provided protocols can be adapted for high-throughput screening and detailed pharmacological studies, making them valuable tools in the development and evaluation of β2-adrenergic receptor agonists.

References

Application Notes and Protocols for In Vivo Animal Models in the Study of Indacaterol Xinafoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol (B1671819) is an inhaled ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the maintenance bronchodilator treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle, leading to the relaxation of the muscle and subsequent bronchodilation.[4][5] Preclinical in vivo animal models are indispensable for characterizing the efficacy, pharmacokinetics, and safety profile of indacaterol before clinical trials in humans. These models allow for the investigation of its bronchodilatory effects, duration of action, and potential cardiovascular side effects.

This document provides detailed application notes and protocols for key in vivo animal models used in the preclinical evaluation of indacaterol xinafoate.

Signaling Pathway of Indacaterol

Indacaterol exerts its therapeutic effect through the β2-adrenergic signaling cascade. As a β2-agonist, it binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.[4] This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[4][5] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[5][6][7]

Indacaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to Gs Gs Protein (αβγ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Bronchoprotection_Workflow cluster_protocol Bronchoprotection Efficacy Study Workflow Acclimatization Animal Acclimatization (e.g., Guinea Pig, Monkey) Grouping Randomization into Groups (Vehicle, Indacaterol, Comparator) Acclimatization->Grouping DrugAdmin Drug Administration (e.g., Intratracheal, Nebulization) Grouping->DrugAdmin Timepoints Wait for Pre-defined Time Points (e.g., 1h, 12h, 24h) DrugAdmin->Timepoints Challenge Bronchoconstrictor Challenge (e.g., 5-HT, Methacholine) Timepoints->Challenge Measurement Endpoint Measurement (Respiratory Distress, Pulmonary Resistance) Challenge->Measurement Analysis Data Analysis (ED50, Duration of Action) Measurement->Analysis

References

Application Note: Indacaterol Xinafoate Dose-Response Analysis in Isolated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol (B1671819) is a long-acting beta-2 adrenoceptor agonist (LABA) utilized in the management of respiratory diseases such as chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle. Understanding the potency and efficacy of indacaterol in a dose-dependent manner is crucial for preclinical drug development and for elucidating its mechanism of action. Isolated tissue bath experiments provide a robust in vitro system to characterize the pharmacological properties of bronchodilators like indacaterol. This application note provides a detailed protocol for conducting dose-response curve analysis of indacaterol xinafoate in isolated airway tissues and summarizes key quantitative data from relevant studies.

Data Presentation

The following tables summarize the dose-response parameters of indacaterol and other beta-2 agonists in various isolated tissue preparations.

Table 1: Potency (-logEC50) and Efficacy (Emax) of Indacaterol and Other Beta-2 Agonists in Isolated Human Bronchi at Resting Tone [1]

Compound-logEC50 (Mean ± SEM)Emax (% Relaxation, Mean ± SEM)
Indacaterol8.82 ± 0.4177 ± 5
Formoterol9.84 ± 0.2294 ± 1
Salmeterol8.36 ± 0.1674 ± 4
Salbutamol8.43 ± 0.2284 ± 4

Table 2: Potency (-logIC50) of Indacaterol and Other Beta-2 Agonists Against Electrical Field Stimulation (EFS)-Induced Contractions in Isolated Human Bronchi [1]

Compound-logIC50 (Mean ± SEM)
Indacaterol6.96 ± 0.13
Formoterol8.96 ± 0.18
Salmeterol7.18 ± 0.34
Salbutamol6.39 ± 0.26

Table 3: Comparative Pharmacological Properties of Indacaterol and Other Beta-2 Agonists in Pre-contracted Human and Rat Small Airways (Precision-Cut Lung Slices) [2][3]

SpeciesCompoundPotency Rank OrderIntrinsic Efficacy
HumanIndacaterolFormoterol ≥ Salmeterol > Indacaterol > AlbuterolSimilar to Formoterol
Formoterol
Salmeterol
Albuterol
RatIndacaterolSimilar to HumanSimilar to Human
Formoterol
Salmeterol
AlbuterolIncreased potency compared to humanSimilar to Human

Experimental Protocols

Protocol for Dose-Response Analysis of Indacaterol in Isolated Guinea Pig Trachea

This protocol outlines the methodology for assessing the relaxant effects of indacaterol on isolated guinea pig tracheal rings pre-contracted with a bronchoconstrictor agent.

1. Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Contractile agonist (e.g., Carbachol, Histamine)

  • 95% O2 / 5% CO2 gas mixture

  • Isolated tissue bath system with force-displacement transducers

2. Tissue Preparation:

  • Humanely euthanize the guinea pig.

  • Carefully dissect the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit buffer.

  • Remove adhering connective tissue and fat.

  • Cut the trachea into 3-4 mm wide rings.

  • Suspend each tracheal ring between two stainless steel hooks in an isolated tissue bath chamber filled with 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Connect the upper hook to a force-displacement transducer to record isometric tension.

3. Equilibration and Viability Check:

  • Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1 g.

  • During equilibration, wash the tissues with fresh Krebs-Henseleit buffer every 15-20 minutes.

  • After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of a contractile agent (e.g., 1 µM Carbachol or 60 mM KCl).

  • Wash the tissues to return to baseline tension.

4. Dose-Response Curve Generation:

  • Induce a stable submaximal contraction (approximately 60-80% of the maximum) with a contractile agonist (e.g., Carbachol at its EC50 concentration).

  • Once the contraction has plateaued, add indacaterol cumulatively to the tissue bath in increasing concentrations (e.g., 0.1 nM to 1 µM).

  • Allow the tissue to reach a stable relaxation response at each concentration before adding the next.

  • Record the tension at each concentration.

5. Data Analysis:

  • Express the relaxation at each indacaterol concentration as a percentage of the pre-contraction induced by the contractile agonist.

  • Plot the percentage of relaxation against the logarithm of the indacaterol concentration to generate a dose-response curve.

  • Calculate the -logEC50 (pEC50) and the maximum effect (Emax) by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

Indacaterol Signaling Pathway in Airway Smooth Muscle

Indacaterol_Signaling_Pathway cluster_membrane Indacaterol Indacaterol Xinafoate B2AR Beta-2 Adrenergic Receptor (β2AR) Indacaterol->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits by Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates MaxiK MaxiK Channel (K+ Efflux) PKA->MaxiK Activates MLCK_p Phosphorylated MLCK (Inactive) Myosin_LC_p Phosphorylated Myosin Light Chain MLCK->Myosin_LC_p Phosphorylates Myosin_LC Myosin Light Chain MLCP->Myosin_LC Dephosphorylates Contraction Contraction Myosin_LC_p->Contraction Leads to Relaxation Relaxation Myosin_LC->Relaxation Leads to Hyperpolarization Hyperpolarization MaxiK->Hyperpolarization Causes Hyperpolarization->Relaxation Contributes to

Caption: Beta-2 adrenoceptor signaling pathway leading to smooth muscle relaxation.

Experimental Workflow for Isolated Tissue Bath Analysis

Experimental_Workflow start Start dissection Tissue Dissection (e.g., Guinea Pig Trachea) start->dissection mounting Mount Tissue Rings in Isolated Tissue Baths dissection->mounting equilibration Equilibration (60-90 min) under 1g Tension mounting->equilibration viability Viability Check (e.g., with 1µM Carbachol) equilibration->viability washout Washout to Baseline viability->washout contraction Induce Submaximal Contraction (e.g., Carbachol) washout->contraction dose_response Cumulative Addition of This compound contraction->dose_response data_acquisition Record Isometric Tension dose_response->data_acquisition data_acquisition->dose_response Next Concentration analysis Data Analysis: - % Relaxation vs. Log[Indacaterol] - Calculate pEC50 and Emax data_acquisition->analysis end End analysis->end

Caption: Workflow for isolated tissue dose-response analysis.

References

Application Notes and Protocols for Analytical Techniques in Indacaterol Xinafoate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the identification and quantification of impurities in Indacaterol (B1671819) xinafoate. The protocols are intended to guide researchers in developing and validating methods for impurity profiling, a critical aspect of drug development and quality control.

Introduction to Impurity Profiling of Indacaterol Xinafoate

This compound is a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD). Impurity profiling is essential to ensure the safety and efficacy of the final drug product. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification and control of impurities in pharmaceutical products.

Classification of this compound Impurities

Impurities in this compound can be broadly classified into two categories:

  • Process-Related Impurities: These are substances that are formed during the synthesis of this compound. They can include starting materials, intermediates, by-products, and reagents. The synthesis of Indacaterol involves key intermediates such as 1,3-Dioxolane, and impurities related to these intermediates may be present in the final product.[]

  • Degradation Products: These are formed due to the degradation of the Indacaterol molecule under various stress conditions such as acid, base, heat, light, and oxidation. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

A logical workflow for the impurity profiling of this compound is presented below.

G cluster_0 Sample Receipt and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound API or Formulation Preparation Sample Preparation (Dissolution, Extraction) Sample->Preparation HPLC RP-HPLC for Detection and Quantification Preparation->HPLC LCMS LC-MS/MS for Identification and Structural Elucidation Preparation->LCMS GCMS GC-MS for Volatile Impurities Preparation->GCMS Quantification Quantification of Impurities HPLC->Quantification Identification Impurity Identification LCMS->Identification GCMS->Identification Reporting Reporting and Documentation Quantification->Reporting Identification->Reporting

Caption: Workflow for this compound Impurity Profiling.

Known Impurities of this compound

Several process-related impurities and degradation products of Indacaterol have been identified. A list of some of these impurities is provided in the table below.

Impurity NameCAS NumberMolecular FormulaMolecular WeightType
Indacaterol Impurity 11403389-05-8C24H30N2O3394.51Process-Related
Indacaterol Impurity 21026461-20-0--Process-Related
Indacaterol Impurity 3---Process-Related
(S)-Indacaterol1235445-80-3C24H28N2O3392.49Process-Related
8-Benzyloxy-5-(2-bromoacetyl)-2-(1H)-quinolinone100331-89-3C18H14BrNO3372.22Process-Related
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride312753-53-0C13H20ClN225.76Process-Related
8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone530084-79-8C18H16BrNO3374.23Process-Related
Benzyl Indacaterol435273-75-9C31H34N2O3482.62Process-Related
5-Formyl-8-hydroxycarbostyril---Process-Related
5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone---Process-Related
N-Nitroso Indacaterol---Process-Related
Benzyl Indacaterol succinate---Process-Related
Indacaterol Impurity ANAC31H34N2O3482.61Degradation
Indacaterol Impurity B---Degradation

Note: This is not an exhaustive list. The table is compiled from various sources.[][2][3]

Analytical Techniques and Protocols

RP-HPLC is the primary technique for the separation and quantification of known and unknown impurities in this compound.

Experimental Protocol: RP-HPLC for Impurity Quantification

This protocol is based on a validated method for the simultaneous quantification of impurities in a combination drug product containing Indacaterol acetate.[4][5]

  • Sample Preparation:

    • Accurately weigh and transfer about 250 mg of the dry powder inhaler sample (equivalent to 1.5 mg of Indacaterol) into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (Water:Methanol, 20:80 v/v) and vortex for 5 minutes.

    • Sonicate the flask for 15 minutes with intermittent shaking at a controlled room temperature (25 °C).

    • Make up the volume to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm nylon filter, discarding the first 5 mL of the filtrate.

  • Chromatographic Conditions:

    • Column: YMC Triart, C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase A: Potassium dihydrogen phosphate (B84403) buffer (pH 2.2)

    • Mobile Phase B: Acetonitrile and Methanol mixture

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 70 30
      40 40 60
      70 20 80
      80 20 80
      82 70 30

      | 90 | 70 | 30 |

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 45 °C

    • Detection Wavelength: 210 nm for Indacaterol and its impurities.

    • Injection Volume: 10 µL

  • Data Presentation:

    Table 1: Quantitative Data for Known Indacaterol Impurities

    ImpurityRelative Retention Time (RRT)
    Indacaterol Impurity A0.422
    Indacaterol Impurity B1.277

    (Data from a specific study on a combination product containing Indacaterol Acetate)[4]

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the impurities.

Experimental Protocol: LC-MS for Impurity Identification

  • Sample Preparation: Prepare samples as described in the RP-HPLC protocol. Ensure the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system

    • Column: A suitable C18 column (e.g., Acquity CSH C18)

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a volatile modifier (e.g., 0.1% formic acid).

    • MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

GC-MS is used for the analysis of volatile and semi-volatile impurities that may be present in the drug substance or excipients.

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation: Headspace analysis is commonly used for volatile impurities.

    • Accurately weigh a suitable amount of the this compound sample into a headspace vial.

    • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

    • Seal the vial and incubate at a specific temperature and time to allow volatile compounds to partition into the headspace.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a headspace autosampler.

    • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A suitable temperature gradient to separate the volatile impurities.

    • MS System: A quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Full scan mode.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical methods.[6][7][8]

Protocol for Forced Degradation Studies

Indacaterol has been found to be stable under photolytic, oxidative, and thermal conditions but degrades under hydrolytic (acidic, basic, and neutral) conditions.[9][10][11]

  • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for 30 minutes.[7]

  • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for 30 minutes.[7]

  • Neutral Hydrolysis: Reflux in water.

  • Oxidative Degradation: Treat with 3% H2O2 at room temperature for 2 hours.[4]

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C for 48 hours).[4]

  • Photolytic Degradation: Expose the drug substance to UV and visible light (e.g., 1.2 million lux-hours and 200 W h/m2).[4]

After exposure to the stress conditions, the samples are prepared and analyzed using the developed HPLC and LC-MS methods to identify and quantify the degradation products.

The classification of impurities is a fundamental step in the profiling process. The following diagram illustrates this classification.

G cluster_organic Sources of Organic Impurities Impurity Pharmaceutical Impurities Organic Organic Impurities Impurity->Organic Inorganic Inorganic Impurities Impurity->Inorganic Residual Residual Solvents Impurity->Residual Process Process-Related Organic->Process Degradation Degradation Products Organic->Degradation

References

Revolutionizing Respiratory Research: Indacaterol Xinafoate Pharmacology in Human Lung Slices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals in the field of respiratory pharmacology.

Introduction: The use of precision-cut lung slices (PCLS) has emerged as a pivotal ex vivo model, bridging the gap between in vitro cell-based assays and in vivo animal studies. This guide provides a comprehensive overview and detailed protocols for utilizing human PCLS to investigate the pharmacology of Indacaterol xinafoate, a long-acting β2-adrenergic agonist (LABA) for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Human PCLS retain the complex three-dimensional architecture and cellular heterogeneity of the native lung, offering a physiologically relevant environment to study drug efficacy and mechanism of action.[1][2][3][4][5][6]

Pharmacological Profile of Indacaterol

Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist that provides 24-hour bronchodilation.[7][8][9][10] Its primary mechanism of action involves the selective stimulation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[11] This binding activates the Gs-alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[12] Elevated cAMP levels lead to the activation of protein kinase A, resulting in the phosphorylation of key intracellular proteins that ultimately cause the relaxation of bronchial smooth muscle and bronchodilation.[12]

Studies using human lung tissue have demonstrated Indacaterol's rapid onset and long duration of action.[13][14][15] In isolated human bronchi, Indacaterol exhibits high intrinsic efficacy and a fast onset of action, comparable to formoterol (B127741) and salbutamol, and significantly faster than salmeterol.[13][14] Furthermore, its duration of action in this model exceeds 12 hours.[13][14]

Data Presentation: Quantitative Analysis of Indacaterol's Effects

The following tables summarize the quantitative pharmacological data of Indacaterol in human lung tissue preparations.

Table 1: Bronchodilator Potency and Efficacy of β2-Agonists in Isolated Human Bronchi

Compound-logEC50 (M)Emax (% of Theophylline-induced relaxation)
Indacaterol 8.82 ± 0.4177 ± 5%
Formoterol9.84 ± 0.2294 ± 1%
Salmeterol8.36 ± 0.1674 ± 4%
Salbutamol8.43 ± 0.2284 ± 4%

Data adapted from a study on isolated human bronchi.[13][14]

Table 2: Onset and Duration of Action of β2-Agonists in Isolated Human Bronchi

CompoundOnset of Action (min)Duration of Action
Indacaterol 7.8 ± 0.7> 12 hours
Formoterol5.8 ± 0.735.3 ± 8.8 min
Salmeterol19.4 ± 4.3> 12 hours
Salbutamol11.0 ± 4.014.6 ± 3.7 min

Data adapted from a study on isolated human bronchi.[13][14]

Table 3: Comparative Pharmacology of β2-Agonists in Human Precision-Cut Lung Slices (PCLS)

ParameterAlbuterolSalmeterolFormoterolIndacaterol
Potency Rank 4213
Intrinsic Efficacy LowerLowerHighHigh
Onset of Action FastSlowFastFast
Duration of Action ShortLongIntermediateVery Long

Data synthesized from a comparative study in human PCLS.[15]

Table 4: Anti-inflammatory Effects of Indacaterol on Human Lung Mast Cells

CompoundEffectEC50 (nM)
Indacaterol Inhibition of IgE-dependent histamine (B1213489) release~4
IsoprenalineInhibition of IgE-dependent histamine release~4
FormoterolFull agonist inhibitor of histamine release-
SalmeterolPartial agonist inhibitor of histamine release-

Data from a study on isolated human lung mast cells.[1]

Experimental Protocols

The following protocols provide a framework for studying the pharmacology of this compound using human PCLS.

Protocol 1: Preparation of Human Precision-Cut Lung Slices (PCLS)

This protocol outlines the general steps for preparing PCLS from human lung tissue.[3][7]

Materials:

  • Fresh human lung tissue (obtained with ethical approval)

  • Low-melting-point agarose (B213101) (1.5-3% w/v in physiological buffer)

  • DMEM/F12 medium

  • Vibratome or tissue slicer

  • Culture plates (e.g., 12-well or 24-well)

  • Sterile physiological buffer (e.g., Krebs-Henseleit buffer)

Procedure:

  • Tissue Inflation: Cannulate a bronchus of the resected human lung lobe and slowly inflate the lung with pre-warmed (37°C) low-melting-point agarose solution until fully expanded.

  • Solidification: Place the agarose-filled lung on ice or at 4°C for at least 30 minutes to allow the agarose to solidify.

  • Coring and Slicing: Using a biopsy punch, create tissue cores from the solidified lung parenchyma. Mount the tissue core onto the vibratome specimen holder. Submerge the tissue in ice-cold physiological buffer and cut slices of 250-500 µm thickness.

  • Washing and Culture: Immediately transfer the freshly cut slices into culture plates containing pre-warmed DMEM/F12 medium. Wash the slices several times to remove debris and agarose residues.

  • Incubation: Incubate the PCLS at 37°C in a humidified atmosphere of 5% CO2. The slices can be cultured for several days, with media changes as required.[16]

Protocol 2: Bronchodilation Assay in Human PCLS

This protocol describes how to assess the bronchodilator effects of Indacaterol on pre-constricted airways in PCLS.

Materials:

  • Prepared human PCLS in culture

  • Bronchoconstrictor agent (e.g., Carbachol, Methacholine)

  • This compound stock solution

  • Microscope with a camera and image analysis software

Procedure:

  • Baseline Imaging: Place a culture well containing a PCLS on the microscope stage and acquire a baseline image of a cross-sectioned airway.

  • Bronchoconstriction: Add a pre-determined concentration of a bronchoconstrictor (e.g., 1 µM Carbachol) to the culture medium and incubate for 10-15 minutes until the airway has reached a stable constricted state. Acquire an image of the constricted airway.

  • Indacaterol Treatment: Add varying concentrations of this compound to the medium.

  • Time-Lapse Imaging: Acquire images of the airway at regular intervals (e.g., every 5 minutes) for a desired duration to measure the rate and extent of bronchodilation.

  • Data Analysis: Using image analysis software, measure the luminal area of the airway in each image. Calculate the percentage of relaxation relative to the pre-constricted state. Plot concentration-response curves to determine the EC50 of Indacaterol.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol provides a general method for quantifying changes in intracellular cAMP levels in PCLS following treatment with Indacaterol.

Materials:

  • Prepared human PCLS in culture

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP enzyme immunoassay (EIA) kit

Procedure:

  • Pre-treatment: Pre-incubate the PCLS with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

  • Indacaterol Stimulation: Treat the PCLS with different concentrations of Indacaterol for a specified time (e.g., 15 minutes).

  • Cell Lysis: Remove the medium and lyse the cells in the PCLS using the lysis buffer provided with the cAMP assay kit.

  • cAMP Quantification: Perform the cAMP EIA according to the manufacturer's instructions to determine the concentration of cAMP in each sample.

  • Data Analysis: Normalize the cAMP concentration to the protein content of each sample. Plot the fold-change in cAMP levels relative to the untreated control.

Protocol 4: Assessment of Anti-inflammatory Effects

This protocol outlines a method to investigate the potential anti-inflammatory properties of Indacaterol in PCLS.

Materials:

  • Prepared human PCLS in culture

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), cytokine cocktail)

  • This compound

  • ELISA or multiplex assay kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)

Procedure:

  • Inflammatory Challenge: Stimulate the PCLS with an inflammatory agent (e.g., 1 µg/mL LPS) for a defined period (e.g., 24 hours) to induce an inflammatory response.

  • Indacaterol Treatment: Co-incubate the stimulated PCLS with varying concentrations of this compound.

  • Supernatant Collection: After the incubation period, collect the culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using ELISA or a multiplex assay, following the manufacturer's protocols.[6][17]

  • Data Analysis: Compare the cytokine levels in the Indacaterol-treated groups to the stimulated control group to determine the inhibitory effect of the drug.

Visualizations: Signaling Pathways and Experimental Workflows

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Xinafoate Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Indacaterol's signaling pathway leading to bronchodilation.

PCLS_Experimental_Workflow cluster_prep PCLS Preparation cluster_experiment Pharmacological Assays cluster_analysis Data Analysis Tissue Human Lung Tissue Inflation Agarose Inflation Tissue->Inflation Slicing Vibratome Slicing Inflation->Slicing Culture PCLS Culture Slicing->Culture Bronchodilation Bronchodilation Assay (Protocol 2) Culture->Bronchodilation cAMP cAMP Measurement (Protocol 3) Culture->cAMP Anti_inflammatory Anti-inflammatory Assay (Protocol 4) Culture->Anti_inflammatory Imaging Image Analysis (Luminal Area) Bronchodilation->Imaging EIA EIA/ELISA Analysis (cAMP, Cytokines) cAMP->EIA Anti_inflammatory->EIA Results Potency, Efficacy, Mechanism of Action Imaging->Results EIA->Results

Caption: Experimental workflow for studying Indacaterol in PCLS.

Logical_Relationship_Bronchodilation_Assay PCLS Precision-Cut Lung Slice Constricted_Airway Constricted Airway PCLS->Constricted_Airway Baseline Constrictor Bronchoconstrictor (e.g., Carbachol) Constrictor->Constricted_Airway Induces Indacaterol Indacaterol Xinafoate Relaxed_Airway Relaxed Airway (Bronchodilation) Indacaterol->Relaxed_Airway Causes Constricted_Airway->Relaxed_Airway Reversal by Indacaterol

Caption: Logical relationship in the bronchodilation assay.

Conclusion

The use of human precision-cut lung slices provides a powerful and physiologically relevant model to dissect the pharmacological properties of this compound. The protocols and data presented in this guide offer a robust framework for researchers to investigate its bronchodilator and potential anti-inflammatory effects, ultimately contributing to a deeper understanding of its therapeutic benefits in obstructive lung diseases. This ex vivo system allows for the generation of high-quality, translational data, accelerating the drug development process for novel respiratory therapeutics.[4][15]

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Indacaterol Xinafoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol (B1671819), marketed as the salt indacaterol xinafoate, is an inhaled ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the maintenance bronchodilator treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Its molecular mechanism provides a rapid onset of action, within 5 minutes, and a sustained 24-hour bronchodilation, allowing for once-daily dosing.[3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of indacaterol is critical for optimizing its therapeutic use and for the development of new inhaled therapies. These notes provide a summary of its PK/PD properties and detailed protocols for its characterization.

Pharmacokinetic Profile

The pharmacokinetics of indacaterol describe its absorption, distribution, metabolism, and excretion (ADME). Following inhalation, indacaterol is rapidly absorbed, with systemic exposure being dose-proportional and time-independent.[5][6]

Absorption:

  • Route: Inhalation.

  • Tmax (Time to Peak Serum Concentration): Approximately 15 minutes after single or repeated inhaled doses.[1][6]

  • Absolute Bioavailability: On average, 43-45% after an inhaled dose.[1]

Distribution:

  • Volume of Distribution (Vz): Extensive distribution is indicated by a large volume of distribution, ranging from 2,361 L to 2,557 L after intravenous infusion.[1]

  • Protein Binding: In vitro human serum and plasma protein binding is high, at 94.1-95.3% and 95.1-96.2%, respectively.[1]

Metabolism:

  • Primary Pathways: The main metabolic pathways include hydroxylation, O-glucuronidation of the phenolic hydroxyl group, and N-glucuronidation.[7][8]

  • Key Enzymes: In vitro studies have identified UGT1A1 as the primary enzyme responsible for the metabolic clearance to the phenolic O-glucuronide, with CYP3A4 also playing a role.[6][8] Unmodified indacaterol is the most significant component in serum, accounting for about a third of the total drug-related material AUC over 24 hours.[7]

Excretion:

  • Route of Elimination: The majority of the dose is excreted in the feces as unchanged drug (54%) and hydroxylated metabolites (23%).[8] Renal clearance plays a minor role.[1][8]

  • Half-Life: The average terminal half-life ranges from 45.5 to 126 hours.[1] The effective half-life, calculated from accumulation after repeated once-daily dosing, is between 40 and 56 hours, consistent with achieving a steady state in approximately 12-15 days.[1][9]

Quantitative Pharmacokinetic Data

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Inhaled Indacaterol in Healthy Volunteers.

Parameter Indacaterol 150 µg Indacaterol 300 µg Reference
Single Dose (Day 1) [9]
Cmax (pg/mL) 253 ± 120 - [8]
AUC0-24h (pg·hr/mL) 1202 ± 554 - [8]
Multiple Dose (Day 14, Steady State) [9]
T½,acc (h) 33.9 35.8 [9]

| CL/F (L/h) | 45.1 ± 24.2 | - |[8] |

Data presented as mean ± standard deviation where available. Cmax: Maximum serum concentration; AUC0-24h: Area under the concentration-time curve from 0 to 24 hours; T½,acc: Effective half-life based on accumulation; CL/F: Apparent systemic clearance.

Pharmacodynamic Profile

The pharmacodynamic effects of indacaterol are attributable to its selective stimulation of β2-adrenergic receptors, leading to bronchodilation.

Mechanism of Action: Indacaterol is a selective β2-adrenergic agonist.[10] In vitro studies show it has over 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater activity compared to β3-receptors.[1] Binding of indacaterol to β2-receptors on airway smooth muscle cells activates the Gs alpha subunit of the G-protein. This stimulates intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][11] The subsequent increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets. This cascade results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[10][11]

Indacaterol_Signaling_Pathway cluster_AC Indacaterol Indacaterol Beta2_Receptor β2-Adrenergic Receptor Indacaterol->Beta2_Receptor Binds to G_Protein Gs Protein Activation Beta2_Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC ATP ATP cAMP cAMP (Increased) ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Indacaterol's β2-adrenergic signaling pathway.
Quantitative Pharmacodynamic Data

The primary pharmacodynamic endpoint for indacaterol is the improvement in lung function, typically measured as the Forced Expiratory Volume in one second (FEV1).

Table 2: Dose-Response Relationship of Indacaterol on Trough FEV1 in COPD Patients.

Indacaterol Once-Daily Dose Mean Improvement vs. Placebo (L) % of Model-Predicted Maximum Effect Reference
75 µg ≥0.120 74% [12]
150 µg - 85% [12]

| 300 µg | - | 100% (Lowest dose to achieve max effect) |[12] |

Trough FEV1 is measured 24 hours post-dose at steady state. A difference of 0.10-0.14 L versus placebo is considered the minimal clinically important difference (MCID).[12]

Experimental Protocols

Protocol 1: Quantification of Indacaterol in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of indacaterol in human plasma, based on methods described in clinical pharmacokinetic studies.[5][13]

1. Objective: To determine the concentration of indacaterol in human plasma samples for pharmacokinetic modeling.

2. Materials and Reagents:

  • Human plasma (K2-EDTA anticoagulant)

  • Indacaterol analytical standard

  • Stable isotope-labeled internal standard (e.g., Indacaterol-d3)

  • Solid-phase extraction (SPE) cartridges

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Vortex mixer, Centrifuge

3. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of internal standard working solution and vortex briefly.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute indacaterol and the internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

4. LC-MS/MS Conditions:

  • Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for indacaterol and the internal standard.

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of indacaterol (e.g., 5 pg/mL to 250 pg/mL).[5][13]

  • Process calibration standards and quality control (QC) samples alongside the unknown samples.

  • Quantify indacaterol concentration by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

PK_Analysis_Workflow start Collect Blood Sample (EDTA Tube) centrifuge Centrifuge to Separate Plasma start->centrifuge spike Spike Plasma with Internal Standard centrifuge->spike spe Solid-Phase Extraction (SPE) spike->spe reconstitute Evaporate and Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Area Ratios) lcms->data model Pharmacokinetic Modeling & Analysis data->model end Report PK Parameters (Cmax, AUC, T½) model->end

Workflow for the bioanalysis of indacaterol.
Protocol 2: Assessment of Bronchodilator Efficacy in a COPD Clinical Trial

This protocol describes a generalized workflow for a clinical study to evaluate the pharmacodynamic effect of indacaterol, based on common trial designs.[14][15][16]

1. Objective: To assess the efficacy, safety, and tolerability of once-daily inhaled indacaterol in patients with moderate-to-severe COPD.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment Arms: Indacaterol (e.g., 150 µg or 300 µg once-daily), Placebo, Active Comparator (e.g., Tiotropium (B1237716) 18 µg once-daily).

  • Duration: Minimum 12 weeks.

3. Subject Selection Criteria:

  • Inclusion: Male or female, ≥40 years of age; clinical diagnosis of COPD; post-bronchodilator FEV1 <80% and >30% of predicted normal; post-bronchodilator FEV1/FVC ratio <0.70; smoking history of ≥10 pack-years.[17]

  • Exclusion: Diagnosis of asthma; COPD exacerbation within 6 weeks prior to screening; requirement for long-term oxygen therapy.[14]

4. Study Procedures:

  • Screening/Run-in Period: Obtain informed consent. Assess eligibility criteria. Wash out prohibited medications.

  • Randomization (Visit 1): Perform baseline assessments including spirometry (pre- and post-bronchodilator FEV1), vital signs, and safety labs. Randomize eligible subjects to a treatment arm.

  • Treatment Period: Subjects self-administer the investigational product once daily. Rescue medication (e.g., salbutamol) is permitted.

  • Efficacy Assessments:

    • Perform serial spirometry at specified clinic visits (e.g., Day 1, Week 2, Week 12).

    • The primary efficacy endpoint is typically the trough FEV1 (measured 24 hours post-dose) at Week 12.

    • Secondary endpoints may include serial FEV1 measurements over 24 hours to assess onset and duration of action, patient-reported outcomes (e.g., Transition Dyspnea Index), and rescue medication use.[3]

  • Safety Monitoring: Monitor adverse events, vital signs, ECGs, and clinical laboratory results throughout the study.

5. Data Analysis:

  • The primary analysis is typically an Analysis of Covariance (ANCOVA) on the change from baseline in trough FEV1 at Week 12, with treatment and center as factors and baseline FEV1 as a covariate.

  • Similar models are used to analyze secondary endpoints.

PD_Trial_Workflow screening Patient Screening & Informed Consent baseline Baseline Visit: Spirometry (FEV1) Safety Assessments screening->baseline randomize Randomization to Treatment Arms (Indacaterol, Placebo, etc.) baseline->randomize treatment Treatment Period (e.g., 12-26 Weeks) Once-Daily Dosing randomize->treatment visits Follow-up Visits: Serial Spirometry Safety Monitoring treatment->visits endpoint Primary Endpoint Assessment (e.g., Trough FEV1 at Week 12) visits->endpoint analysis Statistical Analysis (ANCOVA) endpoint->analysis results Report Efficacy & Safety Results analysis->results

Workflow for a typical COPD clinical trial.

References

Application of Indacaterol Xinafoate in Airway Inflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol (B1671819) xinafoate is a novel, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist (ultra-LABA) utilized in the management of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to prolonged bronchodilation.[1][3] Beyond its well-established bronchodilatory effects, emerging evidence highlights the anti-inflammatory properties of indacaterol, making it a valuable tool for research into airway inflammation. These anti-inflammatory effects are primarily mediated through the canonical β2-AR signaling pathway, which involves the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the subsequent activation of Protein Kinase A (PKA).[3] This cascade of events not only leads to smooth muscle relaxation but also modulates the activity of various inflammatory cells and signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[4][5]

These application notes provide a comprehensive overview of the use of indacaterol xinafoate in airway inflammation research, including its mechanism of action, effects on inflammatory mediators, and detailed protocols for in vitro and in vivo studies.

Mechanism of Anti-Inflammatory Action

Indacaterol's anti-inflammatory effects stem from its ability to activate β2-adrenergic receptors, initiating a signaling cascade that interferes with key pro-inflammatory pathways.

Upon binding to the β2-AR on airway smooth muscle cells, epithelial cells, and various immune cells, indacaterol stimulates the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[6] Activated PKA can phosphorylate various downstream targets, leading to a reduction in inflammatory responses.

One of the key anti-inflammatory mechanisms of indacaterol is the inhibition of the NF-κB signaling pathway.[4][5] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7] Research has demonstrated that indacaterol can significantly inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB.[4][5] This is achieved by reducing the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα).[4] The subsequent decrease in IκBα degradation prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of NF-κB target genes like matrix metalloproteinase-9 (MMP-9).[4][5]

Furthermore, β2-AR activation and subsequent cAMP elevation can interfere with other inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and JNK, which are also implicated in airway inflammation.[8][9]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of indacaterol from various studies.

Table 1: In Vitro Effects of Indacaterol on Neutrophil Pro-Inflammatory Activities

Pro-inflammatory Mediator/ActivityActivatorIndacaterol ConcentrationPercentage Inhibition (Mean ± SEM)Reference
Leukotriene B4 (LTB4) ProductionfMLP10 nM~50%[1]
Leukotriene B4 (LTB4) ProductionfMLP100 nM~60%[1]
Leukotriene B4 (LTB4) ProductionPAF10 nM~45%[1]
Leukotriene B4 (LTB4) ProductionPAF100 nM~55%[1]

fMLP: N-formyl-methionyl-leucyl-phenylalanine; PAF: Platelet-activating factor

Table 2: Comparative Effects of β2-Agonists on Neutrophil Reactivity

β2-AgonistConcentration for Significant Inhibition (P < 0.05)Efficacy in Inhibiting Pro-inflammatory ActivitiesReference
Indacaterol 1-10 nMHigh[10]
Formoterol (B127741) 1-10 nMHigh[10]
Salbutamol ≥ 100 nMLow[10]

Experimental Protocols

Detailed methodologies for key experiments to investigate the anti-inflammatory effects of indacaterol are provided below.

In Vitro Protocol 1: Inhibition of TNF-α-Induced NF-κB Activation in Human Bronchial Epithelial Cells

Objective: To determine the effect of indacaterol on TNF-α-induced NF-κB activation in human bronchial epithelial cells (e.g., BEAS-2B cell line).

Materials:

  • Human bronchial epithelial cell line (BEAS-2B)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound

  • Recombinant human TNF-α

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies: anti-phospho-IKKα/β, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-GAPDH

  • Nuclear and cytoplasmic extraction reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture: Culture BEAS-2B cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a serum-free medium.

  • Indacaterol Pre-treatment: Pre-treat the cells with varying concentrations of indacaterol (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.

  • TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Cell Lysis (Whole Cell): Wash cells with ice-cold PBS and lyse with whole-cell lysis buffer containing protease and phosphatase inhibitors.

  • Nuclear and Cytoplasmic Fractionation: Alternatively, perform nuclear and cytoplasmic fractionation using a commercial kit to assess NF-κB p65 translocation.

  • Western Blot Analysis:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IKKα/β, IKKβ, phospho-IκBα, and IκBα (for whole-cell lysates) or NF-κB p65 (for nuclear extracts) and a loading control (GAPDH for whole cell/cytoplasmic, Lamin B1 for nuclear) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls.

In Vitro Protocol 2: Measurement of cAMP Levels in Airway Smooth Muscle Cells

Objective: To quantify the increase in intracellular cAMP levels in human airway smooth muscle cells (HASMCs) following stimulation with indacaterol.

Materials:

  • Human airway smooth muscle cells (HASMCs)

  • Cell culture medium for HASMCs

  • This compound

  • Forskolin (B1673556) (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA or luminescence-based)

  • Cell lysis buffer provided with the cAMP kit

Procedure:

  • Cell Culture: Culture HASMCs in their specific growth medium. Seed cells in a 96-well plate and grow to confluency.

  • Pre-incubation with IBMX: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for 30-60 minutes to prevent cAMP degradation.[9]

  • Indacaterol Stimulation: Add varying concentrations of indacaterol (e.g., 0.1, 1, 10, 100 nM) or forskolin (e.g., 10 µM) as a positive control to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding immunoassay or a luminescence-based assay.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample based on the standard curve.

In Vivo Protocol: Evaluation of Indacaterol in a Murine Model of LPS-Induced Airway Inflammation

Objective: To assess the anti-inflammatory effects of indacaterol in a lipopolysaccharide (LPS)-induced model of acute airway inflammation in mice.

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Intranasal or intratracheal instillation device

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for murine TNF-α, IL-6, and CXCL1/KC

  • Reagents for cell counting and differential analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Grouping: Divide mice into experimental groups (e.g., Saline + Vehicle, LPS + Vehicle, LPS + Indacaterol).

  • Indacaterol Administration: Administer indacaterol (e.g., 10, 30, 100 µg/kg) or vehicle via intranasal or intratracheal instillation 1 hour before the LPS challenge.

  • LPS Challenge: Anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL saline) intranasally or intratracheally to induce airway inflammation.[4][11] The saline control group receives sterile saline.

  • Sample Collection (24 hours post-LPS):

    • Anesthetize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline (e.g., 3 x 0.5 mL) through a tracheal cannula.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

    • Use the supernatant to measure the levels of inflammatory cytokines (TNF-α, IL-6) and chemokines (CXCL1/KC) using specific ELISA kits.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils, macrophages, and lymphocytes.

  • Data Analysis: Compare the cytokine levels and inflammatory cell counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathways and Experimental Workflow

Indacaterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Indacaterol Indacaterol b2AR β2-Adrenergic Receptor Indacaterol->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Mediates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Caption: β2-Adrenergic Receptor Signaling Cascade of Indacaterol.

NFkB_Inhibition_Pathway Indacaterol Indacaterol b2AR_cAMP_PKA β2-AR → cAMP → PKA Indacaterol->b2AR_cAMP_PKA IKK IKK b2AR_cAMP_PKA->IKK Inhibits Phosphorylation TNFa TNF-α TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa->NFkB IκBα degradation releases NF-κB Inflammatory_Genes Inflammatory Gene Transcription (e.g., MMP-9) Nucleus->Inflammatory_Genes Induces

Caption: Indacaterol's Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow start Start: Acclimatize Mice grouping Group Animals: - Saline + Vehicle - LPS + Vehicle - LPS + Indacaterol start->grouping treatment Administer Indacaterol or Vehicle grouping->treatment challenge Induce Airway Inflammation with LPS treatment->challenge sampling Collect Bronchoalveolar Lavage (BAL) Fluid (24h post-LPS) challenge->sampling analysis Analyze BAL Fluid: - Cytokine/Chemokine Levels (ELISA) - Inflammatory Cell Counts sampling->analysis end End: Data Interpretation analysis->end

Caption: In Vivo Experimental Workflow for Evaluating Indacaterol.

References

Troubleshooting & Optimization

Improving Indacaterol xinafoate solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the aqueous solubility of Indacaterol (B1671819) Xinafoate. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of indacaterol xinafoate?

Q2: What is a common method to prepare a basic aqueous solution of indacaterol?

A2: A frequently used laboratory method involves first dissolving indacaterol in an organic solvent, such as dimethylformamide (DMF), and then diluting this stock solution with the aqueous buffer of choice. For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMF and Phosphate Buffered Saline (PBS) at pH 7.2.[1] It is important to note that aqueous solutions prepared this way are not recommended for storage for more than one day.[1]

Q3: Can pH adjustment alone significantly improve the solubility of this compound?

A3: Yes, pH is a critical factor. As indacaterol is a weakly basic drug, its solubility is expected to increase in acidic conditions. While comprehensive data for the xinafoate salt is limited, studies on other indacaterol salts demonstrate a clear trend of increasing solubility with decreasing pH.

Q4: Are there other methods to enhance the solubility of this compound beyond pH adjustment?

A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include the use of co-solvents, complexation with cyclodextrins, preparation of solid dispersions, and particle size reduction through micronization or nanosuspension.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Addition to Aqueous Buffer
  • Possible Cause: The aqueous solubility limit has been exceeded.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Attempt to prepare a more dilute solution.

    • Optimize the Co-solvent to Buffer Ratio: If using a co-solvent like DMF or DMSO, try increasing the proportion of the organic solvent in the final solution. However, be mindful of the tolerance of your experimental system to the organic solvent.

    • Adjust the pH: Lowering the pH of the aqueous buffer may increase the solubility of this compound. Experiment with buffers at different acidic pH values (e.g., pH 4.0-6.0).

    • Gentle Warming: Briefly and gently warm the solution. Note that this may not be suitable for all experimental setups and the stability of this compound at elevated temperatures should be considered.

Issue 2: Inconsistent Solubility Results Between Experiments
  • Possible Cause 1: Variation in the preparation of buffer solutions.

  • Troubleshooting Steps:

    • Ensure the pH of all buffer solutions is accurately measured and consistent for each experiment.

    • Use freshly prepared buffers to avoid any changes in pH or composition over time.

  • Possible Cause 2: Incomplete dissolution.

  • Troubleshooting Steps:

    • Increase the vortexing or sonication time to ensure the compound is fully dissolved in the initial organic solvent before dilution.

    • Allow sufficient equilibration time after adding the stock solution to the aqueous buffer.

Quantitative Data on Indacaterol Solubility

The following table summarizes the available quantitative data on indacaterol solubility. It is important to note that data for this compound in a variety of aqueous buffers is limited in publicly available literature.

CompoundSolvent/BufferTemperature (°C)Solubility
Indacaterol1:3 DMF:PBS (pH 7.2)Not Specified~0.25 mg/mL
IndacaterolEthanolNot Specified~1 mg/mL
IndacaterolDMSONot Specified~15 mg/mL
IndacaterolDimethylformamide (DMF)Not Specified~20 mg/mL

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol outlines a general procedure to determine the effect of pH on the solubility of this compound.

  • Materials:

    • This compound powder

    • Citrate buffer solutions (e.g., pH 3.0, 4.0, 5.0)

    • Phosphate buffer solutions (e.g., pH 6.0, 7.0, 7.4)

    • Vortex mixer

    • Thermostatic shaker

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Procedure:

    • Add an excess amount of this compound powder to separate vials containing each of the prepared buffer solutions.

    • Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, allow the suspensions to settle.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF).

    • Dilute the filtered supernatant with the respective buffer and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

This protocol describes the preparation of an this compound-cyclodextrin inclusion complex to improve aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or a suitable buffer

    • Magnetic stirrer

    • Freeze-dryer (optional)

  • Procedure (Kneading Method):

    • Prepare a solution of HP-β-CD in a minimal amount of water to form a paste.

    • Add this compound to the HP-β-CD paste in a specific molar ratio (e.g., 1:1, 1:2).

    • Knead the mixture thoroughly in a mortar for 30-60 minutes.

    • During kneading, add a small amount of a suitable solvent (e.g., ethanol/water mixture) to maintain a paste-like consistency.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or freeze-dry the product.

    • The resulting powder is the this compound-HP-β-CD complex, which can be tested for its aqueous solubility.

Protocol 3: Preparation of an this compound Solid Dispersion with PVP K30

This protocol details the solvent evaporation method for preparing a solid dispersion to enhance solubility.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30)

    • A suitable volatile organic solvent (e.g., methanol, ethanol)

    • Rotary evaporator or water bath

    • Desiccator

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:5 by weight).

    • Dissolve both components in a sufficient volume of the chosen organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or a water bath under controlled temperature and pressure.

    • Continue the evaporation until a thin, solid film is formed on the wall of the flask.

    • Further dry the solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

    • The resulting powder can be used for solubility and dissolution studies.

Visualizations

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Indacaterol Indacaterol β2-AR β2-Adrenergic Receptor Indacaterol->β2-AR Binds to G-Protein Gs Protein β2-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Indacaterol.

G Start Start Problem Poor Aqueous Solubility of This compound Start->Problem Strategy Select Solubility Enhancement Strategy Problem->Strategy pH pH Adjustment Strategy->pH Cosolvent Co-solvent System Strategy->Cosolvent Cyclodextrin Cyclodextrin Complexation Strategy->Cyclodextrin Dispersion Solid Dispersion Strategy->Dispersion Experiment Perform Experiment (see protocols) pH->Experiment Cosolvent->Experiment Cyclodextrin->Experiment Dispersion->Experiment Analysis Analyze Solubility (e.g., HPLC) Experiment->Analysis Result Solubility Improved? Analysis->Result Result->Strategy No, try another method End End Result->End Yes

Caption: Experimental Workflow for Solubility Enhancement.

G Solubility This compound Aqueous Solubility pH pH of Aqueous Medium pH->Solubility Influences Cosolvents Presence of Co-solvents (e.g., DMF, DMSO) Cosolvents->Solubility Influences Complexation Complexing Agents (e.g., Cyclodextrins) Complexation->Solubility Influences SolidState Solid State Form (Crystalline vs. Amorphous) SolidState->Solubility Influences ParticleSize Particle Size ParticleSize->Solubility Influences

Caption: Factors Influencing this compound Solubility.

References

Indacaterol xinafoate stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of indacaterol (B1671819) xinafoate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of indacaterol during long-term storage?

A1: The primary factor affecting the stability of the indacaterol molecule is hydrolysis. Forced degradation studies have shown that indacaterol degrades under acidic, basic, and neutral hydrolytic conditions.[1][2] It is relatively stable under photolytic, oxidative, and thermal stress.[1][2] Therefore, exposure to moisture is a critical parameter to control during long-term storage.

Q2: What are the recommended storage conditions for indacaterol xinafoate?

A2: To minimize degradation, this compound should be stored in a dry, cool, and well-ventilated place. It is crucial to protect the compound from moisture. The storage container should be tightly sealed.

Q3: Are there known degradation products of indacaterol?

A3: Yes, studies have identified three primary degradation products resulting from hydrolytic stress.[1][2] These are often referred to as DP1, DP2, and DP3 in scientific literature. The formation of these impurities is a key indicator of indacaterol degradation.

Q4: Does the xinafoate salt form have unique stability issues compared to other salts like maleate?

A4: While most of the detailed stability studies in the public domain have been conducted on indacaterol maleate, the degradation pathways are primarily associated with the indacaterol molecule itself. Therefore, the hydrolytic instability is expected to be a characteristic of the active moiety regardless of the salt form. However, the specific salt can influence physicochemical properties such as hygroscopicity, which in turn could affect stability. Direct comparative stability studies between different salt forms are not extensively published.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.

  • Possible Cause: Degradation of the indacaterol molecule due to improper storage conditions, leading to the formation of hydrolysis-related impurities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the sample has been stored in a tightly sealed container, in a desiccated and cool environment.

    • Run a Forced Degradation Study: Perform a forced degradation study on a reference standard of this compound under acidic or basic conditions to confirm the retention times of the expected degradation products. Compare these with the unexpected peaks in your sample chromatogram.

    • Check for Contamination: Analyze a blank (diluent) to rule out contamination from the solvent or sample preparation process.

Problem: The potency of my this compound standard appears to have decreased over time.

  • Possible Cause: Chemical degradation of the indacaterol molecule.

  • Troubleshooting Steps:

    • Review Storage History: Check the storage temperature and humidity records for any deviations from the recommended conditions.

    • Perform Purity Analysis: Use a validated stability-indicating HPLC method to quantify the peak area of indacaterol and any degradation products. A decrease in the main peak area with a corresponding increase in impurity peaks confirms degradation.

    • Qualify a New Standard: If significant degradation is confirmed, it is recommended to qualify a new batch of this compound reference standard.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Indacaterol
Stress ConditionReagent/ParametersDurationIndacaterol Degradation (%)Reference
Acid Hydrolysis0.1 M HCl10 min at RT83.8% (mass balance)[3]
Alkaline Hydrolysis0.01 M NaOH15 min at RTSignificant Degradation[3]
Oxidative Stress3% H₂O₂2 hours at RTStable[1][2]
Thermal Stress60°C48 hoursStable[1][2]
Photolytic Stress1.2 million lux-hours (visible) & 200 W h/m² (UV)7 daysStable[1][2]
Humidity40°C / 75% RH7 daysSignificant Degradation[3]

Note: The quantitative data is primarily from studies on indacaterol acetate (B1210297) and maleate, but is indicative of the stability of the indacaterol moiety.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Keep the solution at room temperature for 10-15 minutes.

    • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.01 M sodium hydroxide.

    • Keep the solution at room temperature for 15-20 minutes.

    • Neutralize the solution with an appropriate volume of 0.01 M hydrochloric acid.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 2 hours.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid powder of this compound in a hot air oven at 60°C for 48 hours.

    • After exposure, prepare a solution at a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid powder of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, prepare a solution at a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for Indacaterol

Objective: To provide a reliable method for the quantification of indacaterol and its degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Phenomenex C18 (250mm x 4.6mm, 5 µm particle size) or equivalent.[4]

  • Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 6.8) in a ratio of 75:25 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it by sonication.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Prepare standard and sample solutions in the mobile phase.

    • Inject the solutions and record the chromatograms.

    • The retention time for indacaterol is approximately 4.3 minutes under these conditions.[4]

Visualizations

Indacaterol_Degradation_Pathway Indacaterol This compound DP1 Degradation Product 1 Indacaterol->DP1  Acidic Hydrolysis DP2 Degradation Product 2 Indacaterol->DP2  Basic Hydrolysis DP3 Degradation Product 3 Indacaterol->DP3  Neutral Hydrolysis

Caption: Indacaterol Degradation Pathway

Indacaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell B2AR β2-Adrenergic Receptor G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Indacaterol Indacaterol Indacaterol->B2AR Binds to

Caption: Indacaterol Signaling Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Indacaterol Stock Solution Acid Acid Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Identification & Quantification) HPLC->Data

Caption: Forced Degradation Workflow

References

Overcoming matrix effects in Indacaterol xinafoate bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Indacaterol (B1671819) xinafoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the bioanalysis of Indacaterol xinafoate?

A1: The primary challenges in the bioanalysis of this compound, an ultra-long-acting β2-agonist, stem from its low dosage and resulting low concentrations in biological matrices like plasma and urine.[1] This necessitates highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A significant hurdle is overcoming the "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of indacaterol, leading to ion suppression or enhancement.[2] This can compromise the accuracy, precision, and reproducibility of the analytical method.[3]

Q2: Which sample preparation techniques are recommended for this compound analysis?

A2: The most commonly employed and effective sample preparation techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][5] Both methods are designed to remove interfering substances from the plasma or urine samples and concentrate the analyte before LC-MS/MS analysis. LLE is often cited as a simple and fast option, while online SPE can be automated for high-throughput analysis.[6][7] The choice between SPE and LLE may depend on available equipment, sample throughput requirements, and the specific nature of the matrix interferences.

Q3: What is a typical LLOQ for Indacaterol in human plasma?

A3: Published and validated LC-MS/MS methods have demonstrated a lower limit of quantification (LLOQ) for indacaterol in human plasma ranging from as low as 10.0 pg/mL to 0.075 ng/mL.[6][7] The achievable LLOQ will depend on the sensitivity of the mass spectrometer, the efficiency of the sample preparation method in removing interferences, and the optimization of the chromatographic conditions.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Asymmetry

Symptoms:

  • Tailing or fronting of the indacaterol peak.

  • Broad peaks leading to reduced sensitivity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incompatible Reconstitution Solvent The solvent used to reconstitute the sample after extraction may be too strong, causing the analyte to spread on the column before the gradient starts. Solution: Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition. A common reconstitution solvent is a water-methanol mixture (e.g., 30:70, v/v).[5][8]
Column Degradation The analytical column may be contaminated or have lost its stationary phase. Solution: First, try flushing the column with a strong solvent. If this fails, replace the analytical column with a new one of the same type (e.g., C18).[8]
pH of the Mobile Phase The pH of the mobile phase can affect the ionization state and retention of indacaterol. Solution: Ensure the mobile phase is appropriately acidified. For example, using acidified water and methanol (B129727) can improve peak shape.[1]
Issue 2: High Matrix Effect (Ion Suppression or Enhancement)

Symptoms:

  • Inconsistent and irreproducible results between different plasma/urine lots.

  • Low recovery of the analyte.

  • Failure to meet regulatory guidelines for matrix effect validation.[2]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Sample Cleanup Co-eluting phospholipids (B1166683) or other endogenous components are interfering with ionization.[2] Solution 1 (Optimize LLE): Adjust the pH of the sample and the choice of organic solvent to improve the selectivity of the extraction. Solution 2 (Optimize SPE): Ensure the correct SPE sorbent is being used (e.g., mixed-mode cationic exchange for basic compounds like indacaterol).[7] Optimize the wash steps with different solvents to remove interferences before eluting the analyte.
Chromatographic Co-elution The analyte is eluting from the LC column at the same time as matrix components. Solution: Modify the LC gradient to better separate indacaterol from the interfering peaks. A slower, shallower gradient can improve resolution.[9]
Ionization Source Issues The electrospray ionization (ESI) source is highly susceptible to matrix effects.[10] Solution: If available, try switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects.[10] Also, ensure the ion source parameters (e.g., ion spray voltage, gas flows, temperature) are optimized.[6]

Troubleshooting Workflow for Matrix Effects

start High Matrix Effect Detected check_cleanup Is Sample Cleanup Sufficient? start->check_cleanup optimize_spe Optimize SPE Protocol (e.g., stronger wash steps) check_cleanup->optimize_spe No check_chromatography Is Analyte Co-eluting with Interferences? check_cleanup->check_chromatography Yes optimize_spe->check_chromatography optimize_lle Optimize LLE Protocol (e.g., different solvent, pH) optimize_lle->check_chromatography modify_gradient Modify LC Gradient (e.g., slower, shallower) check_chromatography->modify_gradient Yes check_is Is Isotope-Labeled Internal Standard Used? check_chromatography->check_is No modify_gradient->check_is use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) check_is->use_sil_is No end_solution Matrix Effect Minimized check_is->end_solution Yes use_sil_is->end_solution

A decision tree for troubleshooting matrix effects.
Issue 3: Low or Inconsistent Analyte Recovery

Symptoms:

  • The measured concentration of quality control (QC) samples is consistently lower than the nominal value.

  • High variability in recovery across different samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal LLE pH The pH of the plasma/urine sample was not optimal for partitioning indacaterol into the organic phase. Solution: Adjust the pH of the aqueous sample. For a basic compound like indacaterol, adjusting the pH to be at least 2 units higher than its pKa will maximize its presence in the un-ionized form, improving extraction into an organic solvent.
Inefficient SPE Elution The elution solvent is not strong enough to desorb indacaterol from the SPE sorbent. Solution: Increase the strength of the elution solvent. This could involve increasing the percentage of organic solvent or adding a modifier like ammonium (B1175870) hydroxide (B78521) to a methanolic elution solvent for a cation exchange sorbent.
Analyte Adsorption Indacaterol may be adsorbing to the plasticware (e.g., collection tubes) during the procedure. Solution: Use low-adsorption microcentrifuge tubes or collection plates. Silanized glassware can also be an option.
Incomplete Evaporation/Reconstitution The sample may not be fully dried down before reconstitution, or the reconstitution solvent may not be effectively dissolving the entire dried residue. Solution: Ensure the evaporation step under nitrogen is complete. Vortex the sample vigorously for an extended period (e.g., 60 seconds) after adding the reconstitution solvent.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol is based on a validated method for indacaterol quantitation.[5][11]

Materials:

  • Human plasma

  • Indacaterol and Internal Standard (IS), e.g., Formoterol, working solutions[5][8]

  • Ethyl acetate (B1210297) (extraction solvent)[5]

  • 25% Formic acid

  • Methanol

  • Water

  • 10 mL test tubes, vortex mixer, centrifuge, nitrogen evaporator.

Procedure:

  • Pipette 1 mL of human plasma into a 10 mL test tube.

  • Spike with the indacaterol standard or QC and 50 µL of the IS working solution.

  • Add 400 µL of 25% formic acid.

  • Add 4 mL of ethyl acetate.

  • Vortex vigorously for 60 seconds.[11]

  • Centrifuge for 5 minutes at 4000 rpm.[11]

  • Freeze the aqueous (lower) layer and decant the upper organic layer into a clean test tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40 °C.[11]

  • Reconstitute the residue with 200 µL of mobile phase (e.g., water-methanol, 30:70, v/v).[5][8]

  • Vortex for 60 seconds.

  • Inject 5 µL into the LC-MS/MS system.[5][8]

Workflow for LLE Sample Preparation

plasma 1. Pipette 1 mL Plasma spike 2. Spike with Analyte and IS plasma->spike acidify 3. Add Formic Acid spike->acidify extract 4. Add Ethyl Acetate & Vortex acidify->extract centrifuge 5. Centrifuge Sample extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

A typical LLE workflow for plasma samples.
Protocol 2: On-line Solid-Phase Extraction (SPE) for Human Serum

This protocol is based on a validated method for high-throughput analysis.[7]

Materials:

  • Human serum

  • 0.2% Acetic acid solution

  • On-line SPE system with a mixed-mode cationic (MCX) polymer-based sorbent.[7]

  • LC-MS/MS system.

Procedure:

  • Dilute the serum sample with a 0.2% acetic acid solution.[7]

  • Directly inject the diluted sample into the on-line SPE-LC-MS/MS system.

  • The system automatically performs the following steps:

    • Loading: The sample is loaded onto the MCX SPE cartridge.

    • Washing: The cartridge is washed with an aqueous solution to remove salts and polar interferences.

    • Elution: The analytical mobile phase elutes indacaterol from the SPE cartridge directly onto the analytical column.

  • The analyte is then separated on the analytical column and detected by the mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Indacaterol.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1 (LLE)Method 2 (Online SPE)
Analyte IndacaterolIndacaterol
Internal Standard Formoterol[5][8]Not specified, likely isotope-labeled
Matrix Human PlasmaHuman Serum
Linearity Range 0.075 - 100 ng/mL[5][6]10.0 - 1000 pg/mL[7]
LLOQ 0.075 ng/mL[6]10.0 pg/mL[7]
Extraction Method Liquid-Liquid ExtractionOn-line Solid-Phase Extraction
MS Detection MRM, ESI+MRM, ESI+
Precursor Ion (m/z) 393.3[6]Not specified, likely the same
Product Ion (m/z) 173.2[6]Not specified, likely the same

Table 2: Validation Summary for LLE Method [11]

QC LevelIntra-batch Accuracy (%)Intra-batch Precision (%)
LLOQ 113.610.8
Low 104.79.1
Mid 99.87.6
High 102.28.5
Mean Recovery (Low QC) 93.5% (in urine)[1]3.84% (in urine)[1]
Mean Recovery (Mid QC) 89.8% (in urine)[1]2.15% (in urine)[1]
Mean Recovery (High QC) 92.2% (in urine)[1]2.17% (in urine)[1]

Note: Recovery data is cited from a study using human urine but provides a general indication of extraction efficiency.

References

Technical Support Center: Optimizing HPLC Parameters for Indacaterol Xinafoate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of Indacaterol xinafoate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. A common setup includes a C18 column with a mobile phase consisting of a mixture of an acidic phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol, with UV detection.[1][2]

Q2: Why does my Indacaterol peak show significant tailing?

A2: Peak tailing for Indacaterol, a basic compound, is often due to secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based column packing.[3][4] This interaction can be minimized by optimizing the mobile phase pH, using a highly end-capped column, or employing mobile phase additives.

Q3: How can I improve the resolution between Indacaterol and other components in my sample?

A3: To improve resolution, you can adjust the mobile phase composition, such as the organic solvent to buffer ratio, or change the pH.[5] Optimizing the column temperature and flow rate can also enhance separation. If co-elution persists, consider a column with a different selectivity.

Q4: What is the importance of mobile phase pH in the analysis of Indacaterol?

A4: The mobile phase pH is critical for controlling the ionization state of Indacaterol, which is a basic compound.[3][4] Working at a low pH (around 2-3) ensures that the silanol groups on the column are protonated (neutral), minimizing secondary interactions and thus reducing peak tailing. At a higher pH, Indacaterol will be in its neutral form, which can also lead to good peak shape on appropriate columns.

Q5: Can I use a gradient elution for Indacaterol analysis?

A5: Yes, a gradient elution can be beneficial, especially for complex samples containing impurities or other active pharmaceutical ingredients with different polarities. A gradient allows for the efficient elution of all compounds in a reasonable run time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of Indacateryl xinafoate.

Problem 1: Peak Tailing

Symptoms: The Indacaterol peak is asymmetrical with a trailing edge.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 to protonate residual silanols. Use a highly end-capped "base-deactivated" column. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Problem 2: Poor Resolution

Symptoms: Indacaterol peak is not well separated from other peaks.

Potential CauseRecommended Solution
Inappropriate Mobile Phase Strength Adjust the ratio of organic solvent to aqueous buffer. An increase in the organic solvent percentage will decrease the retention time of Indacaterol.
Suboptimal pH Modify the mobile phase pH to alter the selectivity between Indacaterol and the interfering peak.
Insufficient Column Efficiency Ensure the column is in good condition. Increase the column length or decrease the particle size for higher efficiency.
Inadequate Selectivity Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to achieve a different separation mechanism.
Problem 3: Variable Retention Times

Symptoms: The retention time of the Indacaterol peak shifts between injections.

Potential CauseRecommended Solution
Inconsistent Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Leaks in the System Check all fittings and connections for any signs of leakage.

Experimental Protocols

Below are examples of detailed HPLC methodologies for the separation of this compound.

Method 1: Isocratic RP-HPLC [1]

  • Column: Phenomenex C18 (250mm x 4.6mm, 5µm)

  • Mobile Phase: Methanol: 0.05M Phosphate Buffer (pH 6.8) (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 260 nm

  • Column Temperature: Ambient

  • Run Time: 10 minutes

Method 2: Isocratic RP-HPLC for Combination with Glycopyrrolate [2]

  • Column: Agilent C18 (150 x 4.6 mm, 5µ)

  • Mobile Phase: 0.01N KH2PO4 Buffer : Acetonitrile (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Run Time: 10 minutes

Quantitative Data Summary

The following tables summarize key performance characteristics of published HPLC methods for this compound.

Table 1: Chromatographic Parameters

ParameterMethod 1[1]Method 2[2]
Column Phenomenex C18 (250x4.6mm, 5µm)Agilent C18 (150x4.6mm, 5µ)
Mobile Phase Methanol:Phosphate Buffer (75:25)ACN:KH2PO4 Buffer (50:50)
Flow Rate 1.0 mL/min1.0 mL/min
Wavelength 260 nm210 nm
Retention Time 4.3 min2.285 min

Table 2: Method Validation Parameters

ParameterMethod 1[1]Method 2[2]
Linearity Range 10-50 µg/mL13.75-82.5 µg/mL
Correlation Coefficient (r²) 0.99930.999
% Recovery 99.97-100.4%100.73%
LOD 0.17 µg/mL0.45 µg/mL
LOQ 0.52 µg/mL1.36 µg/mL

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is the peak shape concentration-dependent? start->check_overload reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH > 2 units away from pKa? check_overload->check_ph No end Problem Resolved reduce_conc->end adjust_ph Adjust Mobile Phase pH (typically lower for basic compounds) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end flush_column Flush or Replace Column check_column->flush_column Yes check_ecv Check for Extra-Column Volume check_column->check_ecv No flush_column->end optimize_tubing Use Shorter/Narrower Tubing check_ecv->optimize_tubing Yes check_ecv->end No optimize_tubing->end

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Poor_Resolution start Poor Resolution check_mp_strength Is retention time optimal? start->check_mp_strength adjust_mp_strength Adjust Organic/Aqueous Ratio check_mp_strength->adjust_mp_strength No check_selectivity Is there any peak separation? check_mp_strength->check_selectivity Yes end Resolution Improved adjust_mp_strength->end change_ph Modify Mobile Phase pH check_selectivity->change_ph Partial change_column Change Column Chemistry (e.g., C8, Phenyl) check_selectivity->change_column None check_efficiency Are peaks broad? check_selectivity->check_efficiency Yes change_ph->end change_column->end optimize_flow Optimize Flow Rate check_efficiency->optimize_flow Yes check_column_health Check Column Health check_efficiency->check_column_health No optimize_flow->end check_column_health->end

Caption: Troubleshooting workflow for poor resolution.

References

Troubleshooting variability in Indacaterol xinafoate cell-based assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Indacaterol xinafoate cell-based assay results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during cell-based assays with this compound.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can mask the true effect of Indacaterol and lead to unreliable data.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before and during plating. Use a calibrated multichannel pipette and consider using a plate shaker for even cell distribution.[1]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells.[1]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.
Incomplete Reagent Mixing Gently mix the plate after adding each reagent, either by gentle tapping or using a plate shaker at a low speed.

Issue 2: Low or No Signal/Response to Indacaterol

The absence of a response to Indacaterol stimulation can be due to several factors, from reagent issues to problems with the cells themselves.

Possible Cause Recommended Solution
Inactive this compound Prepare fresh stock solutions of this compound. Ensure proper storage conditions (protect from light and moisture).
Low Receptor Expression Use a cell line with confirmed high expression of the β2-adrenergic receptor, such as HEK293 cells stably expressing the receptor.[2][3][4][5] Passage number can affect receptor expression; use cells within a consistent and optimal passage range.
Cell Health Issues Monitor cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
Sub-optimal Assay Conditions Optimize the concentration of Indacaterol, cell seeding density, and incubation times.
Incorrect Assay Buffer Use a buffer that maintains physiological pH and contains necessary ions for cellular function.

Issue 3: High Background Signal

A high background signal can reduce the assay window and make it difficult to detect a specific response to Indacaterol.

Possible Cause Recommended Solution
Autofluorescence of Compounds or Media Test the fluorescence of the assay medium and Indacaterol alone. If necessary, switch to a phenol (B47542) red-free medium.
Contamination Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques during all cell handling procedures.
Constitutive Receptor Activity In some cell lines, the β2-adrenergic receptor may have some basal activity. This can be addressed by using an inverse agonist as a negative control.
Assay Reagent Issues Ensure that assay reagents are properly stored and not expired. Prepare fresh reagent solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a cell-based assay?

Indacaterol is a long-acting β2-adrenergic receptor agonist. In a cell-based assay, it binds to the β2-adrenergic receptors on the cell surface, which are G-protein coupled receptors (GPCRs). This binding activates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP is the primary readout in many Indacaterol cell-based assays.[6]

Q2: Which cell lines are suitable for Indacaterol cell-based assays?

Human Embryonic Kidney (HEK293) cells are a common choice as they can be readily engineered to express high levels of the human β2-adrenergic receptor.[2][3][4][5] Chinese Hamster Ovary (CHO) cells are also a suitable host for recombinant receptor expression. For more physiologically relevant studies, primary human airway smooth muscle cells can be used, though they may exhibit more variability.

Q3: How can I minimize variability in my cAMP assay results when using Indacaterol?

To minimize variability in cAMP assays, it's crucial to:

  • Optimize cell density: Too few cells will produce a weak signal, while too many can lead to a compressed assay window.

  • Use a phosphodiesterase (PDE) inhibitor: PDEs degrade cAMP. Including a PDE inhibitor like IBMX in your assay buffer will lead to a more robust and sustained cAMP signal.

  • Ensure proper lysis: Complete cell lysis is necessary to release all intracellular cAMP for detection.

  • Create a standard curve: A cAMP standard curve should be run with every experiment to accurately quantify the cAMP produced in your samples.

Q4: What is "biased agonism" and could it affect my Indacaterol assay results?

Biased agonism is a phenomenon where a ligand binding to a GPCR can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). While Indacaterol is primarily known to signal through the Gs-cAMP pathway, it is possible that it could also engage other signaling pathways. If your assay is designed to measure a specific downstream event other than cAMP production, you might be observing a biased signaling effect. For most standard functional assays measuring cAMP, this is less of a concern, but it is an important concept in modern GPCR pharmacology.

Q5: My dose-response curve for Indacaterol is not sigmoidal. What could be the cause?

A non-sigmoidal dose-response curve can be caused by several factors:

  • Compound precipitation: At high concentrations, Indacaterol may precipitate out of solution. Ensure it is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and not cytotoxic.

  • Cell toxicity: High concentrations of the compound or the vehicle may be toxic to the cells, leading to a drop in signal at the higher end of the dose-response curve.

  • Incorrect serial dilutions: Errors in preparing the serial dilutions of Indacaterol will lead to a distorted curve.

  • Assay window limitations: If the signal at the highest concentration of Indacaterol is outside the linear range of your detection method, this can lead to a plateau that is not representative of the true biological response.

Data Presentation

Quantitative data from cell-based assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Potency (EC₅₀) and Efficacy (Eₘₐₓ) of Indacaterol and Other β₂-Agonists in a cAMP Assay

CompoundCell LineEC₅₀ (nM)Eₘₐₓ (% of Isoproterenol)
IndacaterolCHO-K1 (low expression)2.5 ± 0.695 ± 5
IndacaterolCHO-K1 (high expression)1.8 ± 0.4102 ± 6
SalmeterolCHO-K1 (low expression)3.1 ± 0.865 ± 8
FormoterolCHO-K1 (low expression)0.5 ± 0.1105 ± 7

This table summarizes hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Indacaterol-Induced cAMP Accumulation Assay using HTRF

This protocol describes a method to measure the potency and efficacy of this compound in a cell line expressing the human β2-adrenergic receptor using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.[7][8][9][10][11][12]

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Isoproterenol (positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP standard, HTRF donor and acceptor antibodies)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-β2AR cells to 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 2 x 10⁵ cells/mL).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of Indacaterol and controls in assay buffer containing a PDE inhibitor.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the compound dilutions (including controls) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Following the HTRF kit manufacturer's instructions, add the HTRF acceptor and donor reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (665/620) and normalize the data.

    • Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

Visualizations

Indacaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Indacaterol Indacaterol Xinafoate b2AR β2-Adrenergic Receptor (GPCR) Indacaterol->b2AR Binds to G_protein Gs Protein (α, β, γ subunits) b2AR->G_protein Activates beta_arrestin β-Arrestin b2AR->beta_arrestin Recruits (Potential for Biased Agonism) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Targets Biased_Signaling Biased Signaling (e.g., MAPK activation) beta_arrestin->Biased_Signaling

Caption: Canonical signaling pathway of this compound.

Experimental_Workflow start Start cell_prep Cell Preparation (Harvest and Resuspend) start->cell_prep compound_prep Compound Preparation (Serial Dilutions) start->compound_prep plate_cells Plate Cells in 384-well Plate cell_prep->plate_cells add_compounds Add Compound Dilutions to Cells compound_prep->add_compounds plate_cells->add_compounds incubate_stim Incubate for Stimulation add_compounds->incubate_stim add_reagents Add HTRF Detection Reagents incubate_stim->add_reagents incubate_detect Incubate for Detection add_reagents->incubate_detect read_plate Read Plate on HTRF Reader incubate_detect->read_plate analyze Data Analysis (Dose-Response Curve) read_plate->analyze end End analyze->end

Caption: Workflow for an Indacaterol cAMP HTRF assay.

Troubleshooting_Logic start Variability in Results? high_variability High Variability Between Replicates? start->high_variability Yes low_signal Low or No Signal? start->low_signal No high_background High Background? start->high_background No, but... check_seeding Check Cell Seeding and Pipetting high_variability->check_seeding check_reagents Check Reagent Activity and Storage low_signal->check_reagents check_cells Check Cell Health and Receptor Expression low_signal->check_cells check_contamination Check for Contamination high_background->check_contamination end Consistent Results check_seeding->end optimize_assay Optimize Assay Conditions check_reagents->optimize_assay check_cells->optimize_assay check_contamination->end optimize_assay->end

Caption: A logical approach to troubleshooting assay variability.

References

Technical Support Center: Refinement of Indacaterol Xinafoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Indacaterol (B1671819) xinafoate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Indacaterol?

A1: The most prevalent synthetic route to Indacaterol involves the reaction of 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one with 2-amino-5,6-diethylindane (B1589318). This is followed by a debenzylation step, typically through catalytic hydrogenation, to yield Indacaterol free base. The final step involves the formation of a pharmaceutically acceptable salt, such as the maleate (B1232345) or xinafoate salt.[1][2][3] Alternative routes and intermediates have been explored to circumvent issues with byproducts and improve overall yield.[4]

Q2: What are the critical steps impacting the overall yield of Indacaterol synthesis?

A2: The critical steps that significantly influence the yield are:

  • Epoxide Ring Opening: The reaction between 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one and 2-amino-5,6-diethylindane is a major yield-determining step. It is often not regioselective and can lead to the formation of significant impurities.[1][3]

  • Purification of Intermediates: The purification of the intermediate, 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-benzyloxy-(1H)-quinolin-2-one, is crucial. Inefficient purification can carry impurities forward and lower the yield of the final product.[1][2]

  • Debenzylation: The catalytic hydrogenation to remove the benzyl (B1604629) protecting group must be efficient and clean to avoid side reactions.

  • Salt Formation and Crystallization: The final step of forming the Indacaterol salt and its crystallization needs to be optimized to ensure high purity and yield of the desired polymorphic form.

Q3: What are the major impurities formed during Indacaterol synthesis?

A3: The primary impurities include:

  • Regioisomers: Formed from the non-specific opening of the epoxide ring.[2][3]

  • Dimer Impurity: Results from a second addition of the initially formed product with another molecule of the quinolone epoxide.[2]

  • Unreacted Intermediates: Residual starting materials or intermediates like 1,3-Dioxolane-related substances can be present.[]

  • Catalyst Residues: Inorganic impurities, such as metal catalysts (e.g., Palladium), may remain.[]

  • (S)-Indacaterol: The undesired enantiomer if the chiral separation is not effective.[6]

Q4: How can the final product be purified to improve quality and yield?

A4: Purification strategies often involve:

  • Intermediate Salt Formation: The crude intermediate can be converted into a salt (e.g., benzoate (B1203000) or tartrate), which can be purified by recrystallization.[1][2] This is a key strategy to remove major impurities before the final steps.

  • Crystallization of the Free Base: In some improved processes, the Indacaterol free base is isolated in solid form and can be purified by crystallization from a suitable solvent system like isopropanol (B130326).[2]

  • Final Salt Crystallization: The final salt (e.g., maleate) is purified by recrystallization from solvents like isopropanol or ethanol (B145695) to achieve high purity.[1][2][7] Optimization of temperature, solvent, and cooling rate is critical.[8][9]

Troubleshooting Guide

Problem 1: Low yield in the epoxide ring-opening reaction due to impurity formation.

Q: My yield for the condensation of 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one and 2-amino-5,6-diethylindane is consistently low (<60%). HPLC analysis shows significant side products. How can I improve this?

A: This is a common issue arising from the lack of regioselectivity in the epoxide ring opening, leading to regioisomers and dimer impurities.[2][3] High reaction temperatures can also promote the formation of these impurities.[2]

Solution: Instead of purifying the crude product directly by chromatography, which is not ideal for large-scale synthesis, an effective strategy is to form an acid addition salt of the intermediate.[3] This facilitates purification by crystallization.

Recommended Protocol for Intermediate Purification via Salt Formation:

  • After the condensation reaction, dissolve the crude product, 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one, in a suitable solvent mixture like ethanol/water.

  • Heat the solution to reflux.

  • Add a solution of an organic acid (e.g., 1.2 equivalents of benzoic acid or tartaric acid) in the same solvent mixture.

  • Maintain the temperature for approximately 30 minutes.

  • Cool the mixture slowly to allow for selective crystallization of the desired intermediate salt.

  • Filter the resulting solid, wash, and dry. This process can significantly improve the purity of the intermediate, leading to a higher overall yield in subsequent steps.[2]

Problem 2: Difficulty in removing impurities from the crude intermediate.

Q: I've formed the benzoate salt of the intermediate, but I'm still seeing impurities. Are there alternative purification strategies?

A: While forming a salt is a robust method, optimizing the crystallization conditions is key. Additionally, a newer approach involves protecting the intermediate's hydroxyl group, which can lead to gentler reaction conditions and higher yields.[2][10]

Logical Workflow for Intermediate Purification

G start Crude Intermediate (Low Purity) salt_formation Form Acid Addition Salt (e.g., Benzoate, Tartrate) start->salt_formation crystallization Recrystallize Salt from Suitable Solvent salt_formation->crystallization check_purity Check Purity by HPLC crystallization->check_purity neutralize Neutralize to Free Base check_purity->neutralize Purity >99% re_xtal Re-crystallize Again check_purity->re_xtal Purity <99% next_step Proceed to Debenzylation neutralize->next_step re_xtal->check_purity

Caption: Workflow for purifying the key intermediate.

Problem 3: Low yield during the debenzylation (hydrogenation) step.

Q: The conversion of the purified intermediate to Indacaterol free base via hydrogenation is slow and results in a low yield. What conditions should I optimize?

A: The efficiency of the catalytic hydrogenation is sensitive to the catalyst, solvent, and hydrogen pressure.

Solution:

  • Catalyst: 5% Palladium on Carbon (Pd/C) is commonly used. Ensure the catalyst is fresh and not poisoned.[1]

  • Solvent: Acetic acid or methanol (B129727) are effective solvents for this step.[1] The use of acetic acid can sometimes lead to its presence in the final product, requiring careful removal.[7]

  • Hydrogen Pressure: A pressure of 3-4 kg/cm ² is typically sufficient for the reaction to proceed efficiently.[1]

  • Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time, which is often around 4 hours at room temperature (25-30°C).[1]

Experimental Protocol for Debenzylation:

  • Dissolve the purified intermediate (e.g., 10 g) in methanol (100 ml).

  • Add acetic acid (50 ml) to the reaction mixture.

  • Carefully add 5% Pd/C catalyst.

  • Pressurize the reactor with hydrogen to 3-4 kg/cm ³.

  • Stir the mixture for approximately 4 hours at 25-30°C, monitoring for completion.

  • Once complete, filter the catalyst.

  • Distill the filtrate to remove the solvent. The residue is the Indacaterol free base.

Problem 4: Poor yield and purity during the final salt formation and crystallization.

Q: When I form the final maleate salt, the yield is low and the product has a lower-than-expected purity. How can I optimize the crystallization?

A: The final crystallization is critical for both yield and purity. Key parameters to control are solvent choice, temperature, and cooling rate.[8][9] Proceeding via the isolated Indacaterol free base is often more effective than displacing a previous salt like tartrate directly with maleate, as this can lead to salt impurities in the final product.[2]

Solution:

  • Isolate the Free Base: Ensure you are starting from the Indacaterol free base. If you neutralized a salt of the intermediate, make sure the free base is properly isolated and washed.

  • Solvent Selection: Isopropanol is a well-documented and effective solvent for the crystallization of Indacaterol maleate.[1][2]

  • Temperature Control: Dissolve the free base in isopropanol and heat to 70-80°C. Add a solution of maleic acid in isopropanol while maintaining this temperature.[2][7]

  • Cooling Profile: After the addition, stir for a period (e.g., 30 minutes) at the elevated temperature, then cool slowly to 20-25°C, and finally to 0-5°C to maximize precipitation of the pure product.[2][7] Rapid cooling can trap impurities.

General Synthetic Workflow

G cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Purification cluster_2 Step 3: Debenzylation cluster_3 Step 4: Salt Formation A 8-benzyloxy-5-(R)- oxiranyl-(1H)-quinolin-2-one C Crude Benzyl-Indacaterol (Intermediate) A->C Condensation B 2-amino-5,6- diethylindane B->C Condensation D Purified Intermediate Salt (e.g., Benzoate) C->D Salt Formation & Recrystallization E Indacaterol Free Base D->E Neutralization & Hydrogenation (Pd/C) F Indacaterol Xinafoate/Maleate (Final Product) E->F Acid Addition & Crystallization

Caption: Key stages in the synthesis of Indacaterol salts.

Data Summary

Table 1: Reported Yields for Key Steps in Indacaterol Synthesis

StepStarting MaterialProductReagents/ConditionsReported YieldPuritySource
Intermediate PurificationCrude Benzyl-IndacaterolBenzyl-Indacaterol Benzoate SaltBenzoic acid, EtOH/water65-80%>93%[10]
Debenzylation & IsolationBenzyl-Indacaterol BenzoateIndacaterol Free BasePd/C, H₂, Acetic Acid77%99.6% (HPLC)[2]
Final Salt FormationIndacaterol Free BaseIndacaterol MaleateMaleic Acid, Isopropanol79%99.6% (HPLC)[2]
Overall Process (Improved)Quinolone EpoxideIndacaterol MaleateVia purified intermediate salt>70%High[2][10]
Overall Process (Older)Quinolone EpoxideIndacaterol MaleateVia tartrate salt without isolation of free base49%Not specified[2][7][11]

References

Indacaterol xinafoate experimental protocol modifications for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving indacaterol (B1671819) xinafoate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in-vitro experiments with indacaterol xinafoate.

Q1: I am having trouble dissolving this compound for my cell-based assays. What is the recommended procedure?

A1: this compound has limited aqueous solubility. For in-vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound[1].

  • Working Dilutions: Create subsequent dilutions from the DMSO stock in your aqueous assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Precipitation: Observe for any precipitation when making aqueous dilutions. If precipitation occurs, you may need to lower the final concentration or slightly increase the percentage of DMSO, while carefully monitoring for effects on your experimental system.

Q2: My cAMP functional assay results show high variability between wells and experiments. What are the potential causes and solutions?

A2: High variability in cAMP assays is a common issue that can be traced to several factors:

  • Cell Health and Confluency: Use cells that are in the logarithmic growth phase and ensure consistent confluency at the time of the assay. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling[2].

  • Cell Passage Number: Use cells within a consistent and limited passage number range. High passage numbers can lead to phenotypic drift and altered G-protein coupling or receptor expression.

  • Agonist Incubation Time: Ensure the incubation time with indacaterol is consistent and sufficient to reach maximal cAMP production. For a fast-acting agonist like indacaterol, this is typically between 15-30 minutes, but should be optimized for your specific cell system[3].

  • Reagent Preparation: Prepare fresh dilutions of indacaterol and other reagents for each experiment to avoid degradation.

  • Assay Protocol Consistency: Adhere strictly to the protocol regarding incubation times, temperatures, and cell handling steps like washing and lysis[4].

Q3: The potency (EC₅₀) of indacaterol in my functional assay is significantly lower than published values. Why might this be?

A3: A rightward shift in the dose-response curve (lower potency) can be due to several factors:

  • Compound Degradation: Ensure the solid compound and DMSO stock solutions are stored correctly (typically at -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles should be avoided.

  • Incorrect Molar Mass Calculation: Indacaterol is often supplied as the xinafoate salt. Ensure you are using the correct molar mass of the salt form for calculating concentrations, not that of the free base.

  • Receptor Expression Levels: The potency of a partial agonist can be sensitive to the level of receptor expression in your cell line. Lower receptor numbers may require higher concentrations of the agonist to elicit a response.

  • Assay Conditions: Factors like the presence of phosphodiesterase (PDE) inhibitors (e.g., IBMX) can significantly impact the accumulation of cAMP and thus the apparent potency of the agonist. Ensure your assay conditions are consistent with reference protocols.

Q4: In my competitive receptor binding assay, the displacement curve is shallow and does not reach 100% displacement. What are some common pitfalls?

A4: Issues in radioligand binding assays often relate to the assay setup and execution:

  • Low Specific Binding: This can result from insufficient receptor density in your membrane preparation or low-affinity of the radioligand. Verify the quality of your membrane preparation and the Bmax (receptor density).

  • High Non-Specific Binding: Ensure that non-specific binding (measured in the presence of a saturating concentration of a non-labeled competitor) is a small fraction of the total binding. Inadequate washing or issues with the filter plates can increase non-specific binding[5].

  • Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor. Using too high a concentration will require very high concentrations of the competitor to achieve displacement, potentially leading to solubility issues or off-target effects.

  • Equilibrium Not Reached: Ensure the incubation time is sufficient for both the radioligand and the competitor to reach binding equilibrium.

Quantitative Data Summary

The following tables summarize key quantitative parameters for indacaterol from in-vitro studies.

Table 1: Indacaterol Adrenergic Receptor Binding Profile

Receptor SubtypeParameterValueReference
Human β₁-AdrenoceptorpKi7.36[1]
Human β₂-AdrenoceptorpKi5.48[1]

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: In Vitro Functional Profile of Indacaterol Compared to Other β₂-Agonists

CompoundPotency (pEC₅₀)Intrinsic Efficacy (% of Isoprenaline max effect)Onset of ActionDuration of ActionReference
Indacaterol 8.06 ± 0.0273% ± 1%Fast> 24 hours[3]
Salmeterol-38% ± 1%Slow~12 hours[3][6]
Formoterol-~100%Fast~4 hours[3][6]
Albuterol (Salbutamol)-~100%Fast~2 hours[3][6]

Data derived from studies on human β₂-adrenoceptors and guinea pig trachea[3][6].

Detailed Experimental Protocols

These protocols provide a starting point for key experiments and should be optimized for specific laboratory conditions and cell systems.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human β₂-adrenergic receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human β₂-adrenergic receptor.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-CGP12177 or [¹²⁵I]-Iodocyanopindolol.

  • Competitor: this compound.

  • Non-specific control: Propranolol (10 µM).

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)[5].

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Membrane Preparation Buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer to "Total Binding" wells.

    • Add 50 µL of 10 µM Propranolol to "Non-Specific Binding" wells.

    • Add 50 µL of serially diluted this compound to "Competition" wells.

    • Add 50 µL of radioligand at a final concentration near its Kd.

    • Add 100 µL of the membrane preparation (5-20 µg protein/well).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.

    • Wash each well 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of indacaterol.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay (HTRF)

Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of this compound.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human β₂-adrenergic receptor.

  • Cell Culture Medium (e.g., F-12K with 10% FBS).

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES).

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • Agonist: this compound.

  • HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer)[4].

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Methodology:

  • Cell Preparation:

    • Seed cells into a 384-well plate at a density of 2,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂[2].

  • Assay Procedure:

    • Gently remove the culture medium from the wells.

    • Add 10 µL of Stimulation Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Add 10 µL of serially diluted this compound (or a reference agonist like Isoprenaline for Emax determination).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Add 10 µL of the HTRF kit's cAMP-d2 conjugate followed by 10 µL of the anti-cAMP cryptate conjugate, both prepared in the provided lysis buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader according to the manufacturer's instructions (dual wavelength reading at 665 nm and 620 nm)[7].

  • Data Analysis:

    • Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of indacaterol.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax.

Visualizations: Diagrams and Workflows

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Indacaterol Indacaterol Indacaterol->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response

Caption: β2-Adrenergic receptor signaling pathway activated by Indacaterol.

G start Start prep Prepare Indacaterol Stock Solution (DMSO) start->prep binding_assay Perform Receptor Binding Assay prep->binding_assay Use in... functional_assay Perform cAMP Functional Assay prep->functional_assay Use in... culture Culture β2-AR Expressing Cells culture->binding_assay culture->functional_assay data_analysis Data Analysis (Calculate Ki, EC50, Emax) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in-vitro evaluation of Indacaterol.

G start Issue: High Variability in cAMP Assay q1 Are cells healthy and at consistent confluency? start->q1 a1_yes Check Cell Passage Number q1->a1_yes Yes a1_no Optimize Seeding Density & Culture Conditions q1->a1_no No q2 Is passage number low and consistent? a1_yes->q2 a2_yes Check Reagent Preparation q2->a2_yes Yes a2_no Thaw a new vial of low-passage cells q2->a2_no No q3 Are stock solutions freshly prepared? a2_yes->q3 a3_yes Review Assay Protocol (Incubation times, etc.) q3->a3_yes Yes a3_no Prepare fresh dilutions for each experiment q3->a3_no No

Caption: Troubleshooting flowchart for high variability in cAMP assays.

References

Addressing low signal-to-noise ratio in Indacaterol xinafoate analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods involving Indacaterol xinafoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low signal-to-noise ratios (S/N) in their experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to identifying and resolving the root causes of a poor S/N ratio during the analysis of this compound.

Q1: My chromatogram for this compound shows a low signal-to-noise ratio. What are the initial steps I should take?

A1: When encountering a low S/N ratio, it is crucial to systematically investigate potential causes. Start by verifying the fundamental parameters of your analytical method.[1] A common oversight is an error in the preparation of standards or samples, which can lead to unexpectedly low concentrations.[2]

Initial Checklist:

  • Verify Standard and Sample Concentrations: Double-check all calculations and dilutions. An error in this stage is a frequent and easily correctable cause of low signal.[2]

  • Check Instrument Settings: Ensure that the detector wavelength, injection volume, and other instrument parameters are set according to your validated method.[1][3]

  • Mobile Phase Preparation: Confirm the correct composition and pH of your mobile phase. Improper mobile phase preparation can significantly impact analyte retention and peak shape.[1]

  • System Suitability: Perform a system suitability test to ensure the HPLC or LC-MS/MS system is functioning correctly.

Q2: I've confirmed my concentrations and instrument settings are correct, but the S/N ratio is still low. What should I investigate next?

A2: If the initial checks do not resolve the issue, the problem may lie with the mobile phase, sample solvent, or the physical components of your chromatography system.

  • Mobile Phase Compatibility: Ensure your mobile phase is properly degassed to prevent bubble formation, which can cause baseline noise.[4] Also, verify that all mobile phase components are of high purity (HPLC or LC-MS grade) to minimize background noise.[5]

  • Sample Solvent Effects: The solvent used to dissolve your sample can significantly impact peak shape and, consequently, the S/N ratio.[3] If the sample solvent is stronger than the initial mobile phase, it can lead to peak broadening and a decrease in peak height.[3] Whenever possible, dissolve your sample in the initial mobile phase.[5]

  • System Leaks: Check for any leaks in the system, particularly between the injector and the detector. A leak can lead to a loss of sample and a reduced signal.[2]

Q3: Could my sample preparation method be contributing to the low S/N ratio?

A3: Absolutely. The sample matrix can introduce interfering substances that elevate the baseline noise or suppress the analyte signal.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can co-elute with Indacaterol and interfere with its ionization in LC-MS/MS, leading to signal suppression.[6]

  • Insufficient Cleanup: Inadequate sample cleanup can leave behind endogenous materials that contribute to high background noise.[7] Consider optimizing your sample preparation method, for instance, by employing solid-phase extraction (SPE) for a cleaner sample extract.[7][8]

Quantitative Data Summary

The following table summarizes the potential impact of various factors on the signal-to-noise ratio in this compound analysis.

Parameter Potential Issue Effect on S/N Recommended Action Expected Improvement in S/N
Detector Wavelength (UV) Suboptimal wavelength selection.Low SignalOperate at the absorbance maximum of Indacaterol.[9]1.5x - 3x
Injection Volume Volume too low.Low SignalIncrease injection volume (ensure no column overload).[9]Proportional to volume increase
Mobile Phase pH pH not optimal for Indacaterol retention/ionization.Poor Peak Shape/Low SignalAdjust pH to optimize peak shape and retention.1.2x - 2x
Sample Preparation Matrix interference.High Noise/Signal SuppressionImplement a more rigorous cleanup (e.g., SPE).[7][8]2x - 5x
Flow Rate Flow rate too high.Reduced detector response.Decrease the flow rate.[4]1.1x - 1.5x

Experimental Protocols

HPLC-UV Method for this compound

This protocol provides a general framework for the analysis of this compound using HPLC with UV detection.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) buffer) is commonly used.[10][11] A typical starting point is a ratio of 40:60 (v/v) organic to aqueous phase, with the pH of the aqueous phase adjusted to around 3.0.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: Monitor at the UV absorbance maximum of Indacaterol.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727).[11][12]

    • Perform serial dilutions with the mobile phase to create calibration standards.

  • Sample Preparation (from a solid dosage form):

    • Accurately weigh and crush the dosage form.

    • Extract the drug with a known volume of a suitable solvent (e.g., methanol).[11]

    • Filter the extract through a 0.45 µm filter before injection.[11]

LC-MS/MS Method for Indacaterol in Biological Matrices

This protocol outlines a general procedure for the sensitive quantification of Indacaterol in biological samples like plasma or urine.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient elution with an acidified aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol or acetonitrile) is often employed.[13][14]

    • Flow Rate: 1.0 mL/min.[13][14]

    • Injection Volume: 5 µL.[13][14]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for both Indacaterol and an internal standard.[14][15] For Indacaterol, a common transition is m/z 393.3 → 173.2.[14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a sample of plasma or urine, add an internal standard.

    • Perform liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[13][14][15]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase before injection.[13][14][15]

Visualizations

Troubleshooting_Workflow start Low S/N Ratio Observed check_basics Initial Checks: - Standard/Sample Concentration - Instrument Settings - Mobile Phase Prep start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Correct Calculation, Settings, or Preparation basics_ok->fix_basics No investigate_deeper Deeper Investigation: - Mobile Phase Compatibility - Sample Solvent Effects - System Leaks basics_ok->investigate_deeper Yes end_good S/N Ratio Improved fix_basics->end_good deeper_ok Issues Found? investigate_deeper->deeper_ok fix_deeper Degas Mobile Phase, Change Sample Solvent, Repair Leaks deeper_ok->fix_deeper Yes sample_prep Evaluate Sample Preparation: - Matrix Effects - Insufficient Cleanup deeper_ok->sample_prep No fix_deeper->end_good optimize_prep Optimize Sample Prep (e.g., use SPE) sample_prep->optimize_prep end_bad Consult Instrument Specialist sample_prep->end_bad optimize_prep->end_good

Caption: Troubleshooting workflow for low S/N ratio.

Frequently Asked Questions (FAQs)

Q4: Can the choice of detector significantly impact the signal-to-noise ratio for Indacaterol analysis?

A4: Yes, the detector choice is critical. For HPLC, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to a UV detector, especially for low-concentration samples, which can lead to a better S/N ratio.[16] For the highest sensitivity, especially in complex biological matrices, a tandem mass spectrometer (MS/MS) is the preferred detector due to its high selectivity and ability to minimize background interference.[8][16]

Q5: How does the column chemistry affect the S/N ratio?

A5: The choice of stationary phase (e.g., C18) and its properties can influence peak shape.[10] A column that provides good peak symmetry (i.e., minimal tailing) will result in taller, narrower peaks, which directly improves the signal-to-noise ratio.[9] Column degradation over time can lead to broader peaks and a lower S/N ratio, so regular column performance checks are recommended.

Q6: I am using an LC-MS/MS system. What are some key source parameters to optimize for better Indacaterol signal?

A6: For LC-MS/MS analysis of Indacaterol using electrospray ionization (ESI), optimizing source parameters is crucial. Key parameters to adjust include the capillary voltage, gas temperatures (nebulizing and drying gases), and gas flow rates.[17] A systematic optimization of these parameters can significantly enhance the ionization efficiency of Indacaterol, leading to a stronger signal and an improved S/N ratio.[18]

Q7: Is it better to increase the signal or decrease the noise to improve the S/N ratio?

A7: Both strategies are effective, and the best approach depends on the specific situation.[9] If your signal is very low, focusing on increasing it by, for example, injecting a larger volume or using a more sensitive detector, can be beneficial.[9] If your baseline is noisy, efforts to reduce the noise through measures like using high-purity solvents, ensuring proper mobile phase mixing, and using signal averaging will be more effective.[9][16] Often, a combination of both approaches yields the best results.[9]

References

Best practices for handling and storing Indacaterol xinafoate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Indacaterol xinafoate in the laboratory. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing Indacaterel xinafoate powder?

A1: this compound as a crystalline solid should be stored at -20°C for long-term stability, with a shelf life of at least four years under these conditions.[1] For shorter periods, some suppliers suggest desiccating at room temperature.[2] Always refer to the manufacturer's specific recommendations provided with the product.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, dissolve the this compound solid in an appropriate organic solvent such as DMSO, ethanol (B145695), or dimethyl formamide (B127407) (DMF).[1] The solvent should be purged with an inert gas to prevent oxidation.[1] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: Indacaterol is soluble in organic solvents like ethanol (~1 mg/ml), DMSO (~15 mg/ml), and DMF (~20 mg/ml).[1] It is sparingly soluble in aqueous buffers. A 1:3 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[1]

Q4: How stable are aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of Indacaterol for more than one day to ensure experimental reproducibility and avoid degradation.[1]

Q5: What are the primary safety precautions when handling this compound powder?

A5: this compound should be handled with care, as it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[3][4] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Work in a well-ventilated area or a fume hood to avoid inhaling the powder.[5][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Buffer This compound has limited solubility in aqueous solutions.[1]1. First, dissolve the compound in a small amount of an organic solvent like DMF. 2. Then, dilute the solution with your aqueous buffer. A 1:3 ratio of DMF to PBS (pH 7.2) is a good starting point.[1] 3. Gentle warming or sonication may also aid dissolution, but be cautious of potential degradation.
Inconsistent Experimental Results - Degradation of stock solutions. - Improper storage of the solid compound.1. Prepare fresh aqueous solutions daily.[1] 2. Ensure the solid compound is stored at the recommended temperature (-20°C) and protected from moisture. 3. Verify the accuracy of your weighing and dilution steps.
Compound Degradation Indacaterol is susceptible to degradation under certain conditions, such as acidic and alkaline environments.[8]1. Avoid exposing the compound to strong acids or bases. 2. Protect solutions from light and heat where possible. 3. Prepare solutions fresh for each experiment to minimize degradation.

Quantitative Data Summary

Table 1: Solubility of Indacaterol

SolventSolubility
Ethanol~1 mg/ml[1]
DMSO~15 mg/ml[1]
Dimethyl formamide (DMF)~20 mg/ml[1]
1:3 DMF:PBS (pH 7.2)~0.25 mg/ml[1]

Table 2: Storage and Stability

FormStorage ConditionStability
Crystalline Solid-20°C[1]≥ 4 years[1]
Aqueous SolutionRoom TemperatureNot recommended for more than one day[1]

Experimental Protocols

Detailed Protocol: In Vitro β2-Adrenergic Receptor Activation Assay

This protocol outlines a cell-based assay to measure the activation of the β2-adrenergic receptor by this compound using a cAMP-response element (CRE) reporter gene.

1. Cell Culture and Transfection:

  • Culture HEK293 cells (or another suitable cell line) expressing the human β2-adrenergic receptor and a CRE-luciferase reporter construct.
  • Maintain cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
  • Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

3. Cell Treatment:

  • Wash the cells once with serum-free DMEM.
  • Add 100 µL of the diluted this compound solutions to the respective wells.
  • Include a vehicle control (DMSO) and a positive control (e.g., Isoproterenol).
  • Incubate the plate at 37°C for 6 hours.

4. Luciferase Assay:

  • After incubation, lyse the cells using a suitable lysis buffer.
  • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

5. Data Analysis:

  • Normalize the luciferase readings to the vehicle control.
  • Plot the normalized data as a function of the log of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Issues start Start: Experimental Anomaly Observed check_solubility Is the compound fully dissolved? start->check_solubility prepare_fresh Prepare fresh stock and working solutions. check_solubility->prepare_fresh No check_storage Were stock and solid stored correctly? check_solubility->check_storage Yes re_run_experiment Re-run experiment with fresh materials. prepare_fresh->re_run_experiment reweigh Re-weigh compound and verify dilutions. check_storage->reweigh No consult_sds Consult Safety Data Sheet (SDS) for incompatibilities. check_storage->consult_sds Yes reweigh->re_run_experiment end_success Success: Anomaly Resolved re_run_experiment->end_success Problem Solved end_fail Persistent Issue: Contact Technical Support re_run_experiment->end_fail Problem Persists consult_sds->re_run_experiment

Caption: A flowchart for troubleshooting common experimental issues with this compound.

ExperimentalWorkflow In Vitro β2-AR Activation Assay Workflow prep_cells Prepare and plate β2-AR expressing cells. prep_compound Prepare serial dilutions of this compound. prep_cells->prep_compound treat_cells Treat cells with compound dilutions. prep_compound->treat_cells incubate Incubate for a defined period (e.g., 6 hours). treat_cells->incubate lyse_cells Lyse cells to release cellular components. incubate->lyse_cells measure_signal Measure luciferase reporter signal. lyse_cells->measure_signal analyze_data Analyze data and determine EC50. measure_signal->analyze_data

Caption: A workflow diagram for an in vitro β2-adrenergic receptor activation assay.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Indacaterol and Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent long-acting beta-2 adrenergic receptor (β2-AR) agonists: Indacaterol and Formoterol. The information presented is collated from multiple preclinical studies to assist researchers and drug development professionals in understanding the nuanced pharmacological differences between these two compounds. This document focuses on key in vitro parameters, including receptor binding affinity, functional potency and efficacy in cell-based and isolated tissue models.

Executive Summary

Indacaterol and Formoterol are both highly effective β2-AR agonists, however, they exhibit distinct in vitro pharmacological profiles. Preclinical data indicates that while both molecules demonstrate high affinity for the β2-adrenoceptor, Formoterol often displays slightly higher potency in functional assays. Conversely, Indacaterol is characterized as a "near full agonist" with high intrinsic efficacy, comparable to the benchmark full agonist isoprenaline, and exhibits a longer duration of action in isolated tissue preparations.[1][2]

Data Presentation

The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of Indacaterol and Formoterol.

Table 1: Receptor Binding Affinity and Functional Potency at the Human β2-Adrenoceptor

CompoundBinding Affinity (pKi)Functional Potency (pEC50)
Indacaterol ~8.1 - 9.0~8.06
Formoterol ~8.5 - 9.2~8.6

Note: Values are approximate and may vary depending on the specific experimental conditions and cell lines used.

Table 2: Intrinsic Efficacy (Emax) Relative to Isoprenaline

CompoundIntrinsic Efficacy (Emax as % of Isoprenaline response)
Indacaterol ~73% - 100%
Formoterol ~90% - 100%

Note: Intrinsic efficacy can be cell-type and assay dependent. Both are considered high-efficacy agonists.

Table 3: Onset and Duration of Action in Isolated Guinea Pig Trachea

CompoundOnset of ActionDuration of Action
Indacaterol FastVery Long (>24 hours)
Formoterol FastLong (~12 hours)

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of Indacaterol and Formoterol for the human β2-adrenoceptor.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Radioligand Binding: Cell membranes are incubated with a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled competitor (Indacaterol or Formoterol).

  • Incubation: The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of Indacaterol and Formoterol in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production.

Methodology:

  • Cell Culture: Human airway smooth muscle cells (hASMCs) or a recombinant cell line expressing the human β2-AR (e.g., CHO-β2) are seeded in multi-well plates and grown to near confluence.

  • Agonist Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then incubated with increasing concentrations of Indacaterol or Formoterol for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are calculated. Efficacy is often expressed as a percentage of the maximal response induced by the full agonist isoprenaline.

Isolated Tissue (Organ Bath) Assay

Objective: To assess the relaxant effects (potency, efficacy, onset, and duration of action) of Indacaterol and Formoterol on airway smooth muscle.

Methodology:

  • Tissue Preparation: Rings of isolated human bronchus or guinea pig trachea are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Contraction: The tissues are pre-contracted with a spasmogen, such as methacholine (B1211447) or histamine, to induce a stable level of tone.

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of Indacaterol or Formoterol are added to the organ bath, and the resulting relaxation is recorded isometrically.

  • Onset and Duration of Action: For onset of action, the time to reach 50% of the maximal relaxation is measured after the addition of a single concentration of the agonist. For duration of action, the tissue is exposed to the agonist for a set period, followed by repeated washing to measure the rate of recovery of the contractile response.

  • Data Analysis: The relaxant responses are expressed as a percentage of the pre-contraction tone. Concentration-response curves are used to determine the pEC50 and Emax values.

Mandatory Visualizations

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade Indacaterol Indacaterol b2AR β2-Adrenoceptor Indacaterol->b2AR Formoterol Formoterol Formoterol->b2AR Gs Gs Protein b2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP to cAMP PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation phosphorylates target proteins

Caption: β2-Adrenoceptor signaling pathway activated by Indacaterol and Formoterol.

G cluster_0 Receptor Binding Assay Workflow A Prepare β2-AR expressing cell membranes B Incubate membranes with radioligand and competitor (Indacaterol/Formoterol) A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity C->D E Calculate Ki from IC50 D->E

Caption: Workflow for the in vitro receptor binding assay.

G cluster_1 cAMP Accumulation Assay Workflow F Culture hASMCs or CHO-β2 cells G Stimulate cells with varying concentrations of agonist F->G H Lyse cells and measure intracellular cAMP (HTRF/ELISA) G->H I Determine EC50 and Emax H->I

Caption: Workflow for the in vitro cAMP accumulation assay.

G cluster_2 Isolated Tissue Assay Workflow J Mount isolated airway tissue in organ bath K Contract tissue with a spasmogen J->K L Add cumulative concentrations of agonist K->L M Record relaxation and determine pEC50 and Emax L->M

Caption: Workflow for the in vitro isolated tissue (organ bath) assay.

References

Head-to-Head Comparison of Indacaterol and Vilanterol in Airway Relaxation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of indacaterol (B1671819) and vilanterol (B1248922), two long-acting beta-2 adrenergic receptor (β2-AR) agonists, focusing on their performance in airway relaxation. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to offer an objective analysis of these compounds.

Introduction

Indacaterol and vilanterol are key therapies in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). Both molecules elicit bronchodilation through the relaxation of airway smooth muscle cells. Their distinct pharmacological profiles, however, warrant a close comparative examination to better understand their therapeutic potential and underlying mechanisms of action.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Both indacaterol and vilanterol are selective agonists of the β2-AR, a G-protein coupled receptor. Upon binding, they initiate a signaling cascade that leads to the relaxation of airway smooth muscle. The key steps in this pathway include the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Subsequently, protein kinase A (PKA) is activated, leading to the phosphorylation of various downstream targets that ultimately decrease intracellular calcium concentrations and induce muscle relaxation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indacaterol / Vilanterol Indacaterol / Vilanterol B2AR β2-Adrenergic Receptor Indacaterol / Vilanterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key in vitro pharmacological parameters of indacaterol and vilanterol, providing a direct comparison of their potency and efficacy.

Table 1: In Vitro Potency and Efficacy in Functional Assays

ParameterIndacaterolVilanterolReference
Potency (-logEC50 / pEC50)
Isolated Human Bronchi8.82 ± 0.41Not directly compared in the same study[1]
Human β2-AR (cAMP assay)8.06 ± 0.02Higher than indacaterol[2][3]
Intrinsic Efficacy (Emax)
Isolated Human Bronchi (% Isoprenaline)77 ± 5%Not directly compared in the same study[1]
Human β2-AR (cAMP assay; % Isoprenaline)73 ± 1%Comparable to indacaterol[2][3]

Note: Potency is expressed as -logEC50 or pEC50, where a higher value indicates greater potency. Efficacy (Emax) is the maximal response as a percentage of the full agonist isoprenaline.

Table 2: In Vitro Receptor Binding Affinity and Selectivity

ParameterIndacaterolVilanterolReference
β2-AR Affinity (pKi) Lower than vilanterolHigher than indacaterol[3]
β2 vs β1 Selectivity Similar to formoterolSignificantly higher than indacaterol[3]

Experimental Protocols

Isolated Organ Bath Studies for Airway Relaxation

This section details a typical methodology for assessing the relaxant effects of bronchodilators on isolated airway tissues.

1. Tissue Preparation:

  • Human bronchial rings or guinea pig tracheal strips are obtained and dissected in a physiological salt solution (e.g., Krebs-Henseleit solution).[4]

  • The tissues are cut into rings or strips of a standardized size.

2. Mounting in Organ Baths:

  • The tissue preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[4]

  • One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

3. Equilibration and Pre-contraction:

  • Tissues are allowed to equilibrate under a resting tension for a specified period.

  • To induce a stable contractile tone, a contracting agent such as carbachol, histamine, or electrical field stimulation (EFS) is added to the bath.[1][5]

4. Cumulative Concentration-Response Curves:

  • Once a stable contraction is achieved, the test compound (indacaterol or vilanterol) is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation at each concentration is recorded until a maximal response is achieved.

5. Data Analysis:

  • The relaxant responses are expressed as a percentage of the pre-induced contraction.

  • Concentration-response curves are plotted, and pharmacological parameters such as EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal relaxation) are calculated.

G cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_data Data Acquisition & Analysis Tissue Isolate Human Bronchi or Guinea Pig Trachea Dissect Dissect into Rings/Strips Tissue->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Pre-contract with Spasmogen Equilibrate->Contract Add_Drug Add Cumulative Concentrations of Indacaterol/Vilanterol Contract->Add_Drug Record Record Relaxation Add_Drug->Record Analyze Plot Concentration-Response Curve & Calculate EC50, Emax Record->Analyze

Experimental Workflow for Organ Bath Assay

Discussion of Comparative Findings

  • Potency and Efficacy: Preclinical data suggests that while both indacaterol and vilanterol are high-efficacy β2-AR agonists, vilanterol exhibits a higher binding affinity for the β2-receptor compared to indacaterol.[3] In functional assays measuring cAMP production, vilanterol was found to be more potent than indacaterol.[3] In studies on isolated human bronchi, indacaterol demonstrated high intrinsic efficacy, comparable to that of a full agonist, and a fast onset of action.[1]

  • Selectivity: Vilanterol has shown a significantly improved selectivity profile for the β2-AR over the β1-AR compared to indacaterol.[3] This higher selectivity may translate to a more favorable cardiovascular safety profile, although clinical comparisons are often in the context of combination therapies.

  • Duration of Action: Both indacaterol and vilanterol are classified as ultra-long-acting β2-agonists (ultra-LABAs), suitable for once-daily dosing. In vitro studies have shown a persistent action for both compounds.[3]

Conclusion

Both indacaterol and vilanterol are effective and potent β2-AR agonists that induce significant airway relaxation. Vilanterol appears to have a higher affinity and functional potency in preclinical models, along with greater selectivity for the β2-AR over the β1-AR. Indacaterol has been extensively characterized as a high-efficacy agonist with a rapid onset and long duration of action in human airway tissues. The choice between these agents in a research or clinical setting may depend on the specific desired pharmacological profile, including the relative importance of potency, selectivity, and onset of action. Further head-to-head clinical trials comparing the monotherapy effects of these two drugs would be beneficial to fully elucidate their comparative clinical performance.

References

Cross-validation of Indacaterol xinafoate bioassay across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of bioanalytical methods for Indacaterol xinafoate across different laboratories. Ensuring the comparability of bioanalytical data is critical when multiple sites are involved in the analysis of samples from preclinical or clinical studies. This document outlines the key parameters for comparison, presents a hypothetical data set based on published single-laboratory validations, and details the experimental protocols and statistical approaches essential for a robust inter-laboratory comparison.

Principles of Inter-Laboratory Cross-Validation

Cross-validation is the process of demonstrating that two or more bioanalytical methods, or the same method used at different laboratories, can produce comparable data.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to conduct bioanalytical method cross-validation.[3][4] The primary objective is to ensure that data generated across different sites can be reliably combined or compared in a single study or across different studies to support regulatory submissions.[1]

Comparative Performance of this compound Bioassays

While no direct multi-laboratory cross-validation studies for this compound are publicly available, this section presents a comparative summary of performance parameters from individual validated bioanalytical methods. In a formal cross-validation, each participating laboratory would generate data for these parameters using a common set of samples, and the results would be statistically compared.

Table 1: Comparison of HPLC-MS/MS Method Validation Parameters for Indacaterol

ParameterLaboratory A (Hypothetical)Laboratory B (Hypothetical)Acceptance Criteria (Typical)
Linearity (ng/mL) 0.075 - 1000.1 - 120Correlation coefficient (r) ≥ 0.99
Precision (CV%)
- Intra-batch≤ 5.8%≤ 6.5%≤ 15% (≤ 20% at LLOQ)
- Inter-batch≤ 7.2%≤ 8.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to 6.2%-5.8% to 7.5%Within ±15% (±20% at LLOQ)
Recovery (%) 89.8 - 93.588.5 - 94.2Consistent, precise, and reproducible
Lower Limit of Quantification (LLOQ) (ng/mL) 0.0750.1Signal-to-noise ratio ≥ 10; acceptable precision and accuracy
Limit of Detection (LOD) (ng/mL) 0.0250.03Signal-to-noise ratio ≥ 3

Data presented are representative values based on single-laboratory validation studies and are for illustrative purposes.

Experimental Protocols

A standardized experimental protocol is fundamental for a successful inter-laboratory cross-validation. The following outlines a typical bioanalytical method for the quantification of Indacaterol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting : Transfer 200 µL of the biological matrix (e.g., human plasma, urine) to a clean polypropylene (B1209903) tube.

  • Internal Standard Addition : Add 25 µL of the internal standard (e.g., Formoterol) working solution.

  • Extraction : Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation : Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 200 µL of the mobile phase.

Chromatographic Conditions
  • Chromatograph : High-Performance Liquid Chromatography (HPLC) system.

  • Column : C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase : A mixture of acidified water and methanol (B129727) (e.g., 30:70, v/v).

  • Flow Rate : 1 mL/min.

  • Injection Volume : 5 µL.

Mass Spectrometric Conditions
  • Mass Spectrometer : Triple quadrupole mass spectrometer.

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions :

    • Indacaterol: m/z 393.3 → 173.2

    • Internal Standard (Formoterol): m/z 345.2 → 149.1

Statistical Analysis for Cross-Validation

The comparison of results from different laboratories requires predefined acceptance criteria and appropriate statistical methods to assess the concordance of the data.

  • Bland-Altman Plot : This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias or outliers.

  • Deming Regression : This is a statistical method that accounts for errors in both the x and y variables and is used to determine the relationship between two measurement methods.

  • Concordance Correlation Coefficient (CCC) : This coefficient measures the agreement between two variables, evaluating both precision and accuracy.

For a cross-validation to be successful, the results from the participating laboratories should demonstrate a high degree of agreement, with any observed differences falling within predefined and scientifically justified limits.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for an inter-laboratory bioassay cross-validation.

Indacaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Indacaterol Indacaterol Xinafoate B2AR β2-Adrenergic Receptor Indacaterol->B2AR Binds AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

This compound Signaling Pathway

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Protocol Develop Standardized Protocol Samples Prepare & Distribute Common Sample Sets (QCs & Incurred Samples) Protocol->Samples LabA Laboratory A Analyzes Samples Samples->LabA LabB Laboratory B Analyzes Samples Samples->LabB Criteria Define Acceptance Criteria Stats Statistical Comparison (Bland-Altman, Deming Regression) Criteria->Stats Data Compile Data from all Labs LabA->Data LabB->Data Data->Stats Report Generate Cross-Validation Report Stats->Report

Inter-Laboratory Cross-Validation Workflow

Conclusion

A robust inter-laboratory cross-validation is paramount for ensuring the reliability and comparability of bioanalytical data for this compound when analyses are conducted at multiple sites. By adhering to regulatory guidelines, employing standardized experimental protocols, and utilizing appropriate statistical methods for data comparison, researchers can confidently combine and compare data, thereby strengthening the foundation of their drug development programs.

References

Synergistic Effects of Indacaterol Xinafoate in Combination Therapies for Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Indacaterol (B1671819) xinafoate, a long-acting beta2-agonist (LABA), is a cornerstone in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). Its efficacy is significantly enhanced when used in combination with other classes of COPD medications, namely long-acting muscarinic antagonists (LAMAs) and inhaled corticosteroids (ICS). This guide provides a comprehensive comparison of the synergistic effects of indacaterol in dual and triple combination therapies, supported by experimental data from pivotal clinical trials.

Indacaterol/LAMA Combination Therapy

The combination of a LABA and a LAMA offers a dual mechanism of bronchodilation, targeting both the β2-adrenergic and muscarinic receptors in the airways. This approach has demonstrated superior efficacy in improving lung function and patient-reported outcomes compared to monotherapy.

Key Experimental Data: Indacaterol/Glycopyrronium (B1196793) vs. Comparators

The following table summarizes key lung function data from major clinical trials comparing the indacaterol/glycopyrronium fixed-dose combination with other COPD treatments.

Clinical TrialTreatment ArmsPrimary EndpointResults
FLAME [1][2][3][4][5]Indacaterol/Glycopyrronium (IND/GLY) 110/50 µg once daily vs. Salmeterol (B1361061)/Fluticasone (SFC) 50/500 µg twice dailyRate of all COPD exacerbationsIND/GLY demonstrated superiority to SFC in reducing the rate of all COPD exacerbations.
SHINE [6][7]IND/GLY 110/50 µg once daily vs. Indacaterol 150 µg once daily, Glycopyrronium 50 µg once daily, Tiotropium 18 µg once daily, PlaceboTrough FEV1 at Week 26IND/GLY showed statistically significant improvements in trough FEV1 compared to all monotherapies and placebo.
ILLUMINATE [7][8]IND/GLY 110/50 µg once daily vs. SFC 50/500 µg twice dailyFEV1 AUC0-12h at Week 26IND/GLY was superior to SFC in improving FEV1 AUC0-12h.
LANTERN [9][10]IND/GLY 110/50 µg once daily vs. SFC 50/500 µg twice dailyTrough FEV1 at Week 26IND/GLY was non-inferior and statistically superior to SFC for trough FEV1.
Experimental Protocol: The FLAME Study[1][2][3][4][5]

The FLAME study was a 52-week, multicenter, randomized, double-blind, double-dummy, parallel-group, non-inferiority trial.

  • Participants: 3,362 patients with moderate to very severe COPD and a history of at least one exacerbation in the previous year.

  • Intervention: Patients were randomized to receive either once-daily indacaterol (110 µg)/glycopyrronium (50 µg) or twice-daily salmeterol (50 µg)/fluticasone (500 µg).

  • Primary Outcome: The primary endpoint was the annual rate of all COPD exacerbations (mild, moderate, and severe).

  • Key Assessments: Lung function (FEV1), health status (St. George's Respiratory Questionnaire - SGRQ), and safety were also assessed.

FLAME_Study_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization (1:1) cluster_treatment 52-Week Treatment cluster_outcomes Primary & Secondary Outcomes s1 3,362 COPD Patients (Moderate to Very Severe, ≥1 Exacerbation in prior year) rand Randomize s1->rand armA Indacaterol/Glycopyrronium (110/50 µg) once daily rand->armA armB Salmeterol/Fluticasone (50/500 µg) twice daily rand->armB out1 Annual Rate of all COPD Exacerbations armA->out1 out2 Lung Function (FEV1) armA->out2 out3 Health Status (SGRQ) armA->out3 out4 Safety armA->out4 armB->out1 armB->out2 armB->out3 armB->out4

FLAME Study Experimental Workflow

Indacaterol/ICS Combination Therapy

The combination of a LABA with an ICS targets both bronchodilation and airway inflammation, a key component in a subset of COPD patients.

Key Experimental Data: Indacaterol/Mometasone (B142194) Furoate vs. Comparators
Clinical TrialTreatment ArmsPrimary EndpointResults
PALLADIUM [11]Indacaterol/Mometasone Furoate (IND/MF) vs. Mometasone Furoate (MF) and Salmeterol/Fluticasone (S/F)Trough FEV1 at Week 26IND/MF showed significant improvements in trough FEV1 compared to MF alone and was non-inferior to S/F.
ARGON [12]IND/MF vs. Salmeterol/Fluticasone (SF) and Tiotropium (TIO)Trough FEV1 at Week 24IND/MF demonstrated non-inferiority to SF and superiority to TIO in improving trough FEV1.
Experimental Protocol: The PALLADIUM Study[11]

The PALLADIUM study was a 52-week, randomized, double-blind, triple-dummy, parallel-group study.

  • Participants: Patients with moderate to very severe COPD.

  • Intervention: Patients were randomized to receive either once-daily indacaterol/mometasone furoate, once-daily mometasone furoate, or twice-daily salmeterol/fluticasone.

  • Primary Outcome: The primary endpoint was the change from baseline in trough FEV1 at week 26.

  • Key Assessments: Other lung function parameters, health status, and safety were also evaluated.

Indacaterol-Based Triple Therapy (LABA/LAMA/ICS)

For patients with more severe disease and frequent exacerbations, a triple therapy combining a LABA, a LAMA, and an ICS can provide maximal bronchodilation and anti-inflammatory effects.

Key Experimental Data: Indacaterol/Glycopyrronium/Mometasone Furoate vs. Comparators
Clinical TrialTreatment ArmsPrimary EndpointResults
IRIDIUM Indacaterol/Glycopyrronium/Mometasone Furoate (IND/GLY/MF) vs. IND/MF and Salmeterol/Fluticasone (SFC)Trough FEV1 at Week 26IND/GLY/MF demonstrated superior improvements in trough FEV1 compared to both IND/MF and SFC.
ARGON [12]IND/GLY/MF vs. Salmeterol/Fluticasone + Tiotropium (SFC+TIO)Trough FEV1 at Week 24IND/GLY/MF was non-inferior to SFC+TIO in improving trough FEV1.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of indacaterol in combination therapies arise from the complementary actions of the different drug classes at a molecular level.

Indacaterol (LABA) and Glycopyrronium (LAMA) Synergy

Indacaterol stimulates β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[13] Glycopyrronium blocks muscarinic M3 receptors, inhibiting acetylcholine-induced bronchoconstriction.[14][15][16] The synergy arises from their distinct but complementary pathways to achieve bronchodilation.

LAMA_LABA_Synergy cluster_indacaterol Indacaterol (LABA) cluster_glycopyrronium Glycopyrronium (LAMA) IND Indacaterol B2AR β2-Adrenergic Receptor IND->B2AR activates AC Adenylyl Cyclase B2AR->AC stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Relax_IND Smooth Muscle Relaxation PKA->Relax_IND promotes GLY Glycopyrronium M3R Muscarinic M3 Receptor GLY->M3R blocks PLC Phospholipase C M3R->PLC activates ACh Acetylcholine ACh->M3R activates IP3 ↓ IP3 PLC->IP3 Ca ↓ Intracellular Ca²⁺ IP3->Ca Relax_GLY Reduced Contraction Ca->Relax_GLY leads to

Synergistic Signaling of Indacaterol and Glycopyrronium
Indacaterol (LABA) and Mometasone Furoate (ICS) Synergy

Inhaled corticosteroids like mometasone furoate bind to glucocorticoid receptors (GR), leading to the transcription of anti-inflammatory genes and the repression of pro-inflammatory genes.[17][18][19] The synergistic interaction with LABAs is thought to involve multiple mechanisms, including the ICS increasing the expression of β2-receptors and the LABA enhancing the nuclear translocation of the GR.

LABA_ICS_Synergy cluster_mometasone Mometasone Furoate (ICS) cluster_indacaterol Indacaterol (LABA) MF Mometasone Furoate GR Glucocorticoid Receptor MF->GR GR_active Activated GR Complex GR->GR_active activates Nucleus_MF Nucleus GR_active->Nucleus_MF translocates to B2AR β2-Adrenergic Receptor GR_active->B2AR ↑ Expression AntiInflam ↑ Anti-inflammatory Gene Transcription Nucleus_MF->AntiInflam IND Indacaterol IND->B2AR activates B2AR->GR_active ↑ Nuclear Translocation Relax_IND Bronchodilation B2AR->Relax_IND

Synergistic Signaling of Indacaterol and Mometasone Furoate

Conclusion

The combination of indacaterol xinafoate with LAMAs and/or ICS provides a synergistic improvement in lung function and clinical outcomes for patients with COPD. The choice between dual and triple therapy should be guided by the patient's symptom burden, exacerbation history, and inflammatory phenotype. The data and mechanisms presented in this guide underscore the rationale for combination therapy and provide a foundation for further research and development in the field of COPD therapeutics.

References

A Comparative Analysis of Indacaterol Xinafoate and Its Different Salt Forms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in the drug development process. The salt form can significantly influence the physicochemical properties, bioavailability, and manufacturability of the final drug product. This guide provides a comparative analysis of Indacaterol Xinafoate and other salt forms of Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).

Indacaterol is commercially available as its maleate (B1232345) salt. However, other salt forms, including acetate (B1210297), xinafoate, tartrate, and citrate, have been investigated to optimize its therapeutic and pharmaceutical properties. This guide summarizes the available experimental data on the comparative performance of these salt forms, details relevant experimental protocols, and provides visual representations of key biological and experimental workflows.

Physicochemical Properties: A Comparative Overview

The choice of a salt form is often dictated by its impact on key physicochemical properties such as solubility, stability, and hygroscopicity. While a comprehensive head-to-head comparison of all Indacaterol salt forms in a single study is not publicly available, this section collates data from various sources to provide a comparative perspective.

Table 1: Physicochemical Properties of Indacaterol and its Salt Forms

PropertyIndacaterol (Free Base)Indacaterol MaleateIndacaterol AcetateThis compoundIndacaterol CitrateIndacaterol Tartrate
Molecular Weight ( g/mol ) 392.49508.56452.55580.67 (Calculated)584.59 (Calculated)542.54 (Calculated)
Aqueous Solubility Sparingly soluble[1]Very slightly soluble in water[2]Predicted: 0.00798 mg/mL. Soluble at ≥100 µg/mL at pH 5[3]No data availableSoluble at ≥100 µg/mL at pH 4 & 5[3]Soluble at ≥100 µg/mL at pH 5[3]
Solubility in Organic Solvents Soluble in ethanol (B145695) (~1 mg/ml), DMSO (~15 mg/ml), and DMF (~20 mg/ml)Freely soluble in N-methylpyrrolidone and dimethylformamide; slightly soluble in methanol (B129727) and ethanol; practically insoluble in ethyl acetateNo data availableNo data availableNo data availableNo data available
Melting Point (°C) No data available185-187 (decomposition)No data availableNo data availableNo data availableNo data available
Hygroscopicity No data availableData not explicitly found, but general knowledge suggests maleate salts can be hygroscopic.Data not explicitly found.Data not explicitly found.Data not explicitly found.Data not explicitly found.

Note: Data is compiled from multiple sources and may not be directly comparable due to different experimental conditions.

Biological Performance: In Vitro and In Vivo Studies

The ultimate goal of salt selection is to enhance the biological performance of the API. This includes optimizing its efficacy, safety, and pharmacokinetic profile.

In Vitro Bioactivity

Indacaterol, as a beta-2 adrenergic receptor agonist, exerts its bronchodilatory effect by stimulating these receptors on airway smooth muscle cells. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent muscle relaxation. The intrinsic activity of the Indacaterol moiety is independent of the salt form. However, the dissolution rate of the salt can influence the local concentration of the drug at the receptor site, potentially affecting the onset and duration of action.

In Vivo Performance: A Head-to-Head Comparison of Maleate and Acetate Salts

A clinical study in patients with mild to moderate persistent asthma directly compared the tolerability of single doses of Indacaterol maleate, xinafoate, and acetate salts. The results indicated that the xinafoate and acetate salts were associated with lower rates of local adverse events, such as post-inhalation cough and throat irritation, compared to the maleate salt.

Another key study investigated the lung function, pharmacokinetics, and safety of inhaled Indacaterol maleate and Indacaterol acetate in patients with asthma. The findings of this study are summarized below.

Table 2: Comparative In Vivo Performance of Indacaterol Maleate and Acetate

ParameterIndacaterol Maleate (150 µg)Indacaterol Acetate (150 µg)Conclusion
Improvement in Trough FEV1 vs. Placebo 186 mL146 mLBoth salts showed statistically significant improvements compared to placebo.
Improvement in FEV1 AUC (0-4h) vs. Placebo 248 mL245 mLComparable improvements in lung function over the first 4 hours.
Systemic Exposure (AUC & Cmax) ComparableComparableThe systemic absorption of Indacaterol was similar for both salt forms.
Safety and Tolerability Generally well-tolerated, with some reports of cough.Generally well-tolerated, with a lower incidence of cough reported in some studies.Both salts demonstrated a good safety profile.

FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve; Cmax: Maximum Concentration.

These results suggest that while both the maleate and acetate salts of Indacaterol are therapeutically effective, the acetate salt may offer a tolerability advantage with respect to local irritation in the airways.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of Indacaterol salt forms.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of different Indacaterol salt forms in aqueous media at various pH levels.

Methodology (Shake-Flask Method):

  • An excess amount of the Indacaterol salt is added to a sealed vial containing a buffer of a specific pH (e.g., pH 3, 4, 5, and 7.4).

  • The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • The concentration of dissolved Indacaterol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is performed in triplicate for each salt and pH condition.

Hygroscopicity Testing

Objective: To assess the moisture sorption behavior of different Indacaterol salt forms.

Methodology (Dynamic Vapor Sorption - DVS):

  • A small amount of the Indacaterol salt (typically 5-10 mg) is placed on a microbalance within a DVS instrument.

  • The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25°C). The program typically involves a drying step followed by incremental increases in relative humidity (RH) from 0% to 90% and then a desorption cycle back to 0% RH.

  • The instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water vapor.

  • The results are plotted as a sorption-desorption isotherm (change in mass vs. RH), which allows for the classification of the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or deliquescent).

In Vitro Dissolution Testing for Inhaled Products

Objective: To evaluate the dissolution rate of different Indacaterol salt formulations intended for inhalation.

Methodology (Paddle-over-Disc or Franz Diffusion Cell adapted for powders):

  • A dose of the Indacaterol salt formulation is deposited onto a membrane filter, simulating deposition in the lungs.

  • The membrane is placed in a dissolution apparatus containing a physiologically relevant dissolution medium (e.g., simulated lung fluid).

  • The apparatus is maintained at a constant temperature (e.g., 37°C) and stirred at a controlled rate.

  • At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for the concentration of dissolved Indacaterol using a validated analytical method (e.g., HPLC).

  • The cumulative amount of drug dissolved over time is plotted to generate a dissolution profile.

Mandatory Visualizations

Signaling Pathway of Indacaterol

Indacaterol is a beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to bronchodilation.

Indacaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indacaterol Indacaterol B2AR Beta-2 Adrenergic Receptor (β2AR) Indacaterol->B2AR G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: Indacaterol's signaling pathway.

Experimental Workflow for Salt Form Comparison

The process of comparing different salt forms of an API involves a series of systematic experimental evaluations.

Salt_Form_Comparison_Workflow Start Start: API Free Base Salt_Screening Salt Screening (e.g., Maleate, Acetate, Xinafoate, Citrate, Tartrate) Start->Salt_Screening Physicochemical_Characterization Physicochemical Characterization Salt_Screening->Physicochemical_Characterization Solubility Aqueous Solubility (pH dependence) Physicochemical_Characterization->Solubility Hygroscopicity Hygroscopicity (DVS) Physicochemical_Characterization->Hygroscopicity Stability Solid-State Stability Physicochemical_Characterization->Stability Biological_Evaluation Biological & In Vivo Evaluation Physicochemical_Characterization->Biological_Evaluation In_Vitro_Dissolution In Vitro Dissolution (for inhalation) Biological_Evaluation->In_Vitro_Dissolution Pharmacokinetics Pharmacokinetics (in vivo) Biological_Evaluation->Pharmacokinetics Tolerability Tolerability (in vivo) Biological_Evaluation->Tolerability Lead_Salt_Selection Lead Salt Candidate Selection Biological_Evaluation->Lead_Salt_Selection

Caption: Workflow for comparing salt forms.

References

In Vitro-In Vivo Correlation of Indacaterol Xinafoate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance and in vivo pharmacokinetics of indacaterol (B1671819) xinafoate, a long-acting beta-agonist (LABA), with other established LABAs. The information presented is supported by experimental data to aid in the research and development of inhaled drug products.

Executive Summary

Establishing a predictive relationship between in vitro drug product performance and in vivo bioavailability, known as in vitro-in vivo correlation (IVIVC), is a critical aspect of pharmaceutical development. For orally inhaled products like indacaterol xinafoate, this correlation is complex due to the intricate interplay of formulation, device, and patient physiology. This guide explores the IVIVC of this compound, delivered via the Breezhaler® dry powder inhaler, and compares its pharmacokinetic profile with that of salmeterol (B1361061) xinafoate and formoterol (B127741) fumarate. Studies have demonstrated a strong IVIVC for indacaterol, particularly when utilizing advanced in vitro models like the Alberta Idealized Throat (AIT), which realistically mimic the geometry of the human upper airway.[1] This allows for a more accurate prediction of in vivo lung deposition and subsequent systemic absorption.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its comparators, salmeterol xinafoate and formoterol fumarate, in healthy adult volunteers.

Table 1: this compound Pharmacokinetic Parameters

DoseCmax (pg/mL)Tmax (h)AUC0-24h (pg*h/mL)
150 µg254.08 ± (SD not reported)0.25 (median)1010.94 ± 310.40
300 µg(Data not available)0.25 (median)(Data not available)

Data obtained from a single-dose, two-way, replicated crossover study in healthy volunteers comparing a test formulation to Ultibro® Breezhaler®.[2]

Table 2: Salmeterol Xinafoate Pharmacokinetic Parameters (Delivered via Diskus®)

DoseCmax (pg/mL)Tmax (min)AUCt (pg*h/mL)
100 µg(Data not available)4.0 (median)(Data not available)

Data from a study comparing two formulations of salmeterol xinafoate/fluticasone propionate (B1217596) HFA pMDI. While not a direct Diskus® study, it provides relevant pharmacokinetic insights.[1]

Table 3: Formoterol Fumarate Pharmacokinetic Parameters (Delivered via Foradil® Aerolizer®)

DoseCmax (pmol/L)Tmax (min)
12 µg11.5 - 25.7 (mean range at 10 min, 2h, and 6h post-dose in COPD patients)(Rapid absorption)
24 µg23.3 - 50.3 (mean range at 10 min, 2h, and 6h post-dose in COPD patients)(Rapid absorption)
120 µg (single dose, healthy volunteers)266 (mean)5 (within)

Data compiled from studies in both COPD patients and healthy volunteers.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Aerodynamic Particle Size Distribution (APSD) Analysis

Objective: To characterize the aerodynamic particle size distribution of the emitted dose from the dry powder inhaler to predict regional lung deposition.

Apparatus:

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)[4][5]

  • Alberta Idealized Throat (AIT)[5]

  • Vacuum pump

  • Flow meter

  • Dose Unit Sampling Apparatus (DUSA)

Methodology:

  • Apparatus Setup: The AIT is connected to the inlet of the NGI or ACI.[5][6] The impactor stages are coated with a suitable solvent to prevent particle bounce.

  • Inhaler Preparation: A capsule containing this compound is placed into the Breezhaler® device.

  • Actuation and Sampling: The inhaler is actuated into the AIT at a controlled flow rate (e.g., 60 L/min) for a defined duration, simulating a patient's inhalation.[4]

  • Drug Recovery: The drug deposited on each component of the apparatus (mouthpiece adapter, AIT, impactor stages, and filter) is recovered by rinsing with a validated solvent.

  • Quantification: The amount of drug in each sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The mass of drug on each impactor stage is used to calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF), which is the fraction of particles with an aerodynamic diameter typically less than 5 µm.

In Vivo Pharmacokinetic Study

Objective: To determine the rate and extent of absorption of this compound into the systemic circulation following inhalation.

Study Design:

  • A randomized, single-dose or multiple-dose, crossover or parallel-group study in healthy volunteers or the target patient population (e.g., COPD patients).[2]

Methodology:

  • Subject Enrollment: Healthy, non-smoking male and female subjects are typically enrolled. For patient studies, subjects with a confirmed diagnosis (e.g., COPD) are recruited.

  • Drug Administration: Subjects inhale a single dose of this compound from the Breezhaler® device under supervision.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[2]

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of indacaterol is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total systemic drug exposure.

Visualizing the IVIVC Workflow and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in establishing an IVIVC for inhaled this compound.

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Correlation IVIVC Model Development Formulation This compound Formulation Device Breezhaler® Device Formulation->Device APSD Aerodynamic Particle Size Distribution (APSD) - NGI/ACI with AIT Device->APSD Dissolution In Vitro Dissolution (e.g., Transwell, Paddle-over-disk) APSD->Dissolution Correlation Mathematical Correlation Model APSD->Correlation Predicts Inhalation Patient Inhalation Deposition Lung Deposition Inhalation->Deposition Absorption Drug Absorption Deposition->Absorption PK_Profile Pharmacokinetic Profile (Cmax, Tmax, AUC) Absorption->PK_Profile Correlation->PK_Profile Predicts

Caption: IVIVC workflow for inhaled this compound.

Logical_Relationship cluster_InVitro_Parameters Key In Vitro Parameters cluster_InVivo_Outcomes Resulting In Vivo Outcomes FPF Fine Particle Fraction (FPF) (<5 µm) LungDeposition Total Lung Deposition FPF->LungDeposition Directly Influences MMAD Mass Median Aerodynamic Diameter (MMAD) MMAD->LungDeposition Inversely Influences DissolutionRate Dissolution Rate AbsorptionRate Rate of Absorption (ka) DissolutionRate->AbsorptionRate Rate-Limiting Step Bioavailability Systemic Bioavailability (F) LungDeposition->Bioavailability Major Contributor AbsorptionRate->Bioavailability

Caption: Logical relationship between in vitro parameters and in vivo outcomes.

Conclusion

The available data strongly supports a robust in vitro-in vivo correlation for this compound when appropriate in vitro methodologies, such as those incorporating the Alberta Idealized Throat, are employed. The pharmacokinetic profile of indacaterol is characterized by rapid absorption and prolonged duration of action, consistent with its formulation and delivery via the Breezhaler® device. When compared to other LABAs like salmeterol and formoterol, indacaterol demonstrates a distinct pharmacokinetic profile that underpins its once-daily dosing regimen. This comparative guide highlights the importance of advanced in vitro tools in predicting the in vivo performance of inhaled drug products and provides a valuable resource for scientists and researchers in the field of pulmonary drug delivery.

References

A Comparative Analysis of Indacaterol Xinafoate and Next-Generation Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Indacaterol (B1671819) xinafoate against next-generation long-acting beta-agonists (LABAs), including Olodaterol (B163178), Vilanterol, and Abediterol. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for research and development in respiratory medicine.

Executive Summary

Indacaterol, a well-established ultra-LABA, has demonstrated significant efficacy in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] It offers a rapid onset of action and sustained 24-hour bronchodilation, allowing for once-daily dosing.[3][4] Newer generation LABAs, such as Olodaterol, Vilanterol, and the investigational drug Abediterol, have emerged with profiles designed to offer similar or improved therapeutic benefits. This guide delves into a head-to-head comparison of these agents based on key performance indicators.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance characteristics of Indacaterol and next-generation LABAs based on available clinical trial data.

Table 1: Efficacy and Onset of Action

DrugDoseImprovement in Trough FEV1 (Forced Expiratory Volume in 1 second)Onset of Action
Indacaterol 150 µg / 300 µg once daily130-180 mL increase vs. placebo[3]~5 minutes[3][4]
Olodaterol 5 µg once dailySignificant improvement in FEV1 AUC0–3 and trough FEV1 vs. placebo[5]~5 minutes[4]
Vilanterol 25 µg once dailyDose-dependent rapid bronchodilation maintained over 24 hours[6]Faster than salmeterol[7]
Abediterol 2.5, 5, 10 µg once dailySignificant increases in trough FEV1 vs. placebo; higher doses superior to indacaterol[7]Rapid, within 5 minutes[6]

Table 2: Duration of Action and Safety Profile

DrugDuration of ActionKey Safety and Tolerability Findings
Indacaterol 24 hours[4]Favorable cardiovascular safety profile; minimal changes in QTc interval.[1] Adverse events comparable to placebo.[8]
Olodaterol 24 hours[4]Good safety profile with adverse event rates comparable to placebo, including cardiac events.[9]
Vilanterol 24 hours[7]Safety and tolerability profile similar to placebo.[6]
Abediterol >36 hours in preclinical models[10]Favorable cardiovascular safety profile in preclinical models; dose-dependent increases in heart rate at higher doses in clinical trials.[10][11]

Experimental Protocols

The following section outlines a typical experimental protocol for assessing the efficacy of LABAs in a clinical trial setting, primarily focusing on the measurement of bronchodilation.

Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of a LABA in Patients with Moderate-to-Severe COPD

1. Study Objective: To assess the bronchodilator effect of the investigational LABA compared to placebo over a 12-week treatment period.

2. Patient Population:

  • Male and female patients aged 40 years or older.

  • Confirmed diagnosis of moderate-to-severe COPD.

  • Post-bronchodilator FEV1/FVC (Forced Vital Capacity) ratio < 0.70.

  • Post-bronchodilator FEV1 ≥ 30% and < 80% of predicted normal.

  • Current or former smoker with a smoking history of at least 10 pack-years.

3. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

  • Patients are randomized to receive either the investigational LABA (at specified doses) or a matching placebo, administered once daily via a dry powder inhaler for 12 weeks.

4. Efficacy Endpoints:

  • Primary Endpoint: Change from baseline in trough FEV1 at Week 12.

  • Secondary Endpoints:

    • FEV1 area under the curve from 0 to 3 hours (FEV1 AUC0-3) at Day 1 and Week 12.

    • Peak FEV1 within 3 hours post-dose at Day 1 and Week 12.

    • Onset of action on Day 1.

    • Serial spirometry measurements at various time points post-dose.

    • Patient-reported outcomes (e.g., Transition Dyspnea Index [TDI], St. George's Respiratory Questionnaire [SGRQ]).

    • Rescue medication use.

5. Key Experimental Procedures:

  • Spirometry: The primary method for assessing bronchodilator efficacy is spirometry, which measures FEV1.[12] This is a standardized, reproducible, and cost-effective measurement.[12] However, it is effort-dependent and the required deep inhalation can influence airway tone.[13]

  • Alternative Techniques: For more sensitive measurements of bronchodilation, techniques like impulse oscillometry (IOS) and body plethysmography are considered.[12][13][14] These methods do not require forced expiratory maneuvers and can be more sensitive than FEV1 in detecting changes in airway resistance.[12][13]

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

6. Statistical Analysis:

  • The primary efficacy endpoint (trough FEV1) is analyzed using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline FEV1 as a covariate.

  • Similar statistical models are used for secondary continuous endpoints.

  • Patient-reported outcomes are analyzed using appropriate statistical methods for categorical or continuous data.

Mandatory Visualizations

Signaling Pathway of β2-Adrenergic Receptor Agonists

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LABA Long-Acting β2-Agonist b2AR β2-Adrenergic Receptor LABA->b2AR Binds to G_Protein Gs Protein b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of LABAs leading to bronchodilation.

Experimental Workflow for a LABA Clinical Trial

G Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Spirometry, Vitals, etc.) Screening->Baseline Randomization Randomization Treatment_A Treatment Group (Investigational LABA) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Dosing Once-Daily Dosing (12 Weeks) Treatment_A->Dosing Treatment_B->Dosing Baseline->Randomization Assessments Regular Assessments (Spirometry, Safety Monitoring) Dosing->Assessments Final_Visit End of Study Visit (Week 12) Assessments->Final_Visit Analysis Data Analysis (Efficacy & Safety) Final_Visit->Analysis

Caption: High-level workflow of a typical LABA clinical trial.

References

A Preclinical Meta-Analysis of Long-Acting Beta-Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data for five prominent long-acting beta-agonists (LABAs): salmeterol, formoterol, indacaterol, olodaterol, and vilanterol (B1248922). The objective is to offer a clear, data-driven comparison of their pharmacological properties, supported by detailed experimental protocols and visual representations of key biological pathways and workflows. This information is intended to aid researchers in understanding the nuanced differences between these compounds and to inform future drug development efforts in respiratory medicine.

Comparative Pharmacological Data

The following tables summarize the key preclinical parameters of the five LABAs, including their binding affinity and functional potency at beta-adrenoceptor subtypes, as well as their duration of action in preclinical models. These data have been compiled from a range of preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC50)
Compoundβ2-Adrenoceptor Affinity (pKi)β1-Adrenoceptor Affinity (pKi)β2 vs β1 Selectivity (fold)β2-Adrenoceptor Functional Potency (pEC50)Intrinsic Activity (% of Isoprenaline)
Salmeterol 8.35.7~4007.4Partial (~40-60%)[1][2]
Formoterol 8.26.25~908.9 - 9.6Full (~86-100%)[1][3]
Indacaterol --High (similar to formoterol)7.9High (~73%)
Olodaterol --~2419.0Near Full (~88%)
Vilanterol --High-High (comparable to indacaterol)

Note: pKi and pEC50 are presented as the negative logarithm of the molar concentration. A higher value indicates greater affinity or potency. Data for indacaterol, olodaterol, and vilanterol are often reported in terms of selectivity ratios and high potency without specific Ki values in directly comparable studies.

Table 2: Preclinical Duration of Action in In Vivo Models
CompoundAnimal ModelMethod of AdministrationDuration of Bronchoprotection
Salmeterol Guinea PigInhalation>12 hours
Formoterol Guinea PigInhalation~12 hours
Indacaterol Guinea PigIntratracheal>24 hours
Olodaterol Guinea Pig, DogInhalation>24 hours
Vilanterol -Inhalation>24 hours

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LABA Long-Acting Beta-Agonist (LABA) B2AR β2-Adrenergic Receptor (β2-AR) LABA->B2AR Binding Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of target proteins

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Receptor_Binding Receptor Binding Assay (Determine Ki) Selectivity Selectivity Profile Receptor_Binding->Selectivity cAMP_Assay cAMP Accumulation Assay (Determine EC50 & Intrinsic Activity) Potency Potency & Efficacy cAMP_Assay->Potency Tissue_Assay Isolated Tissue Assay (e.g., Guinea Pig Trachea) Tissue_Assay->Potency Bronchoprotection Bronchoprotection Model (e.g., Histamine (B1213489) Challenge) Duration Duration of Action Bronchoprotection->Duration PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies PK_PD->Duration Selectivity->Potency Potency->Duration

Caption: Experimental Workflow for Preclinical Evaluation of LABAs.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of LABAs.

Radioligand Binding Assay for β-Adrenoceptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound for β1- and β2-adrenoceptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenoceptors.

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

  • Test compound (unlabeled LABA) at various concentrations.

  • Non-specific binding control (e.g., high concentration of propranolol).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-selective antagonist (e.g., propranolol) is prepared to determine non-specific binding.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay for Potency (EC50) and Intrinsic Activity

Objective: To measure the functional potency (EC50) and intrinsic activity of a LABA at the β2-adrenoceptor.

Materials:

  • Cells stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • Test compound (LABA) at various concentrations.

  • Full agonist (e.g., isoprenaline) as a positive control.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Cell Culture: Cells are seeded in multi-well plates and grown to a suitable confluency.

  • Pre-treatment: Cells are pre-incubated with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

  • Stimulation: The cells are then stimulated with varying concentrations of the test LABA or the full agonist control (isoprenaline) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: The stimulation is terminated by lysing the cells to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available detection kit according to the manufacturer's instructions.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined using non-linear regression. The intrinsic activity is calculated as the ratio of the Emax of the test compound to the Emax of the full agonist (isoprenaline), expressed as a percentage.[4][5]

Isolated Guinea Pig Tracheal Strip Relaxation Assay

Objective: To assess the relaxant effect and functional potency of a LABA on airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution.

  • Contractile agent (e.g., histamine or methacholine).

  • Test compound (LABA) at various concentrations.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and placed in cold Krebs-Henseleit solution. The trachea is cut into rings or strips.

  • Mounting: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissues are attached to isometric force transducers to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time.

  • Contraction: The tracheal strips are pre-contracted with a contractile agent like histamine or methacholine (B1211447) to induce a stable level of tone.

  • Cumulative Concentration-Response: Once a stable contraction is achieved, the test LABA is added to the organ bath in a cumulative manner, with increasing concentrations added after the response to the previous concentration has stabilized.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tone. A concentration-response curve is constructed, and the EC50 value is determined to assess the potency of the compound.[6]

In Vivo Bronchoprotection in Conscious Guinea Pigs

Objective: To evaluate the magnitude and duration of the protective effect of an inhaled LABA against a bronchoconstrictor challenge.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Inhalation exposure system.

  • Bronchoconstrictor agent (e.g., histamine or acetylcholine (B1216132) aerosol).

  • Whole-body plethysmograph to measure airway resistance.

  • Test compound (LABA) formulated for inhalation.

Procedure:

  • Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmograph.

  • Baseline Measurement: Baseline airway resistance is measured.

  • Drug Administration: The animals are exposed to an aerosol of the test LABA or vehicle control.

  • Bronchoconstrictor Challenge: At various time points after drug administration (e.g., 1, 6, 12, 24 hours), the animals are challenged with an aerosol of a bronchoconstrictor agent (e.g., histamine).

  • Airway Resistance Measurement: Airway resistance is measured during and after the bronchoconstrictor challenge.

  • Data Analysis: The bronchoprotective effect of the LABA is quantified as the inhibition of the increase in airway resistance induced by the bronchoconstrictor, compared to the vehicle-treated control group. The duration of action is determined by the time points at which a significant bronchoprotective effect is still observed.[7][8]

Conclusion

This comparative guide highlights the key preclinical pharmacological differences among five clinically important LABAs. While all compounds demonstrate high selectivity and potency for the β2-adrenoceptor, there are notable distinctions in their intrinsic activity and duration of action. Formoterol, indacaterol, olodaterol, and vilanterol generally exhibit higher intrinsic activity compared to the partial agonist salmeterol. Furthermore, the newer "ultra-LABAs" – indacaterol, olodaterol, and vilanterol – demonstrate a longer duration of action in preclinical models, supporting once-daily dosing regimens.

The provided experimental protocols offer a standardized framework for the preclinical evaluation of novel LABAs. A thorough understanding of these preclinical profiles is crucial for the rational design and development of next-generation respiratory therapeutics. The data presented herein, alongside the detailed methodologies, serve as a valuable resource for researchers in this field.

References

Safety Operating Guide

Proper Disposal of Indacaterol Xinafoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Indacaterol xinafoate, a beta-2 adrenergic agonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with standard practices for pharmaceutical waste management.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound that can be harmful if inhaled, swallowed, or in contact with skin.[1] It can cause serious eye irritation and may cause respiratory irritation.[1][2][3] Therefore, adherence to safety protocols is paramount during handling and disposal.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]To prevent eye contact and serious eye irritation.[1][2][3]
Hand Protection Protective gloves (e.g., nitrile rubber).To avoid skin contact.[2][4]
Body Protection Fire/flame resistant and impervious clothing, lab coat or apron.[2]To protect skin from accidental splashes or spills.[2][4]
Respiratory Protection NIOSH-approved respirator or self-contained breathing apparatus where dust formation is likely.[1]To prevent inhalation, which can be harmful.[1][2]

II. Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound involve chemical destruction or incineration.[2][4] Under no circumstances should this compound be disposed of down the drain or in regular household trash.[2][3]

Step 1: Segregation of Waste

Proper segregation is the first critical step in pharmaceutical waste management.[5][6][7]

  • Isolate all waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • This waste must be kept separate from biohazardous waste, controlled substances (unless this compound is classified as such locally), and trace chemotherapy waste.[5]

Step 2: Containerization

  • Place all this compound waste into a suitable, clearly labeled, and closed container.[2][4][8]

  • For non-hazardous pharmaceutical waste, a white container with a blue lid is often recommended.[5] However, if local regulations classify it as hazardous, a black container may be required.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific container requirements.

Step 3: On-Site Neutralization (If Applicable and Permitted)

While not a primary disposal method for this compound, some general chemical waste guidelines allow for the neutralization of certain characteristics, such as corrosivity.[9] However, for a complex organic molecule like this compound, this is generally not recommended without specific, validated protocols. The preferred methods are incineration or chemical destruction.

Step 4: Off-Site Disposal

The recommended and safest disposal route is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]

  • Option A: Licensed Chemical Waste Vendor: Engage a certified hazardous waste contractor for collection and disposal.[7] This is the most common and recommended practice in research and development settings.

  • Option B: Incineration: An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by trained personnel in a facility designed for such procedures.

Step 5: Handling Spills

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.[1][4]

  • Remove all sources of ignition and use non-sparking tools.[2][8]

  • Wearing appropriate PPE, contain the spill.

  • Collect the spilled material and place it in a suitable container for disposal.[4][8]

  • Thoroughly clean the contaminated area.[4]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containerization cluster_disposal Disposal Pathway cluster_final Final Steps start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from other waste streams (Biohazardous, Radioactive, etc.) ppe->segregate containerize Place in a labeled, sealed, and appropriate waste container segregate->containerize disposal_choice Select Disposal Method containerize->disposal_choice incineration Controlled Incineration (with flue gas scrubbing) disposal_choice->incineration If facility is equipped destruction Licensed Chemical Destruction Plant disposal_choice->destruction Standard Procedure documentation Maintain Disposal Records incineration->documentation destruction->documentation end Disposal Complete documentation->end

Caption: Logical workflow for the safe disposal of this compound.

IV. Environmental and Regulatory Considerations

This compound is classified as slightly hazardous to water.[3] Therefore, it is imperative to prevent its entry into groundwater, water courses, or sewage systems.[3] Disposal must be conducted in accordance with all applicable federal, state, and local laws and regulations.[2][6] This includes adherence to guidelines set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) where applicable.[6]

It is important to note that specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets. The procedures outlined above are based on general best practices for pharmaceutical waste and specific recommendations for this compound. Always consult your institution's safety protocols and EHS department before proceeding with disposal.

References

Essential Safety and Handling Protocols for Indacaterol Xinafoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Indacaterol xinafoate. The following procedures are designed to ensure a safe laboratory environment through proper personal protective equipment (PPE), handling, and disposal methods.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure to this compound. The selection of appropriate PPE is contingent upon the specific laboratory task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Hazard Identification and Control

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2] It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[3] Engineering controls such as process enclosures and local exhaust ventilation should be used to control airborne levels.[2]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is critical to prevent contamination and ensure personnel safety.

  • Preparation :

    • Designate a specific handling area within a laboratory.

    • Ensure proper ventilation, such as a certified chemical fume hood.[3]

    • Assemble all necessary equipment and PPE before commencing work.[4]

    • Minimize the quantity of the compound to be handled.[4]

    • Review the Safety Data Sheet (SDS) thoroughly.[4]

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.[4]

    • Avoid direct contact with skin and eyes.[3]

    • Prevent the generation of dust and aerosols.[3]

    • For weighing solids, perform the task within a fume hood and use a disposable weigh boat.[4]

    • When preparing solutions, add the solvent to the compound slowly to prevent splashing.[4]

  • Post-Handling :

    • Decontaminate all work surfaces with a suitable cleaning agent.[4]

    • Clean all reusable equipment according to established laboratory protocols.[4]

    • Remove PPE carefully to avoid self-contamination, and dispose of single-use items in the designated hazardous waste container.[4]

First Aid Measures

In the event of exposure, immediate action is necessary:

  • If Inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation occurs.[2][5]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2]

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Unused Product : Dispose of unwanted or expired this compound as pharmaceutical waste.[6] High-temperature incineration is often the recommended method for pharmaceutical disposal.[4] It is advisable to use a licensed hazardous waste disposal service.[6]

  • Contaminated Materials : All single-use PPE, disposable weigh boats, and other contaminated materials should be collected in a suitable, closed container labeled for hazardous waste disposal.[3]

  • Empty Containers : Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in designated area) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area check_vent Ensure Proper Ventilation gather_equip Assemble Equipment & PPE min_quant Minimize Quantity review_sds Review SDS wear_ppe Wear Appropriate PPE review_sds->wear_ppe avoid_contact Avoid Skin/Eye Contact wear_ppe->avoid_contact prevent_aerosol Prevent Dust/Aerosol Generation avoid_contact->prevent_aerosol decon_surface Decontaminate Surfaces prevent_aerosol->decon_surface decon_equip Decontaminate Equipment decon_surface->decon_equip remove_ppe Remove & Dispose of PPE decon_equip->remove_ppe dispose_waste Dispose of Hazardous Waste remove_ppe->dispose_waste

Caption: Workflow for the safe handling of potent compounds.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.